Product packaging for Ddr-trk-1(Cat. No.:)

Ddr-trk-1

Cat. No.: B10772507
M. Wt: 492.5 g/mol
InChI Key: CMJJZRAAQMUAFH-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ddr-trk-1 is a potent, selective, and cell-permeable inhibitor of the Tropomyosin Receptor Kinase (TRK) family, specifically targeting TRKA, TRKB, and TRKC. Its primary research value lies in its utility as a precise chemical tool for investigating the NTRK signaling axis, which is implicated in a wide array of cellular processes including neuronal development, cell differentiation, and survival. Dysregulation of TRK signaling, often through gene fusions, is a well-established oncogenic driver in numerous cancer types, such as secretory breast carcinoma, papillary thyroid cancer, and glioblastoma.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H23F3N6O B10772507 Ddr-trk-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H23F3N6O

Molecular Weight

492.5 g/mol

IUPAC Name

(4R)-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide

InChI

InChI=1S/C26H23F3N6O/c1-16-11-34(23-9-30-14-31-10-23)13-19-5-18(3-4-24(16)19)25(36)33-21-6-20(26(27,28)29)7-22(8-21)35-12-17(2)32-15-35/h3-10,12,14-16H,11,13H2,1-2H3,(H,33,36)/t16-/m0/s1

InChI Key

CMJJZRAAQMUAFH-INIZCTEOSA-N

Isomeric SMILES

C[C@H]1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5

Canonical SMILES

CC1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5

Origin of Product

United States

Foundational & Exploratory

The Role of Discoidin Domain Receptor 1 (DDR1) in Fibrosis: A Technical Guide to its Mechanism of Action and Therapeutic Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a critical mediator in the pathogenesis of fibrosis across various organs, including the lungs, kidneys, and liver. Upregulated in fibrotic tissues, DDR1 activation triggers a cascade of downstream signaling events that promote inflammation, fibroblast activation, and excessive collagen deposition. This technical guide provides an in-depth exploration of the mechanism of action of DDR1 in fibrosis, focusing on the chemical probe DDR-TRK-1, a potent inhibitor of both DDR and Tropomyosin receptor kinase (TRK) families. We will delve into the core signaling pathways, present quantitative data on the efficacy of DDR1 inhibition from preclinical studies, and provide detailed experimental protocols for key assays used to investigate its function and inhibition.

The Central Role of DDR1 in Fibrotic Pathogenesis

DDR1 is a unique receptor tyrosine kinase that is activated by direct binding to various types of collagen, the primary component of the fibrotic scar.[1][2] In healthy tissues, DDR1 expression is generally low. However, in the context of tissue injury and chronic inflammation, its expression is significantly upregulated on various cell types, including epithelial cells and fibroblasts.[3][4] This upregulation sensitizes the tissue to the pro-fibrotic effects of collagen.

Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a complex network of intracellular signaling pathways. These pathways converge on the regulation of key cellular processes that drive fibrosis:

  • Inflammation: Activated DDR1 can promote the production of pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), leading to the recruitment and activation of immune cells that contribute to the fibrotic microenvironment.[3]

  • Fibroblast to Myofibroblast Differentiation: A pivotal step in fibrosis is the transformation of fibroblasts into contractile, ECM-producing myofibroblasts. DDR1 signaling can contribute to this process, often in conjunction with other pro-fibrotic factors like Transforming Growth Factor-beta (TGF-β).[3][5]

  • Extracellular Matrix Deposition: DDR1 activation directly stimulates the synthesis and deposition of collagen and other ECM components by myofibroblasts, creating a vicious cycle that perpetuates the fibrotic response.[3][5]

The DDR1 Signaling Cascade in Fibrosis

The pro-fibrotic effects of DDR1 are mediated by a number of key downstream signaling pathways. Understanding these pathways is crucial for the rational design of therapeutic inhibitors.

Key Signaling Pathways
  • STAT3 Activation: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor implicated in fibrosis. DDR1 activation has been shown to promote the phosphorylation and activation of STAT3, which in turn can drive the expression of pro-fibrotic genes.[3]

  • BCR Phosphorylation: DDR1 can phosphorylate Breakpoint Cluster Region (BCR) protein. This phosphorylation event can influence downstream signaling pathways that regulate cellular responses to fibrotic stimuli.[3]

  • TGF-β Signaling: The TGF-β pathway is a master regulator of fibrosis. DDR1 signaling can intersect with and amplify TGF-β signaling, leading to enhanced myofibroblast activation and collagen synthesis.[3][5]

  • MAPK and PI3K/AKT Pathways: Like many receptor tyrosine kinases, DDR1 can activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways, which are involved in cell survival, proliferation, and migration – all processes relevant to the progression of fibrosis.

Signaling Pathway Diagram

DDR1_Signaling_in_Fibrosis cluster_collagen Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Activation pDDR1 p-DDR1 DDR1->pDDR1 Autophosphorylation STAT3 STAT3 pDDR1->STAT3 Phosphorylation BCR BCR pDDR1->BCR Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Pro-fibrotic Gene Expression pSTAT3->Gene_Expression pBCR p-BCR BCR->pBCR TGFB_R TGF-β Receptor SMAD SMAD TGFB_R->SMAD TGF-β binding pSMAD p-SMAD SMAD->pSMAD pSMAD->Gene_Expression Bleomycin_Model_Workflow start Start acclimatization Acclimatization of Mice (e.g., C57BL/6, 8-10 weeks old) start->acclimatization bleomycin_instillation Intratracheal Instillation of Bleomycin (e.g., 2.5 U/kg in saline) acclimatization->bleomycin_instillation inhibitor_treatment Treatment with DDR1 Inhibitor (e.g., daily oral gavage) bleomycin_instillation->inhibitor_treatment monitoring Monitor Body Weight and Health inhibitor_treatment->monitoring sacrifice Sacrifice at Day 14 or 21 monitoring->sacrifice analysis Harvest Lungs for Analysis: - Histology (H&E, Masson's Trichrome) - Hydroxyproline Assay - qPCR for fibrotic markers - Western Blot for signaling proteins sacrifice->analysis end End analysis->end

References

An In-depth Technical Guide to the Inhibition of DDR-TRK-1 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinase (TRK) signaling pathways, with a focus on their combined inhibition by the dual inhibitor, DDR-TRK-1. This document details the molecular mechanisms, presents quantitative data for inhibitors, outlines key experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to DDR1 and TRK Signaling

DDR1 and TRK are both receptor tyrosine kinases (RTKs) that play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.[1] Dysregulation of these pathways is frequently implicated in the pathogenesis of various diseases, particularly cancer and fibrotic disorders.[1][2][3]

DDR1 Signaling: DDR1 is a unique RTK that is activated by binding to extracellular matrix (ECM) components, primarily collagen.[4][5] Upon collagen binding, DDR1 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades.[6] Key downstream pathways activated by DDR1 include the RAS-RAF-MEK-ERK (MAPK) and the PI3K/AKT pathways, which are central regulators of cell proliferation and survival.[7][8]

TRK Signaling: The TRK family consists of three receptors: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are activated by neurotrophins, such as Nerve Growth Factor (NGF) which binds to TRKA.[9][10] Ligand binding induces receptor dimerization and autophosphorylation, leading to the activation of similar downstream pathways as DDR1, including the MAPK and PI3K/AKT pathways, as well as the PLC-γ pathway.[1]

The Rationale for Dual DDR1 and TRK Inhibition

Given the convergence of DDR1 and TRK signaling on critical oncogenic pathways like MAPK and PI3K/AKT, simultaneous inhibition of both receptors presents a promising therapeutic strategy to overcome resistance and achieve a more potent anti-tumor effect. The chemical probe this compound was developed as a dual inhibitor of both DDR and TRK kinases.[1][11][12]

DDR1 Signaling Pathway

The following diagram illustrates the canonical DDR1 signaling pathway upon activation by collagen.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR1 DDR1 P P DDR1->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K PLCg PLC-γ P->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Migration ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation PLCg->Cell_Proliferation DDR-TRK-1_Inhibitor DDR-TRK-1_Inhibitor DDR-TRK-1_Inhibitor->DDR1 Inhibits TRKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NGF NGF TRKA TRKA P P TRKA->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K PLCg PLC-γ P->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Neuronal_Survival Neuronal Survival, Differentiation, Growth ERK->Neuronal_Survival AKT AKT PI3K->AKT AKT->Neuronal_Survival PLCg->Neuronal_Survival DDR-TRK-1_Inhibitor DDR-TRK-1_Inhibitor DDR-TRK-1_Inhibitor->TRKA Inhibits Kinase_Inhibitor_Screening_Workflow In_Vitro_Kinase_Assay In Vitro Kinase Assay (DDR1 & TRKA) Determine_IC50 Determine IC50 Values In_Vitro_Kinase_Assay->Determine_IC50 Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Determine_IC50->Cell_Viability_Assay Determine_GI50 Determine GI50/IC50 Values Cell_Viability_Assay->Determine_GI50 Western_Blot Western Blot Analysis (Phospho-protein levels) Determine_GI50->Western_Blot Target_Engagement Confirm Target Engagement in Cells Western_Blot->Target_Engagement In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Target_Engagement->In_Vivo_Studies End Lead Candidate In_Vivo_Studies->End Western_Blot_Workflow Cell_Lysis Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-pDDR1) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Image Acquisition & Analysis Detection->Analysis

References

The Dual-Edged Sword: Unraveling the Function of DDR-TRK-1 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate landscape of cancer cell signaling, receptor tyrosine kinases (RTKs) stand as pivotal regulators of tumorigenesis, orchestrating a symphony of cellular processes including proliferation, survival, migration, and invasion. Among these, the Discoidin Domain Receptors (DDRs) and Tropomyosin Receptor Kinases (TRKs) have emerged as critical players in the progression of numerous malignancies. DDR-TRK-1, a potent chemical probe, offers a unique tool to interrogate and potentially inhibit the oncogenic activities mediated by these two distinct RTK families. This technical guide provides an in-depth exploration of the function of this compound in cancer cells, detailing its mechanism of action, impact on key signaling pathways, and methodologies for its experimental application.

This compound is a dual inhibitor targeting both DDR1 and DDR2, as well as the TRK kinase family (TRKA, TRKB, and TRKC)[1]. The DDRs are unique RTKs activated by collagen, a major component of the tumor microenvironment, and are implicated in cell adhesion, migration, and matrix remodeling[1]. TRK kinases, on the other hand, are activated by neurotrophins and are known to drive proliferation and survival through well-established oncogenic pathways[1]. The ability of this compound to concurrently block these two signaling axes makes it a valuable instrument for cancer research and a potential starting point for the development of novel therapeutics.

Mechanism of Action and Target Profile

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the phosphorylation events necessary for downstream signal transduction. This inhibition effectively curtails the pro-tumorigenic signals emanating from both collagen and neurotrophin stimulation.

Quantitative Data on this compound Potency

The inhibitory activity of this compound against its primary targets has been quantified in both biochemical and cellular assays. The following tables summarize the available data on its potency, providing a clear comparison of its activity against different kinases.

Target Kinase In Vitro IC50 (nM) Cellular NanoBRET™ IC50 (nM)
DDR127104
DDR24.5175
TRKA43448
TRKB3.6142
TRKC2.9Not Reported

Table 1: In Vitro and Cellular Potency of this compound.[1]

Kinase Binding Affinity (Kd) (nM)
DDR14.7
TRKB22
TRKC18

Table 2: Binding Affinity of this compound to Target Kinases.[2]

Signaling Pathways Modulated by this compound

The dual inhibition of DDR and TRK pathways by this compound results in the simultaneous shutdown of multiple pro-cancerous signaling cascades.

DDR Signaling Pathway

Activation of DDR1 by collagen in the tumor microenvironment triggers downstream signaling that promotes cell survival, invasion, and chemoresistance. Key pathways affected by DDR1 activity include the Notch and NF-κB pathways.

DDR1_Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates Notch1 Notch1 DDR1->Notch1 Activates NFkB NF-κB DDR1->NFkB Activates Pro_Survival_Genes Pro-Survival Genes Notch1->Pro_Survival_Genes Chemoresistance Chemoresistance NFkB->Chemoresistance DDR_TRK_1 This compound DDR_TRK_1->DDR1

DDR1 Signaling Pathway and its inhibition by this compound.
TRK Signaling Pathway

TRK receptors, when activated by neurotrophins, signal through canonical oncogenic pathways such as the RAS/MAPK and PI3K/AKT cascades, which are central to cell proliferation and survival.

TRK_Signaling Neurotrophins Neurotrophins TRK_Receptor TRK Receptor (A, B, C) Neurotrophins->TRK_Receptor Activates RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival DDR_TRK_1 This compound DDR_TRK_1->TRK_Receptor

TRK Signaling Pathway and its inhibition by this compound.

Functional Effects of this compound in Cancer Cells

The inhibition of DDR and TRK signaling by this compound translates into significant anti-cancer effects in cellular models.

  • Inhibition of Proliferation and Colony Formation: this compound has been shown to inhibit the colony-forming ability of cancer cells, such as the Panc-1 pancreatic cancer cell line, indicating its cytostatic or cytotoxic effects[1].

  • Reduction of Cell Migration and Invasion: By targeting DDR1, which is crucial for cell-matrix interactions and migration, this compound effectively reduces the migratory capacity of cancer cells[1].

  • Induction of Apoptosis and Cell Cycle Arrest: Inhibition of DDR1 signaling has been demonstrated to induce apoptosis and cause cell cycle arrest in prostate cancer cells[3]. These effects are likely mediated through the modulation of key regulatory proteins such as Bax and Bcl-2[3].

  • Reversal of Epithelial-Mesenchymal Transition (EMT): DDR1 signaling is implicated in promoting EMT, a process that enhances cancer cell motility and invasion. Inhibition of DDR1 can lead to a reversal of the EMT phenotype, characterized by the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., N-cadherin and vimentin)[3].

Experimental Protocols

The following are detailed methodologies for key experiments to assess the function of this compound in cancer cells. A recommended starting concentration for this compound in cellular assays is 5µM, with a corresponding concentration of the negative control, DDR-TRK-1N, used in parallel[1].

Cell Viability and Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and the negative control DDR-TRK-1N. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

  • Treatment: Treat the cells with this compound or DDR-TRK-1N at the desired concentration (e.g., 5 µM).

  • Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.

  • Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Cell Migration "Scratch" Assay

This assay evaluates the ability of cells to migrate and close a wound.

  • Monolayer Formation: Grow cells to a confluent monolayer in a 6-well plate.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing this compound, DDR-TRK-1N, or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.

  • Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in the DDR and TRK signaling pathways.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of DDR1, TRK, AKT, ERK, and other relevant downstream targets.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment (this compound) Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., p-DDR1, p-TRK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Analysis Detection->Analysis Image Analysis & Quantification

References

Unraveling the Dual Specificity of DDR-TRK-1: A Technical Guide to its Target Profile and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the target profile and selectivity of dual inhibitors of Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinase (TRK) family members, with a specific focus on the well-characterized chemical probe, DDR-TRK-1. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, fibrosis, and neurodegenerative diseases.

Introduction: The Therapeutic Rationale for Dual DDR1/TRK Inhibition

Discoidin Domain Receptor 1 (DDR1) and the Tropomyosin Receptor Kinase (TRK) family (comprising TRKA, TRKB, and TRKC) are both classes of receptor tyrosine kinases (RTKs) that have emerged as compelling therapeutic targets in a range of pathologies.

DDR1, activated by collagen, plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1] Its dysregulation is implicated in various cancers, including breast, lung, and pancreatic cancer, as well as in fibrotic diseases.[1]

The TRK kinases are vital for neuronal development, survival, and function, being activated by neurotrophins.[1] However, gene fusions and overexpression of TRK kinases are oncogenic drivers in a variety of tumors, such as lung, thyroid, and various pediatric cancers.[1]

The development of dual inhibitors targeting both DDR1 and TRK offers a promising strategy to simultaneously address tumor growth, metastasis, and the tumor microenvironment, as well as potentially mitigate resistance mechanisms.

Target Profile of this compound

This compound is a potent chemical probe that has been extensively used to investigate the simultaneous inhibition of DDR and TRK kinases. Its target profile is characterized by low nanomolar potency against its primary targets.

In Vitro Potency

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays, demonstrating its efficacy against both DDR and TRK family members.

TargetAssay TypeMetricValue (nM)Reference
DDR1LANCE ULTRA kinase assayIC509.4 ± 1.7[2]
DDR1Activity assay (10µM ATP)IC5027[1]
DDR1DiscoverX profilingKd4.7 ± 0.8[2]
DDR2Activity assay (10µM ATP)IC504.5[1]
TRKAActivity assay (10µM ATP)IC5043[1]
TRKBActivity assay (10µM ATP)IC503.6[1]
TRKCActivity assay (10µM ATP)IC502.9[1]
Cellular Activity

The engagement of this compound with its targets within a cellular context has been confirmed using NanoBRET™ Target Engagement assays.

TargetAssay TypeMetricValue (nM)Reference
DDR1NanoBRET™ TEIC50104[1]
DDR2NanoBRET™ TEIC50175[1]
TRKANanoBRET™ TEIC50448[1]
TRKBNanoBRET™ TEIC50142[1]

Selectivity Profile of this compound

A critical aspect of any kinase inhibitor is its selectivity, which minimizes off-target effects and potential toxicity. This compound has demonstrated a high degree of selectivity across the human kinome.

A KINOMEscan® profiling assay at a concentration of 1µM showed that this compound is highly selective.[1][2] While it inhibits DDR1 and TRK family members, it also shows some activity against CDK11, EPHA8, and MUSK.[3] However, the binding affinity for these off-target kinases is significantly lower than for its primary targets.[3]

Off-TargetMetricValue (nM)Reference
CDK11Kd370[2][3]
EPHA8Kd550[3]
MUSKKd530[3]

Signaling Pathways

Understanding the downstream signaling pathways of DDR1 and TRK is essential for elucidating the mechanism of action of dual inhibitors.

DDR1 Signaling Pathway

Upon activation by collagen, DDR1 initiates several downstream signaling cascades that regulate key cellular processes. The primary pathways include:

  • PI3K/AKT/mTOR Pathway: Regulates cell survival, growth, and proliferation.

  • MAPK/ERK Pathway: Influences gene expression, cell proliferation, and differentiation.

  • NF-κB Pathway: Plays a central role in inflammation and cell survival.

DDR1_Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NFkB NFkB DDR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation NFkB->Cell_Survival Inflammation Inflammation NFkB->Inflammation TRK_Signaling Neurotrophins Neurotrophins TRK_Receptor TRKA/B/C Neurotrophins->TRK_Receptor Bind to Ras Ras TRK_Receptor->Ras PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg MAPK MAPK Ras->MAPK Ras->MAPK Differentiation Differentiation MAPK->Differentiation Proliferation Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Neuronal_Survival Neuronal_Survival Akt->Neuronal_Survival PKC PKC PLCg->PKC NanoBRET_Workflow cluster_0 Cellular Environment Kinase_NanoLuc Kinase-NanoLuc® Fusion BRET_Signal BRET Signal Kinase_NanoLuc->BRET_Signal Binds Tracer Fluorescent Tracer Tracer->BRET_Signal Binds Test_Compound Test Compound Test_Compound->Kinase_NanoLuc Competes with Tracer No_BRET Reduced BRET Test_Compound->No_BRET

References

The Discovery and Development of DDR-TRK-1: A Dual Inhibitor of Discoidin Domain and Tropomyosin Receptor Kinases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

DDR-TRK-1 is a potent and selective chemical probe that dually inhibits Discoidin Domain Receptors (DDRs) and Tropomyosin Receptor Kinases (TRKs). This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound. It details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and scientists in the fields of oncology, fibrosis, and drug development.

Introduction

The Discoidin Domain Receptors, DDR1 and DDR2, are unique receptor tyrosine kinases (RTKs) that are activated by collagen, a major component of the extracellular matrix.[1][2] DDRs play crucial roles in cell adhesion, proliferation, migration, and matrix remodeling.[1][2] Dysregulation of DDR signaling is implicated in the progression of various diseases, including cancer, fibrosis, and atherosclerosis.[1][2] Specifically, DDR1 overexpression is associated with poor prognosis in several cancers, including lung, breast, and ovarian cancer.[1][2]

The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of RTKs that are essential for the development and survival of neurons.[1][2] They are activated by neurotrophins, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).[1][2] While their primary role is in the nervous system, aberrant TRK signaling, often due to gene fusions, is a known driver in various cancers.[1][2]

The development of small molecule inhibitors targeting these kinases has been an active area of research. This compound emerged from a structure-based design program as a potent dual inhibitor of both DDR and TRK kinase families.[3] Its unique activity profile makes it a valuable tool for investigating the roles of these kinases in disease and a potential starting point for therapeutic development.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of both DDR and TRK receptors, thereby blocking their autophosphorylation and subsequent downstream signaling. By targeting both DDR and TRK kinases, this compound can simultaneously modulate pathways involved in both the tumor microenvironment (via DDRs) and oncogenic signaling (via TRKs).

Quantitative Data Summary

The following tables summarize the key in vitro and cellular potency data for this compound.

Table 1: In Vitro Kinase Inhibition

TargetAssay TypeIC50 (nM)Reference
DDR1Radiometric9.4[3][4]
DDR2Radiometric188[3]
TRKARadiometric--
TRKBRadiometric--
TRKCRadiometric--

Note: Specific IC50 values for TRKA, TRKB, and TRKC from radiometric assays were not consistently reported across the reviewed sources. However, it is stated that this compound potently inhibits the TRK family with IC50s in the range of 18-100 nM.[5][6]

Table 2: Cellular Target Engagement and Potency

TargetAssay TypeIC50 (nM)Reference
DDR1NanoBRET™104[2]
DDR2NanoBRET™175[2]
TRKANanoBRET™448[2]
TRKBNanoBRET™142[2]

Table 3: Binding Affinity

TargetAssay TypeKd (nM)Reference
DDR1Unknown4.7[3][4]
TrkBUnknown22[3]
TrkCUnknown18[3]
Cdk11Unknown370[3]
EPHA8Unknown550[3]
MUSKUnknown530[3]
TrkAUnknown100[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified DDR and TRK kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide by the kinase. Inhibition of the kinase by this compound results in a decrease in the radioactive signal from the phosphorylated substrate.

Materials:

  • Purified recombinant human DDR1, DDR2, TRKA, TRKB, and TRKC kinase domains.

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

  • [γ-³³P]ATP.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • This compound dissolved in DMSO.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and this compound (or DMSO for control).

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

Objective: To measure the apparent affinity of this compound for its target kinases in living cells.[7][8]

Principle: The NanoBRET™ assay is a proximity-based assay that measures the engagement of a test compound with a NanoLuc® luciferase-tagged target protein.[7] A fluorescent energy acceptor (tracer) binds to the target kinase, and when excited by the energy from the NanoLuc® donor, it emits a BRET signal. A competing compound like this compound will displace the tracer, leading to a decrease in the BRET signal.[7]

Materials:

  • HEK293 cells.

  • Expression vectors for NanoLuc®-DDR1, NanoLuc®-DDR2, NanoLuc®-TRKA, and NanoLuc®-TRKB fusion proteins.

  • NanoBRET™ tracer specific for the kinase of interest.

  • Nano-Glo® substrate.

  • Opti-MEM® I Reduced Serum Medium.

  • This compound dissolved in DMSO.

  • White, 96-well assay plates.

  • Luminometer capable of measuring dual-filtered luminescence.

Procedure:

  • Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector and seed them into a 96-well plate.

  • After 24 hours, prepare serial dilutions of this compound in Opti-MEM®.

  • Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

  • Add the this compound dilutions (or DMSO for control) to the wells.

  • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Add the Nano-Glo® substrate to all wells.

  • Read the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Normalize the BRET ratios to the DMSO control and plot against the this compound concentration to determine the IC50 value.

Panc-1 Cell Colony Formation Assay

Objective: To assess the effect of this compound on the long-term proliferative capacity and survival of Panc-1 pancreatic cancer cells.[9]

Principle: This assay measures the ability of a single cell to grow into a colony. A reduction in the number or size of colonies indicates a cytotoxic or cytostatic effect of the compound.

Materials:

  • Panc-1 cells.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound dissolved in DMSO.

  • 6-well plates.

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol).

Procedure:

  • Seed a low density of Panc-1 cells (e.g., 500 cells/well) into 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound (or DMSO for control) in fresh medium.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.

  • When colonies are visible, wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells).

  • Calculate the percentage of colony formation relative to the DMSO control.

Panc-1 Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To evaluate the effect of this compound on the migration of Panc-1 cells.[10][11]

Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored. Inhibition of migration will result in a slower wound closure rate.[10]

Materials:

  • Panc-1 cells.

  • Complete culture medium.

  • This compound dissolved in DMSO.

  • 6-well plates.

  • Sterile 200 µL pipette tip.

  • Microscope with a camera.

Procedure:

  • Seed Panc-1 cells in 6-well plates and grow them to a confluent monolayer.

  • Create a linear scratch in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing various concentrations of this compound (or DMSO for control).

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Measure the width of the wound at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial wound width.

Bleomycin-Induced Lung Fibrosis Mouse Model

Objective: To assess the in vivo efficacy of this compound in a preclinical model of pulmonary fibrosis.[12][13]

Principle: Intratracheal administration of the anti-cancer drug bleomycin induces lung injury and inflammation, leading to the development of pulmonary fibrosis, which mimics aspects of the human disease.[13] The therapeutic effect of this compound is evaluated by its ability to reduce fibrotic markers.

Materials:

  • C57BL/6 mice.

  • Bleomycin sulfate.

  • This compound.

  • Vehicle for this compound administration (e.g., 0.5% methylcellulose).

  • Anesthesia (e.g., isoflurane).

  • Intratracheal instillation device.

Procedure:

  • Anesthetize the mice.

  • Administer a single intratracheal dose of bleomycin (or saline for control) to induce lung injury.

  • Begin treatment with this compound (e.g., daily oral gavage) at a specified time point after bleomycin administration (prophylactic or therapeutic regimen).

  • Continue treatment for a specified duration (e.g., 14-21 days).

  • At the end of the study, euthanize the mice and collect lung tissue.

  • Assess the extent of fibrosis by:

    • Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition.

    • Hydroxyproline Assay: Quantify the total collagen content in lung homogenates.

    • Gene Expression Analysis (qPCR): Measure the mRNA levels of fibrotic markers (e.g., Col1a1, Acta2).

    • Western Blot: Measure the protein levels of fibrotic markers (e.g., α-SMA, fibronectin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the workflows of the experimental protocols.

Signaling Pathways

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 p_DDR1 p-DDR1 DDR1->p_DDR1 Autophosphorylation DDR_TRK_1 This compound DDR_TRK_1->p_DDR1 SHC1 SHC1 p_DDR1->SHC1 PI3K PI3K p_DDR1->PI3K NFkB NF-κB p_DDR1->NFkB GRB2 GRB2 SHC1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cell Proliferation, Migration, Survival ERK->Cell_Responses PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Cell_Responses NFkB->Cell_Responses TRK_Signaling_Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK TRK Receptor (TRKA/B/C) Neurotrophin->TRK p_TRK p-TRK TRK->p_TRK Dimerization & Autophosphorylation DDR_TRK_1 This compound DDR_TRK_1->p_TRK SHC SHC p_TRK->SHC PI3K PI3K p_TRK->PI3K PLCg PLCγ p_TRK->PLCg GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Neuronal_Responses Neuronal Survival, Differentiation, Proliferation ERK->Neuronal_Responses AKT AKT PI3K->AKT AKT->Neuronal_Responses DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->Neuronal_Responses PKC->Neuronal_Responses Colony_Formation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis panc1 1. Seed Panc-1 cells (low density) treat 2. Treat with this compound (various concentrations) panc1->treat incubate 3. Incubate for 10-14 days treat->incubate stain 4. Fix and stain colonies incubate->stain count 5. Count colonies stain->count Lung_Fibrosis_Model_Workflow cluster_induction Disease Induction cluster_treatment Treatment Regimen cluster_endpoint Endpoint Analysis cluster_assessment Fibrosis Assessment induction 1. Intratracheal Bleomycin Administration in Mice treatment 2. Daily this compound Administration induction->treatment endpoint 3. Euthanize and Collect Lung Tissue treatment->endpoint histology 4a. Histology (Masson's Trichrome) endpoint->histology hydroxyproline 4b. Hydroxyproline Assay endpoint->hydroxyproline qpcr 4c. qPCR for Fibrotic Markers endpoint->qpcr

References

The Role of Discoidin Domain Receptor 1 (DDR1) in Inhibiting Collagen-Induced Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen, a major component of the extracellular matrix (ECM).[1][2] Unlike many other RTKs that are rapidly and transiently activated by soluble growth factors, DDR1 activation by collagen is characterized by a slow but sustained phosphorylation.[3] This prolonged signaling has significant implications in both normal physiological processes and in pathological conditions. Aberrant DDR1 signaling is implicated in a range of diseases, including fibrosis, atherosclerosis, and various cancers such as pancreatic, breast, and lung cancer.[4][5]

In the context of cancer, the interaction between DDR1 and the collagen-rich tumor microenvironment can promote tumor cell proliferation, migration, invasion, and resistance to chemotherapy.[2][6] Consequently, inhibiting the collagen-induced signaling cascade mediated by DDR1 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of DDR1 in collagen-induced signaling, with a focus on its inhibition. It includes quantitative data on the effects of various inhibitors, detailed experimental protocols for studying DDR1 signaling, and visualizations of the key pathways and workflows. The term "Ddr-trk-1" as mentioned in the initial query is understood to refer to inhibitors targeting DDR1, potentially as part of a broader kinase inhibitor profile including Tropomyosin receptor kinases (Trks), or as a specific chemical probe. This guide will focus on the inhibition of DDR1 itself.

DDR1 Signaling Pathways in Response to Collagen

Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation on multiple tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, initiating a cascade of events that regulate cellular behavior. The primary signaling pathways activated by DDR1 in response to collagen include:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.

  • MAPK/ERK Pathway: This cascade is involved in cell growth, differentiation, and migration.[7]

  • JAK/STAT Pathway: This pathway plays a role in inflammation and immune responses.

  • NF-κB Pathway: This pathway is a key regulator of inflammation and cell survival.[7]

Key downstream effector proteins in the DDR1 signaling network include Proline-rich tyrosine kinase 2 (PYK2) and Pseudopodium-enriched atypical kinase 1 (PEAK1), which are significantly activated upon collagen-induced DDR1 phosphorylation and play a role in promoting tumorigenic signaling in cancers like pancreatic ductal adenocarcinoma.[6]

Inhibition of DDR1-Mediated Collagen Signaling

Given its role in disease progression, significant effort has been directed towards developing small molecule inhibitors that target the kinase activity of DDR1. These inhibitors typically act by competing with ATP for binding to the kinase domain, thereby preventing the autophosphorylation of DDR1 and the subsequent activation of downstream signaling pathways.

Quantitative Data on DDR1 Inhibitors

The efficacy of various DDR1 inhibitors has been quantified through in vitro and cell-based assays. The following tables summarize key quantitative data for some of the well-characterized DDR1 inhibitors.

InhibitorTarget(s)IC50 (in vitro kinase assay)EC50 (cell-based assay)Cell LineReference
7rh DDR16.8 nMNot specifiedPANC-1[5][6]
DDR2101.4 nM[6]
Bcr-Abl355 nM[6]
DDR1-IN-1 DDR1105 nM86 nM (basal autophosphorylation)U2OS[8][9][10]
DDR2413 nM[10]
Ponatinib DDR19 nM2.5 nM (collagen-induced autophosphorylation)U2OS[4][11][12]
DDR29 nM[4][12]
Imatinib DDR141 nM21 nM (collagen-induced autophosphorylation)U2OS[4]
DDR271 nM[4]

Table 1: Potency of Small Molecule Inhibitors Against DDR1. IC50 values represent the concentration of inhibitor required to reduce the in vitro kinase activity by 50%. EC50 values represent the concentration required to inhibit DDR1 autophosphorylation in cells by 50%.

TreatmentCell LineTarget ProteinEffectReference
7rh PANC-1p-DDR1Dose-dependent inhibition of collagen-induced phosphorylation.[6]
p-PYK2Dose-dependent inhibition of collagen-induced phosphorylation.[6]
p-PEAK1Dose-dependent inhibition of collagen-induced phosphorylation.[6]
DDR1 siRNA AsPC-1p-DDR1Reduction in collagen-induced phosphorylation.[6]
p-PEAK1Reduction in collagen-induced phosphorylation.[6]
p-SRCReduction in collagen-induced phosphorylation.[6]
7rh (0.18, 0.54, 1.62 µM) KATO-III, MKN28p-DDR1Dose-dependent decrease in phosphorylation.
p-PYK2Dose-dependent decrease in phosphorylation.

Table 2: Effect of DDR1 Inhibition on Downstream Signaling Molecules. This table highlights the impact of DDR1 inhibitors and siRNA-mediated knockdown on the phosphorylation status of key downstream effector proteins.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of DDR1 signaling and its inhibition. Below are protocols for key experiments cited in the literature.

Cell Culture and Collagen Stimulation
  • Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, AsPC-1) or other relevant cell lines in complete growth medium and allow them to adhere and reach 70-80% confluency.[6]

  • Serum Starvation: Prior to stimulation, serum-starve the cells for 16-24 hours in a medium containing 0.1% to 0.5% bovine serum albumin (BSA) to reduce basal signaling.[13]

  • Collagen Stimulation: Stimulate the cells with soluble rat tail type I collagen at a final concentration of 25-100 µg/ml for the desired time points (e.g., 30 minutes, 1 hour, 4 hours, 18 hours).[3][14] For inhibitor studies, pre-incubate the cells with the DDR1 inhibitor or vehicle (DMSO) for 1-2 hours before adding collagen.[8]

Western Blot Analysis of Protein Phosphorylation
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total DDR1, phospho-DDR1 (e.g., pY792), total PYK2, phospho-PYK2 (e.g., pY402), and other proteins of interest overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

siRNA-Mediated Knockdown of DDR1
  • Transfection: Transfect cells with DDR1-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.[6]

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.

  • Verification: Verify the knockdown efficiency by Western blotting or qRT-PCR for DDR1 expression.

  • Functional Assays: Perform collagen stimulation and downstream signaling analysis or cell-based assays (e.g., migration) on the transfected cells.[6]

Cell Migration Assay (Scratch/Wound Healing Assay)
  • Cell Seeding: Plate cells in a 6-well plate and grow them to a confluent monolayer.

  • Scratch Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS to remove detached cells and add fresh medium containing the DDR1 inhibitor or vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 30 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time to quantify cell migration.[6]

Visualizations: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding, the following diagrams, generated using the DOT language for Graphviz, illustrate the DDR1 signaling pathway and a typical experimental workflow for studying DDR1 inhibition.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binding pDDR1 p-DDR1 DDR1->pDDR1 Autophosphorylation PYK2 PYK2 pDDR1->PYK2 PEAK1 PEAK1 pDDR1->PEAK1 PI3K PI3K pDDR1->PI3K MAPK MAPK (ERK1/2) pDDR1->MAPK pPYK2 p-PYK2 PYK2->pPYK2 Cell_Response Cellular Responses (Proliferation, Migration, Survival) pPYK2->Cell_Response pPEAK1 p-PEAK1 PEAK1->pPEAK1 pPEAK1->Cell_Response Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt pAkt->Cell_Response pMAPK p-MAPK MAPK->pMAPK pMAPK->Cell_Response Inhibitor DDR1 Inhibitor (e.g., 7rh, DDR1-IN-1) Inhibitor->pDDR1 Inhibition

Caption: DDR1 signaling pathway initiated by collagen binding.

Experimental_Workflow start Cell Culture (e.g., PANC-1) treatment Treatment Groups: 1. Vehicle Control 2. Collagen Stimulation 3. Inhibitor + Collagen start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis migration_assay Cell Migration Assay (Scratch Assay) treatment->migration_assay western_blot Western Blot Analysis (p-DDR1, p-PYK2, etc.) lysis->western_blot data_analysis Data Analysis and Quantification western_blot->data_analysis migration_assay->data_analysis conclusion Conclusion on Inhibitor Efficacy data_analysis->conclusion

Caption: Workflow for studying DDR1 inhibition.

Conclusion

DDR1 is a critical mediator of collagen-induced signaling that drives pro-tumorigenic processes in various cancers. The sustained nature of its activation makes it a compelling target for therapeutic intervention. A growing arsenal of small molecule inhibitors has demonstrated the potential to abrogate DDR1 signaling, leading to reduced cell proliferation, migration, and survival. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of DDR1 in disease and to develop novel therapeutic strategies targeting this important signaling pathway. Future research will likely focus on the development of even more selective and potent DDR1 inhibitors and their evaluation in preclinical and clinical settings, potentially in combination with other anti-cancer agents.

References

Dual Inhibition of DDR1 and TRK by Ddr-trk-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddr-trk-1 is a potent and selective chemical probe that exhibits dual inhibitory activity against Discoidin Domain Receptor 1 (DDR1) and the Tropomyosin Receptor Kinase (TRK) family.[1][2] This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization. The unique dual-targeting nature of this compound makes it a valuable tool for investigating the roles of DDR1 and TRK in various pathological conditions, including cancer and fibrosis.[2]

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
DDR19.4[1]LANCE ULTRA kinase assay[3]
DDR127[4]Radiometric kinase assay (10µM ATP)
DDR2188[5]Not Specified
DDR24.5[4]Radiometric kinase assay (10µM ATP)
TRKA43[4]Radiometric kinase assay (10µM ATP)
TRKB3.6[4]Radiometric kinase assay (10µM ATP)
TRKC2.9[4]Radiometric kinase assay (10µM ATP)
Abl1>10,000[5]Not Specified

Table 2: Binding Affinity of this compound

TargetKd (nM)Assay Type
DDR14.7[6]DiscoverX Profiling[3]
TRKB22[5]Not Specified
TRKC18[5]Not Specified
Cdk11370[5]Not Specified
EPHA8550[5]Not Specified
MUSK530[5]Not Specified
TRKA100[5]Not Specified

Table 3: Cellular Target Engagement of this compound (NanoBRET™ Assay)

TargetIC50 (nM)
DDR1104[4]
DDR2175[4]
TRKA448[4]
TRKB142[4]

Table 4: Pharmacokinetic Properties of this compound in Rats (20 mg/kg oral dose)

ParameterValue
Oral Bioavailability66.8%[6]
T1/21.25 h[6]

Signaling Pathways

This compound exerts its effects by inhibiting the kinase activity of DDR1 and TRK receptors, thereby blocking their downstream signaling cascades.

DDR1 Signaling Pathway

DDR1 is a receptor tyrosine kinase that is activated by collagen.[7] Its activation leads to the initiation of several downstream signaling pathways involved in cell proliferation, migration, and matrix remodeling.[7] this compound has been shown to reduce the phosphorylation of DDR1 and its downstream effector, p38 MAPK, in primary human lung fibroblasts.[5]

DDR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds and Activates pDDR1 p-DDR1 DDR1->pDDR1 Autophosphorylation p38_MAPK p38 MAPK pDDR1->p38_MAPK Activates Downstream Cell Proliferation, Migration, Fibrosis p38_MAPK->Downstream Ddr_trk_1 This compound Ddr_trk_1->pDDR1 Inhibits

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

TRK Signaling Pathway

The TRK family of receptors (TRKA, TRKB, and TRKC) are activated by neurotrophins.[4] Their signaling is crucial for neuronal development and survival, and aberrant TRK signaling has been implicated in various cancers.[4] Downstream signaling from activated TRK receptors proceeds through pathways such as the RAS/MAPK and PI3K/AKT pathways.

TRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotrophins Neurotrophins (NGF, BDNF, NT-3/4) TRK TRK Receptor (TRKA, TRKB, TRKC) Neurotrophins->TRK Binds and Activates pTRK p-TRK TRK->pTRK Autophosphorylation RAS_MAPK RAS/MAPK Pathway pTRK->RAS_MAPK PI3K_AKT PI3K/AKT Pathway pTRK->PI3K_AKT Cell_Survival Cell Survival & Proliferation RAS_MAPK->Cell_Survival PI3K_AKT->Cell_Survival Ddr_trk_1 This compound Ddr_trk_1->pTRK Inhibits

Caption: TRK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

1. In Vitro Kinase Assays

  • Radiometric Kinase Assay (as performed by Reaction Biology Corp.) [4]

    • Prepare a reaction mixture containing the kinase (DDR1, DDR2, TRKA, TRKB, or TRKC), a phosphate-donating substrate (radiolabeled ATP, e.g., ³³P-ATP), and a kinase-specific substrate peptide.

    • Add this compound at various concentrations to the reaction mixture. A 10-dose IC50 mode with a 3-fold serial dilution starting at 1 or 10 µM is recommended.[4]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time to allow for the kinase reaction to proceed.

    • Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP, typically using phosphocellulose paper or beads that bind the phosphorylated substrate.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

    • Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

  • LANCE® Ultra Kinase Assay [3]

    • This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Prepare a reaction mixture containing the kinase, a biotinylated substrate peptide, ATP, and a europium-labeled anti-phospho-substrate antibody.

    • Add this compound at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Add a ULight™-streptavidin conjugate, which binds to the biotinylated substrate.

    • If the substrate is phosphorylated, the europium-labeled antibody also binds, bringing the europium donor and the ULight acceptor into close proximity, resulting in a FRET signal.

    • Measure the FRET signal using a suitable plate reader.

    • Calculate inhibition and IC50 values as described for the radiometric assay.

2. Cellular Target Engagement: NanoBRET™ Assay [4]

This assay measures the binding of this compound to its target kinases within living cells.

  • Transfect HEK293 cells with a vector encoding a fusion protein of the target kinase (e.g., DDR1) and NanoLuc® luciferase.

  • Seed the transfected cells into a multi-well plate.

  • Add a cell-permeable fluorescent tracer that binds to the ATP pocket of the kinase.

  • Add this compound at various concentrations.

  • Add the NanoBRET™ Nano-Glo® Substrate, which is converted by NanoLuc® to produce a luminescent signal.

  • If the tracer is bound to the kinase-NanoLuc® fusion, the energy from the luminescence is transferred to the fluorescent tracer (Bioluminescence Resonance Energy Transfer), which then emits light at its characteristic wavelength.

  • This compound competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

  • Measure the luminescent and fluorescent signals and calculate the BRET ratio.

  • Determine the IC50 value for target engagement from the dose-response curve.

3. Cell-Based Assays

  • Colony Formation Assay [6]

    • Plate Panc-1 pancreatic cancer cells at a low density in a multi-well plate.

    • Treat the cells with this compound at various concentrations (e.g., 0.016, 0.0625, 0.25, 1 µM).[6]

    • Culture the cells for 1.5-2 weeks, allowing individual cells to form colonies.

    • Fix the colonies with a suitable fixative (e.g., methanol).

    • Stain the colonies with crystal violet.

    • Wash the plates to remove excess stain and allow them to dry.

    • Count the number of colonies in each well or quantify the stained area to assess the effect of this compound on cell proliferation and survival.

  • Cell Migration ('Scratch') Assay [6]

    • Grow Panc-1 cells to confluence in a multi-well plate.

    • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

    • Wash the wells to remove detached cells.

    • Add fresh media containing this compound at various concentrations.

    • Image the scratch at regular intervals (e.g., 12, 24, 48, 60, and 72 hours) to monitor cell migration into the gap.[6]

    • Quantify the rate of wound closure by measuring the area of the gap at each time point.

4. In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis [5][6]

  • Use 6- to 8-week-old mice.

  • Induce pulmonary fibrosis by a single intranasal or intratracheal instillation of bleomycin (e.g., 5 mg/kg body weight).[6]

  • Administer this compound orally by gavage, typically twice a day, at desired doses (e.g., 10 and 50 mg/kg).[5]

  • After a specified period (e.g., 14 or 21 days), sacrifice the animals and harvest the lungs.

  • Assess the extent of fibrosis by:

    • Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition.

    • Hydroxyproline Assay: Quantify the total collagen content in lung homogenates, as hydroxyproline is a major component of collagen.[6]

    • Immunohistochemistry/Western Blotting: Analyze the expression of fibrotic markers such as fibronectin and α-smooth muscle actin (α-SMA).[6]

    • Analysis of Phosphorylated Proteins: Assess the levels of phosphorylated DDR1 and p38 MAPK in lung lysates to confirm target engagement and downstream pathway inhibition.[5]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Assays (Radiometric, LANCE) IC50 Determine IC50 Kinase_Assay->IC50 Binding_Assay Binding Assays (DiscoverX) Kd Determine Kd Binding_Assay->Kd NanoBRET NanoBRET™ Assay IC50->NanoBRET Cellular_IC50 Cellular IC50 NanoBRET->Cellular_IC50 Colony_Formation Colony Formation Assay Phenotypic_Effects Assess Phenotypic Effects (Proliferation, Migration) Colony_Formation->Phenotypic_Effects Migration_Assay Migration 'Scratch' Assay Migration_Assay->Phenotypic_Effects Fibrosis_Model Bleomycin-Induced Pulmonary Fibrosis Model Cellular_IC50->Fibrosis_Model Efficacy_Assessment Assess Efficacy: - Histology - Hydroxyproline Assay - Biomarker Analysis Fibrosis_Model->Efficacy_Assessment

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a well-characterized dual inhibitor of DDR1 and the TRK kinase family. Its potent activity, demonstrated through a variety of in vitro and in vivo assays, makes it a valuable research tool. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound to further elucidate the roles of DDR1 and TRK signaling in health and disease, and to explore the therapeutic potential of targeting these pathways.

References

The Role of DDR-TRK-1 in Modulating Extracellular Matrix Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extracellular matrix (ECM) is a dynamic and complex network of macromolecules that provides structural and biochemical support to surrounding cells. Its remodeling is a critical process in both normal physiology and a wide range of pathologies, including fibrosis and cancer. The Discoidin Domain Receptors (DDRs), DDR1 and DDR2, are unique receptor tyrosine kinases (RTKs) that are activated by direct binding to various types of collagen, positioning them as key sensors and regulators of the ECM environment.[1][2] Dysregulation of DDR signaling is implicated in diseases characterized by aberrant ECM remodeling. This guide provides a detailed technical overview of DDR-TRK-1, a potent chemical probe, and its effects on ECM remodeling, focusing on the underlying signaling pathways, quantitative data, and detailed experimental protocols for its study.

This compound: A Dual Inhibitor of DDR and TRK Kinase Families

This compound is a well-characterized chemical probe that potently and selectively inhibits the kinase activity of both the Discoidin Domain Receptor (DDR) and Tropomyosin Receptor Kinase (TRK) families.[1][3] Its utility lies in its ability to interrogate the function of these kinases in cellular and in vivo models. This compound is cell-permeable and has demonstrated efficacy in various preclinical models, particularly those involving fibrosis and cancer.[1][4]

A corresponding negative control compound, DDR-TRK-1N , which is structurally very similar but inactive against these kinases, is available and recommended for use in parallel to ensure that observed phenotypes are due to on-target inhibition.[1] Given the dual specificity of this compound, it is often advisable to use selective TRK inhibitors alongside it to delineate the specific biological contributions of DDR versus TRK inhibition.[1]

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the quantitative inhibitory potency and binding affinity of this compound against its primary targets. This data is crucial for designing experiments and interpreting results.

Target KinaseAssay TypePotency / AffinityReference
DDR1 IC50 (in vitro kinase assay)9.4 nM[3][5]
DDR1 IC50 (NanoBRET™ cellular assay)104 nM[1]
DDR1 Kd (Binding Affinity)4.7 nM[3][6]
DDR2 IC50 (in vitro kinase assay)188 nM[6]
DDR2 IC50 (NanoBRET™ cellular assay)175 nM[1]
TRKA IC50 (NanoBRET™ cellular assay)448 nM[1]
TRKA Kd (Binding Affinity)100 nM[6]
TRKB IC50 (NanoBRET™ cellular assay)142 nM[1]
TRKB Kd (Binding Affinity)22 nM[6]
TRKC Kd (Binding Affinity)18 nM[6]
CDK11 Kd (Binding Affinity - Off-Target)370 nM[1][6]

Mechanism of Action: DDR1 Signaling in ECM Remodeling

DDRs are the only known RTK family that uses collagen as a ligand.[1] Upon binding to fibrillar or non-fibrillar collagens, DDR1 undergoes a conformational change, leading to receptor dimerization and subsequent slow, but sustained, autophosphorylation of its intracellular kinase domain.[7][8] This activation initiates a cascade of downstream signaling events that profoundly impact cellular behavior and the surrounding ECM.

Activated DDR1 serves as a docking site for various adaptor proteins and signaling molecules. This leads to the activation of several pathways that regulate cell proliferation, survival, migration, and the expression of genes involved in ECM remodeling, including matrix metalloproteinases (MMPs).[2][9] Key downstream effectors include Protein Tyrosine Kinase 2 (PYK2), Pseudopodium-Enriched Atypical Kinase 1 (PEAK1), and p38 Mitogen-Activated Protein Kinase (MAPK).[6][10] The chemical probe this compound exerts its effect by binding to the ATP pocket of the DDR1 kinase domain, preventing autophosphorylation and blocking the initiation of this entire downstream signaling cascade.

While this compound also inhibits TRK kinases, which are typically involved in neuronal development, their role in ECM remodeling is less direct.[1] In many cancers, TRK signaling is activated by oncogenic gene fusions.[11][12] However, in non-CNS in vivo models, such as pulmonary fibrosis, the effects of systemic this compound administration are largely attributed to DDR1/2 inhibition due to the probe's restricted CNS exposure.[1]

Mandatory Visualization: DDR1 Signaling Pathway

DDR1_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Collagen Collagen Fibrils DDR1_dimer Extracellular Domain Transmembrane Kinase Domain (P) Collagen->DDR1_dimer:ext Binding & Dimerization PYK2 PYK2 DDR1_dimer:kin->PYK2 Recruitment & Activation PEAK1 PEAK1 DDR1_dimer:kin->PEAK1 Recruitment & Activation p38 p38 MAPK PYK2->p38 PEAK1->p38 Downstream Downstream Effectors p38->Downstream TF Transcription Factors Downstream->TF Gene_Expression Gene Expression (MMPs, Collagen, etc.) TF->Gene_Expression Remodeling Remodeling Gene_Expression->Remodeling ECM Remodeling, Cell Migration, Proliferation Inhibitor This compound Inhibitor->DDR1_dimer:kin Inhibition

Caption: DDR1 Signaling Pathway in ECM Remodeling.

Experimental Evidence and Quantitative Data

Studies utilizing this compound have provided significant insights into the role of DDR1 in pathological ECM remodeling.

  • In Vitro Cellular Effects : In pancreatic cancer cell lines such as Panc-1, this compound has been shown to inhibit colony formation and cell migration in a dose-dependent manner.[1][3] These processes are fundamentally dependent on the cell's ability to interact with and remodel the surrounding ECM.

  • In Vivo Fibrosis Models : In a bleomycin-induced mouse model of pulmonary fibrosis, oral administration of this compound significantly mitigated the development of fibrotic tissue.[1][3][6] This was evidenced by a reduction in the expression of key fibrotic markers and a decrease in overall collagen deposition.

Data Presentation: Effects of this compound in Preclinical Models
Model SystemEndpoint MeasuredTreatmentResultReference
Mouse Model of Lung FibrosisPulmonary Fibrosis10 and 50 mg/kg this compoundDose-dependent reduction in bleomycin-induced pathological changes[3][6]
Mouse Model of Lung FibrosisFibrotic Marker Expression (Fibronectin, α-SMA)This compoundDose-dependent reduction in expression levels in lung tissue[3]
Mouse Model of Lung FibrosisCollagen Content (Hydroxyproline Assay)This compoundDose-dependent suppression of hydroxyproline content[3]
Panc-1 Pancreatic Cancer CellsColony Formation0.016 - 1 µM this compoundInhibition of colony formation[3]
Panc-1 Pancreatic Cancer CellsCell Migration (Scratch Assay)This compoundInhibition of cell migration into the wound area[3]

Experimental Protocols

Reproducible and rigorous experimental design is paramount. The following sections provide detailed methodologies for key experiments used to evaluate the effect of this compound on ECM remodeling.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow Start Start: Acclimate Animals Induction Induce Pulmonary Fibrosis (e.g., Intranasal Bleomycin) Start->Induction Grouping Randomize into Treatment Groups Induction->Grouping Treatment_A Treatment Group: This compound (e.g., 50 mg/kg, oral gavage, 2x/day) Grouping->Treatment_A Treatment_B Vehicle Control Group Grouping->Treatment_B Treatment_C Negative Control Group: DDR-TRK-1N Grouping->Treatment_C Monitoring Monitor Animal Health & Body Weight Treatment_A->Monitoring Treatment_B->Monitoring Treatment_C->Monitoring Endpoint Endpoint: Sacrifice & Tissue Collection (e.g., Day 21) Monitoring->Endpoint Study Duration Analysis Analysis of Lung Tissue Endpoint->Analysis Histo Histopathology (H&E, Masson's Trichrome) Analysis->Histo Hydroxy Biochemistry (Hydroxyproline Assay) Analysis->Hydroxy WB Western Blot (Fibronectin, α-SMA) Analysis->WB

Caption: Workflow for In Vivo Evaluation of ECM Remodeling.

Protocol 1: In Vitro Cell Migration (Scratch) Assay

This assay assesses the effect of this compound on the two-dimensional migration of adherent cells.

  • Cell Seeding: Plate cells (e.g., Panc-1 pancreatic cancer cells) in a 6-well dish and grow to confluence in standard culture media.[3]

  • Creating the "Scratch": Once confluent, create a linear gap in the monolayer using a sterile p200 pipette tip. Gently wash with phosphate-buffered saline (PBS) to remove dislodged cells.[3]

  • Treatment: Replace the PBS with fresh media containing the desired concentrations of this compound, the negative control DDR-TRK-1N, or vehicle control (e.g., DMSO). A recommended starting concentration for this compound is 5 µM.[1]

  • Imaging: Place the plate in a live-cell imaging system or a standard incubator. Acquire images of the scratch at designated locations immediately after treatment (T=0) and at subsequent time points (e.g., 12, 24, 48, and 72 hours).[3]

  • Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition. Compare the migration rate in treated wells to that of the controls.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used in vivo model to study fibrotic diseases and test anti-fibrotic agents.

  • Animal Model: Use 6- to 8-week-old mice (e.g., C57BL/6).[3] Allow animals to acclimate for at least one week before the experiment.

  • Fibrosis Induction: Anesthetize the mice. Administer a single dose of bleomycin (e.g., 5 mg/kg body weight) via intranasal or intratracheal instillation to induce lung injury and subsequent fibrosis.[3]

  • Inhibitor Preparation and Administration: Dissolve this compound in a suitable vehicle (e.g., water or a formulation with Solutol/ethanol).[3]

  • Treatment Regimen: Beginning on the day of, or one day after, bleomycin administration, treat mice with this compound (e.g., 10-50 mg/kg), DDR-TRK-1N, or vehicle control. Administer the treatment orally by gavage, typically twice daily, for the duration of the study (e.g., 14-21 days).[3][6]

  • Monitoring and Endpoint: Monitor the animals daily for signs of distress and record body weight regularly. At the study endpoint (e.g., day 21), humanely euthanize the animals.

  • Tissue Collection: Perfuse the lungs with saline and harvest them. Dedicate portions of the lung tissue for histological analysis, protein extraction, and biochemical assays.

Protocol 3: Quantification of Collagen (Hydroxyproline Assay)

This biochemical assay provides a quantitative measure of total collagen content in tissue samples.

  • Tissue Preparation: Obtain a precise weight of the fresh or frozen lung tissue sample.[3]

  • Hydrolysis: Place the tissue in a pressure-resistant, sealed tube with a strong acid (e.g., 6N HCl). Hydrolyze the tissue by heating at a high temperature (e.g., 110-120°C) for an extended period (e.g., 12-24 hours) to break down proteins into their constituent amino acids.

  • Neutralization and Filtration: After cooling, neutralize the hydrolysate with a strong base (e.g., NaOH). The solution may need to be filtered or centrifuged to remove any particulate matter.

  • Oxidation: Transfer an aliquot of the hydrolysate to a new tube. Add an oxidizing agent, such as Chloramine-T, and incubate at room temperature to convert hydroxyproline to a pyrrole intermediate.

  • Color Development: Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde, DMAB) and incubate at an elevated temperature (e.g., 60-65°C). This reagent reacts with the pyrrole intermediate to form a chromophore with a distinct pink-red color.[3]

  • Measurement and Quantification: After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 560 nm) using a spectrophotometer.[3]

  • Calculation: Create a standard curve using known concentrations of pure hydroxyproline. Calculate the hydroxyproline content in the tissue samples by comparing their absorbance values to the standard curve. The final results are typically expressed as micrograms of hydroxyproline per milligram of wet lung tissue.

References

Preliminary Studies on DDR1 and NTRK Fusions in Pancreatic Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for "Ddr-trk-1" did not yield a specific molecule by that name in the context of pancreatic cancer. However, the query elements correspond to two distinct and significant areas of pancreatic cancer research: Discoidin Domain Receptor 1 (DDR1) and Neurotrophic Tropomyosin Receptor Kinase (NTRK) gene fusions. Both are promising therapeutic targets and the subject of ongoing preliminary studies. This guide will therefore address both DDR1 and NTRK fusions in separate sections as distinct entities of high interest to researchers, scientists, and drug development professionals.

Section 1: Discoidin Domain Receptor 1 (DDR1) in Pancreatic Cancer

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen, a major component of the dense extracellular matrix characteristic of pancreatic ductal adenocarcinoma (PDAC).[1][2][3] Upregulation and activation of DDR1 have been implicated in promoting tumor progression, chemoresistance, and metastasis.[1][2][4]

Quantitative Data Summary
Data PointFindingSource
Clinical Significance High p-DDR1 expression is associated with poor overall survival in pancreatic cancer patients.[1]
Expression in Cancer Cells p-DDR1 expression is significantly increased in pancreatic cancer cells compared to normal pancreatic cells.[1]
Chemoresistance DDR1 expression is highly upregulated in gemcitabine-resistant pancreatic cancer cells.[1]
Inhibitor Efficacy (In Vitro) The combination of a DDR1 inhibitor (KI-301690) and gemcitabine synergistically suppresses the growth of pancreatic cancer cells.[1][5]
Inhibitor Efficacy (In Vivo) A DDR1 inhibitor (7rh) in combination with chemotherapy significantly reduced primary tumor burden in orthotopic xenografts and autochthonous pancreatic tumors.[2]
Role in Metastasis Genetic or pharmacologic inhibition of DDR1 reduces PDAC tumorigenesis and metastasis.[4][6][7][8]
Signaling Pathways

DDR1 signaling in pancreatic cancer is primarily initiated by its binding to collagen. This interaction leads to the autophosphorylation of the receptor and the activation of several downstream pro-tumorigenic signaling cascades. One key pathway involves the activation of PYK2 and FAK, which subsequently influences cell migration, invasion, and chemoresistance.[1][2] Another identified pathway involves the activation of PKCθ and SYK, leading to NF-κB-mediated production of CXCL5, which in turn recruits tumor-associated neutrophils and promotes metastasis.[4][7][8] Furthermore, DDR1 signaling through NF-κB and NRF2 has been shown to promote mitochondrial biogenesis, supporting tumor growth.[9]

DDR1_Signaling_Pancreatic_Cancer cluster_collagen Extracellular Matrix cluster_cell Pancreatic Cancer Cell Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds p-DDR1 p-DDR1 DDR1->p-DDR1 Autophosphorylation PYK2_FAK PYK2/FAK p-DDR1->PYK2_FAK PKC_SYK PKCθ/SYK p-DDR1->PKC_SYK NFkB_NRF2 NF-κB/NRF2 p-DDR1->NFkB_NRF2 Migration_Invasion Migration & Invasion PYK2_FAK->Migration_Invasion Chemoresistance Chemoresistance PYK2_FAK->Chemoresistance PKC_SYK->NFkB_NRF2 CXCL5 CXCL5 NFkB_NRF2->CXCL5 Mitochondrial_Biogenesis Mitochondrial Biogenesis NFkB_NRF2->Mitochondrial_Biogenesis Metastasis Metastasis CXCL5->Metastasis via Neutrophil Recruitment Cell_Proliferation Cell Proliferation & Survival Mitochondrial_Biogenesis->Cell_Proliferation

DDR1 Signaling Pathways in Pancreatic Cancer.
Experimental Protocols

1. Western Blotting for DDR1 Phosphorylation

  • Objective: To determine the activation state of DDR1 in pancreatic cancer cells.

  • Methodology:

    • Pancreatic cancer cells are cultured to 70-80% confluency.

    • Cells are serum-starved for 24 hours and then treated with or without a DDR1 inhibitor for a specified time, followed by stimulation with collagen I (50 µg/mL) for 30 minutes.

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated DDR1 (p-DDR1).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Total DDR1 and a housekeeping gene (e.g., GAPDH) are used as loading controls.

2. In Vitro Cell Viability Assay

  • Objective: To assess the effect of DDR1 inhibition on the viability of pancreatic cancer cells.

  • Methodology:

    • Pancreatic cancer cells are seeded in 96-well plates at a density of 5,000 cells per well.

    • After 24 hours, cells are treated with varying concentrations of a DDR1 inhibitor, gemcitabine, or a combination of both.

    • Cells are incubated for 72 hours.

    • Cell viability is measured using the MTT or WST-1 assay. 10 µL of MTT solution (5 mg/mL) is added to each well, and plates are incubated for 4 hours.

    • The formazan crystals are dissolved in 100 µL of DMSO.

    • Absorbance is measured at 570 nm using a microplate reader.

    • Results are expressed as a percentage of the viability of untreated control cells.

3. Orthotopic Xenograft Mouse Model

  • Objective: To evaluate the in vivo efficacy of DDR1 inhibitors on pancreatic tumor growth.

  • Methodology:

    • Human pancreatic cancer cells (e.g., AsPC-1) are harvested and resuspended in a solution of PBS and Matrigel (1:1).

    • Athymic nude mice are anesthetized, and a small abdominal incision is made to expose the pancreas.

    • Approximately 1x10^6 cells in 50 µL are injected into the tail of the pancreas.

    • The incision is closed, and mice are monitored for tumor growth using ultrasound or bioluminescence imaging.

    • Once tumors are established (e.g., 100 mm³), mice are randomized into treatment groups: vehicle control, DDR1 inhibitor, chemotherapy (e.g., gemcitabine + nab-paclitaxel), or combination therapy.

    • Treatments are administered according to a predefined schedule (e.g., oral gavage for the inhibitor, intraperitoneal injection for chemotherapy).

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for p-DDR1, proliferation markers like PCNA, and apoptosis markers like cleaved caspase-3).

Xenograft_Workflow Cell_Culture Pancreatic Cancer Cell Culture Injection Orthotopic Injection into Mouse Pancreas Cell_Culture->Injection Tumor_Growth Tumor Establishment & Monitoring Injection->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Analysis Tumor Excision & Analysis Treatment->Analysis

Workflow for an Orthotopic Xenograft Model.

Section 2: Neurotrophic Tropomyosin Receptor Kinase (NTRK) Fusions in Pancreatic Cancer

Neurotrophic Tropomyosin Receptor Kinase (NTRK) gene fusions are rare oncogenic drivers found in a small subset of pancreatic cancers.[10][11][12] These fusions involve the joining of one of the three NTRK genes (NTRK1, NTRK2, or NTRK3) with an unrelated gene, resulting in a chimeric protein with a constitutively active kinase domain.[10][11] This leads to uncontrolled activation of downstream signaling pathways that drive cell proliferation and survival.[10][11]

Quantitative Data Summary
Data PointFindingSource
Prevalence in Pancreatic Cancer NTRK gene fusions are present in approximately 0.3% to 0.8% of pancreatic adenocarcinomas.[10][11][12][13]
Prevalence in All Solid Tumors NTRK fusions are found in about 1% of all solid tumors.[11]
Larotrectinib Efficacy (ORR) The overall response rate (ORR) to larotrectinib in NTRK fusion-positive solid tumors is a primary endpoint in clinical trials leading to its approval.[10]
Entrectinib Efficacy Entrectinib is an approved inhibitor for NTRK fusion-positive solid tumors, with efficacy demonstrated in phase I-II trials.[10]
Case Report (Larotrectinib) A patient with metastatic CTRC-NTRK1 gene fusion-positive pancreatic ductal adenocarcinoma showed a response to larotrectinib.[14]
Case Report (Larotrectinib) A patient with pancreatic acinar cell carcinoma harboring a SEL1L-NTRK1 fusion had an exceptional radiographic response to larotrectinib for 13 months.[15]
Signaling Pathways

The chimeric proteins resulting from NTRK gene fusions lead to ligand-independent dimerization and constitutive activation of the TRK kinase domain. This triggers the activation of key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway.[10][11] These pathways are central to promoting cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.[10]

NTRK_Signaling_Pancreatic_Cancer cluster_fusion Genetic Level cluster_cell_ntrk Pancreatic Cancer Cell NTRK_Fusion NTRK Gene Fusion (e.g., ETV6-NTRK3) TRK_Fusion_Protein TRK Fusion Protein (Constitutively Active) NTRK_Fusion->TRK_Fusion_Protein Transcription & Translation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) TRK_Fusion_Protein->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TRK_Fusion_Protein->PI3K_AKT PLCG PLCγ Pathway TRK_Fusion_Protein->PLCG Cell_Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation_Survival PI3K_AKT->Cell_Proliferation_Survival PLCG->Cell_Proliferation_Survival Tumor_Growth Tumor Growth Cell_Proliferation_Survival->Tumor_Growth

NTRK Fusion Signaling in Pancreatic Cancer.
Experimental Protocols

1. Two-Step Screening for NTRK Fusions: IHC and NGS

  • Objective: To accurately identify patients with NTRK fusion-positive pancreatic cancer for targeted therapy.

  • Methodology:

    • Immunohistochemistry (IHC) Screening:

      • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.

      • Sections are stained using a pan-TRK monoclonal antibody (e.g., clone EPR17341).

      • Staining intensity (weak, moderate, strong) and pattern (focal, diffuse, cytoplasmic, nuclear) are evaluated by a pathologist. Samples showing positive staining are considered for confirmatory testing.

    • Next-Generation Sequencing (NGS) Confirmation:

      • RNA is extracted from the IHC-positive FFPE tissue samples.

      • RNA quality and quantity are assessed.

      • An RNA-based NGS panel designed to detect gene fusions, including NTRK1, NTRK2, and NTRK3 fusions, is used. RNA-based assays are preferred over DNA-based assays for fusion detection.[10]

      • Libraries are prepared, sequenced, and the data is analyzed using a bioinformatics pipeline to identify specific fusion partners and breakpoints.

      • A positive NGS result confirms the presence of an actionable NTRK gene fusion.

NTRK_Screening_Workflow Sample Tumor Tissue (FFPE Block) IHC Pan-TRK IHC Screening Sample->IHC IHC_Positive IHC Positive IHC->IHC_Positive IHC_Negative IHC Negative IHC->IHC_Negative NGS RNA-based NGS Confirmation IHC_Positive->NGS Fusion_Detected NTRK Fusion Detected NGS->Fusion_Detected

Screening Workflow for NTRK Gene Fusions.

2. In Vitro Kinase Assay for TRK Inhibitors

  • Objective: To determine the inhibitory activity of a compound against TRK fusion proteins.

  • Methodology:

    • The kinase domain of a specific TRK fusion protein (e.g., ETV6-NTRK3) is expressed and purified.

    • The kinase reaction is set up in a 96-well or 384-well plate containing the purified kinase, a substrate peptide (e.g., poly-Glu-Tyr), and ATP.

    • The test compound (potential inhibitor) is added at various concentrations.

    • The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP depletion using a luminescence-based assay (e.g., Kinase-Glo®).

    • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Cell-Based Proliferation Assay with NTRK Fusion-Positive Cells

  • Objective: To assess the anti-proliferative effect of TRK inhibitors on cancer cells harboring an NTRK fusion.

  • Methodology:

    • A cell line endogenously expressing an NTRK fusion or engineered to express one is used.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of a TRK inhibitor (e.g., larotrectinib or entrectinib).

    • After a 72-hour incubation period, cell proliferation is measured using a method such as CellTiter-Glo® (luminescence-based) or by direct cell counting.

    • The GI50 value (the concentration of inhibitor that causes 50% growth inhibition) is determined from the dose-response curve.

    • A control cell line lacking any NTRK fusion should be run in parallel to demonstrate the selectivity of the inhibitor.

References

The Role of Discoidin Domain Receptors (DDRs) and Tropomyosin Receptor Kinases (Trks) in Pulmonary Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical roles of Discoidin Domain Receptor 1 (DDR1), Discoidin Domain Receptor 2 (DDR2), and Tropomyosin Receptor Kinase (Trk) receptors in the pathogenesis of pulmonary fibrosis. This document provides a comprehensive overview of their involvement in fibrotic processes, detailed experimental protocols for investigation, quantitative data summaries, and visual representations of key signaling pathways and workflows to facilitate further research and drug development in this area.

Introduction to DDRs and Trks in Pulmonary Fibrosis

Idiopathic pulmonary fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of the lung tissue, leading to irreversible decline in lung function.[1][2] The pathogenesis of IPF is complex, involving aberrant wound healing processes, fibroblast proliferation and differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM) proteins, particularly collagen.[1][2] Several receptor tyrosine kinases (RTKs) have been implicated in the progression of pulmonary fibrosis, with Discoidin Domain Receptors (DDRs) and Tropomyosin Receptor Kinases (Trks) emerging as key players.

Discoidin Domain Receptors (DDRs) are unique RTKs that are activated by collagen.[3] The two members of this family, DDR1 and DDR2, are expressed on various cell types within the lung and have distinct yet sometimes overlapping roles in fibrosis.

  • DDR1 is predominantly expressed on epithelial cells.[3][4] Its expression is significantly increased in the lungs of IPF patients.[1][3] Activation of DDR1 by collagen is implicated in promoting fibroblast survival and resistance to apoptosis, contributing to the persistence of fibrotic lesions.[1][2] Studies in animal models have shown that DDR1-deficient mice are protected from bleomycin-induced lung fibrosis, exhibiting reduced inflammation and collagen deposition.[4]

  • DDR2 is primarily expressed on mesenchymal cells, including fibroblasts and myofibroblasts.[4][5] Its expression is also markedly upregulated in fibrotic lung tissue.[6][7] DDR2 signaling in response to fibrillar collagens plays a crucial role in myofibroblast activation, survival, and the production of ECM components, creating a profibrotic feedback loop.[5][8][9] Inhibition of DDR2 has been shown to attenuate experimental lung fibrosis.[5][10]

Tropomyosin Receptor Kinases (Trks) are a family of RTKs best known for their role in the nervous system. However, emerging evidence suggests their involvement in fibrotic diseases. The family includes TrkA, TrkB, and TrkC, which are activated by neurotrophins.

  • TrkB , in particular, has been investigated in the context of fibrosis. Studies have shown that the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling axis can promote epithelial-mesenchymal transition (EMT), a process implicated in the generation of myofibroblasts in IPF.[11] Inhibition of TrkB has been shown to counteract these profibrotic effects in cell culture models.[11]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the expression and effects of DDRs in pulmonary fibrosis models.

Table 1: DDR1 Expression in Pulmonary Fibrosis

Model/SystemTissue/Cell TypeChange in ExpressionMethod of QuantificationReference
Human IPF PatientsLung TissueSignificantly Higher vs. Non-IPFWestern Blot, Immunohistochemistry[1]
Human IPF PatientsLung FibroblastsSignificantly Higher vs. Non-IPFWestern Blot[1]
Bleomycin-induced Mouse ModelLung TissueIncreasedNot specified[4]

Table 2: DDR2 Expression in Pulmonary Fibrosis

Model/SystemTissue/Cell TypeChange in ExpressionMethod of QuantificationReference
Human IPF PatientsLung TissueDramatically Higher vs. Healthy ControlsqPCR, Western Blot, Immunohistochemistry[6][7]
Human non-IPF ILD PatientsLung TissueHigher vs. Healthy ControlsqPCR, Western Blot[6][7]
Bleomycin-induced Mouse ModelLung TissueIncreasedNot specified[12]

Table 3: Effects of DDR Knockdown/Inhibition in Pulmonary Fibrosis Models

TargetModel/SystemInterventionOutcomeReference
DDR1Bleomycin-induced Mouse ModelGenetic Knockout (DDR1-null mice)Reduced collagen deposition, diminished injury[4]
DDR2Bleomycin-induced Mouse ModelGenetic Knockout (DDR2-null mice)Protected from fibrosis, increased fibroblast apoptosis[8]
DDR2In vitro Human Lung FibroblastsAllosteric inhibitor (WRG-28)Augmented fibroblast apoptosis, attenuated fibrosis markers[5]
DDR2Bleomycin-induced Mouse ModelsiRNA or kinase inhibitorTherapeutic efficacy against lung fibrosis[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of DDRs and Trks in pulmonary fibrosis.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice

The bleomycin-induced model is the most widely used animal model for studying pulmonary fibrosis.[13][14][15]

Objective: To induce lung fibrosis in mice to study the efficacy of therapeutic interventions or the role of specific genes.

Materials:

  • Bleomycin sulfate

  • Sterile saline

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Animal ventilator (optional, for precise delivery)

  • Mice (C57BL/6 strain is commonly used due to its susceptibility)[14]

Procedure:

  • Animal Preparation: Anesthetize the mouse using a chosen anesthetic agent.

  • Bleomycin Administration:

    • Intratracheal Instillation (Surgical): Make a small incision in the neck to expose the trachea. Using a fine-gauge needle, inject a single dose of bleomycin (typically 1.5-3.0 U/kg) dissolved in sterile saline directly into the trachea. Suture the incision.

    • Oropharyngeal Aspiration (Non-Surgical): While the mouse is anesthetized, gently pull the tongue to the side and instill the bleomycin solution into the back of the throat. The mouse will aspirate the solution into the lungs.

  • Post-Procedure Care: Monitor the mice for recovery from anesthesia. Provide appropriate post-operative care, including analgesics if necessary.

  • Time Course: The fibrotic response develops over time. Typically, inflammation is prominent in the first week, and fibrosis is well-established by day 14 to 28.[13][16]

  • Endpoint Analysis: At the desired time point (e.g., day 21), euthanize the mice and harvest the lungs for analysis.

    • Histology: Fix the lungs in 4% paraformaldehyde, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).[13]

    • Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, which is a quantitative measure of total collagen.[13]

    • Gene and Protein Expression Analysis: Homogenize lung tissue to extract RNA or protein for analysis by qPCR, Western blot, or ELISA.

In Vitro Model: Primary Human Lung Fibroblast Culture

Primary lung fibroblasts isolated from patients with IPF or non-fibrotic controls are essential for studying cellular mechanisms.[17]

Objective: To culture primary human lung fibroblasts to investigate signaling pathways, gene expression, and the effects of therapeutic compounds.

Materials:

  • Human lung tissue (from explanted IPF lungs or non-diseased donor lungs)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase

  • DNase I

  • Fibroblast growth medium supplements

  • Tissue culture flasks and plates

Procedure:

  • Tissue Digestion: Mince the lung tissue into small pieces and digest with a solution containing collagenase and DNase I to release the cells.

  • Cell Isolation: Filter the cell suspension to remove undigested tissue. Centrifuge the cells and resuspend them in fibroblast growth medium.

  • Cell Culture: Plate the cells in tissue culture flasks. Fibroblasts will adhere to the plastic. After a few days, non-adherent cells can be washed away.

  • Cell Expansion: Culture the fibroblasts in a humidified incubator at 37°C and 5% CO2. Passage the cells when they reach 80-90% confluency.

  • Experimental Treatments:

    • Myofibroblast Differentiation: Treat the fibroblasts with Transforming Growth Factor-beta 1 (TGF-β1) to induce differentiation into myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA).

    • Drug Treatment: Expose the cells to inhibitors or other compounds to assess their effects on fibroblast function.

    • Gene Knockdown: Use siRNA or shRNA to specifically knockdown the expression of target genes like DDR1 or DDR2.

  • Endpoint Analysis:

    • Western Blot: Analyze the expression of proteins such as α-SMA, collagen I, DDR1, and DDR2.

    • Immunofluorescence: Stain the cells for specific proteins to visualize their localization and expression.

    • Proliferation and Apoptosis Assays: Measure cell proliferation (e.g., BrdU incorporation) and apoptosis (e.g., TUNEL assay).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of DDRs and Trks in pulmonary fibrosis.

Signaling Pathways

DDR1_Signaling_in_Pulmonary_Fibrosis cluster_collagen Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds and Activates p38_MAPK p38 MAPK DDR1->p38_MAPK Activates NF_kB NF-κB DDR1->NF_kB Activates Transcription_Factors Pro-survival and Pro-inflammatory Genes p38_MAPK->Transcription_Factors Regulates NF_kB->Transcription_Factors Translocates and Activates Fibroblast_Survival Fibroblast Survival and Proliferation Transcription_Factors->Fibroblast_Survival Promotes

Caption: DDR1 signaling pathway in pulmonary fibrosis.

DDR2_Signaling_in_Pulmonary_Fibrosis cluster_collagen Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Fibrillar Collagen DDR2 DDR2 Collagen->DDR2 Binds and Activates PDK1 PDK1 DDR2->PDK1 Activates p38 p38 DDR2->p38 Activates ERK ERK DDR2->ERK Activates Akt Akt PDK1->Akt Phosphorylates Gene_Expression Myofibroblast Differentiation and ECM Production Akt->Gene_Expression Promotes Survival p38->Gene_Expression Induces ERK->Gene_Expression Induces

Caption: DDR2 signaling pathway in pulmonary fibrosis.

TrkB_Signaling_in_Pulmonary_Fibrosis cluster_ligand Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDNF BDNF TrkB TrkB BDNF->TrkB Binds and Activates MAPK_Pathway MAPK Pathway TrkB->MAPK_Pathway Activates EMT_Transcription_Factors EMT Transcription Factors (e.g., Snail, Twist) MAPK_Pathway->EMT_Transcription_Factors Upregulates EMT Epithelial-Mesenchymal Transition (EMT) EMT_Transcription_Factors->EMT Induces

Caption: TrkB signaling in epithelial-mesenchymal transition.

Experimental Workflows

In_Vivo_Fibrosis_Workflow Start Start: Select Mouse Strain (e.g., C57BL/6) Induction Induce Fibrosis (e.g., Bleomycin Instillation) Start->Induction Treatment Administer Therapeutic Agent (or Vehicle Control) Induction->Treatment Monitoring Monitor Animal Health and Weight Treatment->Monitoring Endpoint Endpoint (Day 14-28) Monitoring->Endpoint Harvest Harvest Lungs Endpoint->Harvest Analysis Analysis: - Histology (Masson's Trichrome) - Hydroxyproline Assay - qPCR/Western Blot Harvest->Analysis

Caption: In vivo pulmonary fibrosis experimental workflow.

In_Vitro_Fibroblast_Workflow Start Start: Isolate Primary Lung Fibroblasts (IPF or Control) Culture Culture and Expand Fibroblasts Start->Culture Stimulation Stimulate with TGF-β1 (to induce myofibroblast differentiation) Culture->Stimulation Intervention Apply Intervention: - Inhibitor Treatment - siRNA Knockdown Stimulation->Intervention Incubation Incubate for 24-72 hours Intervention->Incubation Analysis Analysis: - Western Blot (α-SMA, Collagen) - Immunofluorescence - Proliferation/Apoptosis Assays Incubation->Analysis

References

Basic characteristics and properties of Ddr-trk-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Targets of Ddr-trk-1: The DDR and Trk Kinase Families

Introduction

The term "this compound" refers to a synthetic chemical probe, a potent inhibitor that dually targets two important families of receptor tyrosine kinases (RTKs): the Discoidin Domain Receptors (DDRs) and the Tropomyosin Receptor Kinases (Trks).[1] This guide provides a comprehensive technical overview of these two kinase families, which are the core biological targets of this compound. Understanding the characteristics and properties of DDR and Trk kinases is crucial for researchers, scientists, and drug development professionals working in oncology, neuroscience, and fibrotic diseases.

Section 1: Discoidin Domain Receptors (DDRs)

Core Characteristics and Properties

The Discoidin Domain Receptor family consists of two members, DDR1 and DDR2.[1] They are unique among RTKs as they are activated by binding to various types of collagen in the extracellular matrix, rather than soluble growth factors.[1][2] This interaction triggers a delayed but sustained kinase activation.[3]

  • Structure : DDRs are composed of an extracellular domain (ECD) containing a discoidin (DS) domain responsible for collagen binding, a transmembrane domain, and an intracellular domain with a juxtamembrane region and a tyrosine kinase domain.[2]

  • Function : DDRs play significant roles in cell adhesion, migration, proliferation, differentiation, and extracellular matrix remodeling.[1][4]

  • Pathological Relevance : Dysregulation of DDR signaling is implicated in numerous diseases, including fibrosis, atherosclerosis, and various cancers such as lung, breast, and ovarian cancer.[1][5] DDR1 overexpression, in particular, is often associated with poor prognosis in several cancers.[1][4][6]

Quantitative Data: DDRs
ParameterDDR1DDR2Reference
Primary Ligands Collagens I-VI, VIIIFibrillar Collagens (e.g., I, III)[3]
Binding Affinity (Kd) for Imatinib 1.9 nM-[5]
Cellular Inhibition (EC50) by Imatinib 21 nM-[5]
Inhibitor IC50 (Ponatinib) 9 nM9 nM[5]
Expression Primarily in epithelial cellsPrimarily in mesenchymal cells[7]
DDR Signaling Pathway

Upon binding to fibrillar collagen, DDRs dimerize and undergo slow, sustained autophosphorylation on multiple tyrosine residues within the intracellular domain.[3] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, including Shc, SHP-2, and the p85 subunit of PI3K.[2][3] Activation of DDRs can trigger several downstream pathways, such as the RAS/MAPK (ERK) and PI3K/Akt signaling cascades, which in turn regulate cellular functions like proliferation, survival, and migration.[3][8]

DDR_Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds DDR_dimer DDR1 Dimer (Autophosphorylation) DDR1->DDR_dimer dimerizes Shc Shc DDR_dimer->Shc recruits PI3K PI3K DDR_dimer->PI3K recruits Grb2_Sos Grb2/SOS Shc->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Akt->Nucleus Transcription Gene Transcription (Proliferation, Migration, Survival) Nucleus->Transcription

DDR1 Signaling Pathway
Experimental Protocols: Collagen-Coated Bead Recruitment Assay

This assay visualizes the local recruitment and activation of DDR1 in response to collagen.[9][10]

1. Bead Coating: a. Wash latex beads with a suitable buffer (e.g., PBS). b. Incubate the beads with acid-soluble collagen I overnight at 4°C to allow for coating. c. Block any remaining non-specific binding sites on the beads with a blocking agent like BSA.

2. Cell Culture and Transfection: a. Seed cells (e.g., Cos-7) on coverslips in a 24-well plate. b. Transfect the cells with a plasmid expressing tagged DDR1 (e.g., DDR1b-FLAG) using a suitable transfection reagent.[9] c. Allow 24-48 hours for receptor expression.

3. Bead Incubation: a. Add the collagen-coated beads to the transfected cells. b. Incubate for various time points (e.g., 10 to 240 minutes) at 37°C to allow for receptor recruitment and activation.[9]

4. Immunofluorescence Staining: a. Fix the cells with paraformaldehyde. b. Permeabilize the cells with a detergent (e.g., Triton X-100). c. Block non-specific antibody binding. d. Incubate with a primary antibody against the DDR1 tag to label total receptor and a primary antibody against phosphorylated DDR1 (e.g., pY-513) to label activated receptor.[9] e. Wash and incubate with fluorescently labeled secondary antibodies. f. Mount the coverslips on microscope slides.

5. Imaging and Analysis: a. Visualize the cells using a fluorescence microscope. b. Analyze the co-localization of DDR1 and phosphorylated DDR1 with the collagen-coated beads.

Section 2: Tropomyosin Receptor Kinases (Trks)

Core Characteristics and Properties

The Trk family comprises three receptors: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[11][12] They are critical for the development and function of the nervous system.[11][12]

  • Structure : Trk receptors are single-pass transmembrane proteins with an extracellular ligand-binding domain, a transmembrane region, and an intracellular tyrosine kinase domain.[12]

  • Ligands : The primary ligands for Trk receptors are neurotrophins, a family of growth factors. The binding is specific: Nerve Growth Factor (NGF) binds to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5) bind to TrkB, and Neurotrophin-3 (NT-3) binds to TrkC.[11][13]

  • Function : Trk signaling is essential for neuronal survival, differentiation, proliferation, axon and dendrite growth, and synaptic plasticity.[11][14]

  • Pathological Relevance : Dysregulation of Trk signaling is involved in neurological disorders. Furthermore, oncogenic fusions of NTRK genes with other genes lead to the expression of chimeric Trk proteins that are constitutively active, driving a variety of cancers, including lung, thyroid, and various sarcomas.[1]

Quantitative Data: Trks
ParameterTrkATrkBTrkCReference
Primary Ligand(s) NGFBDNF, NT-4/5NT-3[13]
Ligand Binding Affinity (Kd) High (pM to low nM range)High (pM to low nM range)High (pM to low nM range)[11][15]
Expression Nociceptive sensory neurons, cholinergic basal forebrain neuronsNeurons in CNS (hippocampus, cortex), visceral sensory neuronsProprioceptive sensory neurons[12][16]
Trk Signaling Pathway

Neurotrophin binding induces the dimerization of Trk receptors, leading to their autophosphorylation and the activation of the intracellular kinase domain.[11] Activated Trk receptors recruit and phosphorylate various intracellular signaling molecules, initiating three major downstream pathways:

  • Ras/MAPK Pathway : Primarily involved in neuronal differentiation and growth.

  • PI3K/Akt Pathway : Crucial for promoting cell survival and inhibiting apoptosis.

  • PLCγ Pathway : Leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), which modulate protein kinase C (PKC) activity and intracellular calcium levels, respectively.[11]

These pathways collectively regulate the diverse cellular responses mediated by neurotrophins.[11]

Trk_Signaling Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor binds Trk_Dimer Trk Dimer (Autophosphorylation) Trk_Receptor->Trk_Dimer dimerizes Shc_Grb2_Sos Shc/Grb2/SOS Trk_Dimer->Shc_Grb2_Sos activates PI3K PI3K Trk_Dimer->PI3K activates PLCg PLCγ Trk_Dimer->PLCg activates Ras Ras Shc_Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Neuronal Differentiation & Growth ERK->Differentiation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Survival Cell Survival (Anti-Apoptosis) Akt->Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Plasticity Synaptic Plasticity PKC->Plasticity Ca_release->Plasticity

Trk Signaling Pathways
Experimental Protocols: Neurite Outgrowth Assay

This assay quantifies the ability of a compound or growth factor to promote or inhibit the extension of neurites from cultured neurons.[17][18][19]

1. Cell Plating: a. Coat the wells of a multi-well plate (e.g., 96-well) with an appropriate substrate to promote neuronal adhesion, such as Poly-L-Lysine followed by Laminin.[17] b. Dissociate and plate a neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons at a suitable density. c. Allow cells to attach for several hours or overnight.

2. Compound Treatment: a. Prepare serial dilutions of the test compound (e.g., a Trk inhibitor or a neurotrophin). b. Replace the culture medium with medium containing the test compounds. Include appropriate positive (e.g., NGF) and negative (vehicle) controls. c. Incubate the cells for a defined period (e.g., 24-72 hours) to allow for neurite outgrowth.[19]

3. Staining and Imaging: a. Fix the cells with paraformaldehyde. b. Permeabilize the cells. c. Stain the neurons with an antibody against a neuronal marker, such as β-III tubulin, to visualize the cell bodies and neurites.[17] A nuclear counterstain (e.g., DAPI) is also used. d. Acquire images using a high-content imaging system.

4. Quantification and Analysis: a. Use automated image analysis software to quantify various parameters of neurite outgrowth. b. Key metrics include the number of neurites per cell, the average neurite length, the total neurite length per well, and the number of branch points. c. Plot dose-response curves to determine the efficacy of the test compounds.

Section 3: The this compound Chemical Probe

Properties and Use

This compound is a valuable research tool for investigating the roles of DDR and Trk kinases. It is a selective, cell-permeable small molecule inhibitor with good potency both in vitro and in vivo.[1][20] Its dual specificity allows for the simultaneous inhibition of both kinase families. However, when studying specific biological effects, it is recommended to use this probe in parallel with more selective inhibitors for either DDRs (e.g., DDR1-IN-1) or Trks to dissect the individual contributions of each kinase family.[1] A structurally similar but inactive compound, DDR-TRK-1N, is available as a negative control.[1]

Quantitative Data: this compound Inhibitory Activity
TargetIC50 (in vitro)Cellular Potency (NanoBRET™ IC50)Binding Affinity (Kd)Reference
DDR1 9.4 nM104 nM-[20]
DDR2 -175 nM-[1]
TrkA -448 nM-[1]
TrkB -142 nM-[1]
Trk Family 18-100 nM--[21]
Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of both DDR and Trk receptors. This binding prevents the phosphorylation of the kinase and subsequent downstream signaling, thereby inhibiting the biological functions regulated by these receptors.

Inhibitor_Action Ddr_trk_1 This compound DDR_Kinase DDR Kinase Domain Ddr_trk_1->DDR_Kinase inhibits Trk_Kinase Trk Kinase Domain Ddr_trk_1->Trk_Kinase inhibits DDR_Signaling DDR Signaling Ddr_trk_1->DDR_Signaling Trk_Signaling Trk Signaling Ddr_trk_1->Trk_Signaling DDR_Kinase->DDR_Signaling Trk_Kinase->Trk_Signaling Cell_Functions_DDR Cell Migration, Proliferation DDR_Signaling->Cell_Functions_DDR regulates Cell_Functions_Trk Neuronal Survival, Differentiation Trk_Signaling->Cell_Functions_Trk regulates

Dual Inhibitory Action of this compound

Conclusion

The Discoidin Domain Receptors and Tropomyosin Receptor Kinases are critical signaling molecules involved in a wide array of physiological and pathological processes. Their importance in diseases ranging from cancer to fibrosis and neurological disorders makes them prime targets for therapeutic intervention. Chemical probes like this compound are indispensable tools for elucidating the complex biology of these kinases and for the initial stages of drug discovery, enabling researchers to probe the functional consequences of their inhibition. A thorough understanding of the core characteristics, signaling pathways, and experimental methodologies related to DDR and Trk kinases is fundamental for advancing research and developing novel therapies targeting these important receptor families.

References

In-Depth Technical Guide: The Kinase Selectivity Profile of DDR-TRK-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of DDR-TRK-1, a potent chemical probe for the Discoidin Domain Receptors (DDRs) and Tropomyosin Receptor Kinases (TRKs). This document details its inhibitory activity against its primary targets and a broad panel of kinases, outlines the experimental methodologies used for these characterizations, and visualizes the relevant signaling pathways.

Quantitative Kinase Selectivity Profile

This compound has been extensively profiled to determine its potency and selectivity across the human kinome. The following tables summarize the quantitative data from various in vitro and cellular assays.

Table 1: In Vitro Biochemical Potency of this compound

This table presents the half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase targets as determined by a radiometric assay.

Kinase TargetIC50 (nM)
DDR127
DDR24.5
TRKA43
TRKB3.6
TRKC2.9
Data from a radiometric assay performed with an ATP concentration of 10 µM.[1]
Table 2: Cellular Target Engagement of this compound in NanoBRET™ Assays

This table summarizes the cellular potency of this compound in NanoBRET™ Target Engagement assays, which measure the ability of the compound to bind to its target kinases within a live cellular environment.

Kinase TargetCellular IC50 (nM)
DDR1104
DDR2175
TRKA448
TRKB142
Table 3: Dissociation Constants (Kd) and Selectivity of this compound

This table provides the dissociation constants (Kd) for this compound against its primary targets and key off-targets, offering a measure of binding affinity. The data is derived from a broad kinase screen.

Kinase TargetKd (nM)
Primary Targets
DDR14.7
TRKB22
TRKC18
TRKA100
Off-Targets
CDK11370
MUSK530
EPHA8550

This compound is highly selective, showing minimal activity against a large panel of 461 additional kinases when screened at a concentration of 1 µM.[2] The closest off-target with significant binding is CDK11.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radiometric Biochemical Kinase Assay

The in vitro inhibitory activity of this compound against DDR1, DDR2, TRKA, TRKB, and TRKC was determined using a radiometric assay format.

  • Kinases: Recombinant human kinase domains of DDR1, DDR2, TRKA, TRKB, and TRKC.

  • Substrate: Specific peptide or protein substrates for each kinase.

  • ATP: The concentration of ATP was maintained at 10 µM.

  • Protocol:

    • The kinase, substrate, and this compound (at various concentrations) were incubated in a reaction buffer.

    • The kinase reaction was initiated by the addition of [γ-³³P]ATP.

    • The reaction mixture was incubated at a controlled temperature to allow for substrate phosphorylation.

    • The reaction was stopped, and the phosphorylated substrate was separated from the residual [γ-³³P]ATP, typically by spotting onto a filter membrane.

    • The amount of incorporated radioactivity on the filter was quantified using a scintillation counter.

    • IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

NanoBRET™ Target Engagement Assay

The cellular target engagement of this compound was quantified using the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay.

  • Cell Line: HEK293 cells were used for transient expression of the kinase-NanoLuc® fusion proteins.

  • Reagents:

    • Plasmids encoding N- or C-terminal fusions of the target kinases (DDR1, DDR2, TRKA, TRKB) with NanoLuc® luciferase.

    • NanoBRET™ K-4 tracer.

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Protocol:

    • HEK293 cells were transiently transfected with the respective kinase-NanoLuc® fusion vector.

    • Transfected cells were seeded into 96-well plates.

    • Cells were treated with the NanoBRET™ Tracer K-4 and varying concentrations of this compound.

    • The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor were added to the wells.

    • The BRET signal, generated by energy transfer from the NanoLuc® donor to the tracer acceptor when bound to the target kinase, was measured on a suitable plate reader.

    • The displacement of the tracer by this compound results in a decrease in the BRET signal, from which IC50 values were determined.

KINOMEscan® Selectivity Profiling

The broad kinase selectivity of this compound was assessed using the KINOMEscan® platform, a competition binding assay.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Kinase Panel: A comprehensive panel of 468 kinases (scanMAX) was utilized for the screening.

  • Protocol:

    • A solution of this compound was incubated with a panel of DNA-tagged kinases.

    • The kinase-inhibitor mixtures were then exposed to an immobilized, broad-spectrum kinase inhibitor.

    • Kinases not bound by this compound will bind to the immobilized inhibitor and be captured on a solid support.

    • The amount of each kinase captured was quantified by qPCR.

    • The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, relative to a DMSO control. Dissociation constants (Kd) were determined from dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and the workflow of the KINOMEscan® assay.

DDR1 Signaling Pathway

Collagen binding to DDR1 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell adhesion, proliferation, and matrix remodeling. A key pathway involves the activation of p38 MAPK.

DDR1_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Collagen Collagen DDR1_dimer DDR1 Dimer Collagen->DDR1_dimer Binding & Dimerization p_DDR1 Phospho-DDR1 DDR1_dimer->p_DDR1 Autophosphorylation Adaptor_Proteins Adaptor Proteins (e.g., Shc) p_DDR1->Adaptor_Proteins Recruitment p38_MAPK_Pathway p38 MAPK Activation Adaptor_Proteins->p38_MAPK_Pathway Cellular_Responses Cell Adhesion, Proliferation, Matrix Remodeling p38_MAPK_Pathway->Cellular_Responses

DDR1 Signaling Pathway Activation
TRK Signaling Pathway

Neurotrophin binding to TRK receptors leads to their dimerization and autophosphorylation, activating multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ cascades, which are crucial for neuronal survival and differentiation.

TRK_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Neurotrophin Neurotrophin TRK_dimer TRK Dimer (TRKA/B/C) Neurotrophin->TRK_dimer Binding & Dimerization p_TRK Phospho-TRK TRK_dimer->p_TRK Autophosphorylation RAS_MAPK RAS/MAPK Pathway p_TRK->RAS_MAPK PI3K_AKT PI3K/AKT Pathway p_TRK->PI3K_AKT PLCg PLCγ Pathway p_TRK->PLCg Neuronal_Responses Neuronal Survival, Differentiation, Synaptic Plasticity RAS_MAPK->Neuronal_Responses PI3K_AKT->Neuronal_Responses PLCg->Neuronal_Responses

TRK Receptor Signaling Cascades
KINOMEscan® Experimental Workflow

This diagram illustrates the competitive binding principle of the KINOMEscan® assay used for determining the selectivity of this compound.

KINOMEscan_Workflow cluster_step1 Step 1: Incubation cluster_step2 Step 2: Competition cluster_step3 Step 3: Quantification Kinase DNA-tagged Kinase Bound_Complex Kinase:this compound Complex DDR_TRK_1 This compound Immobilized_Ligand Immobilized Ligand Bound_Complex->Immobilized_Ligand No Binding Unbound_Kinase Unbound Kinase Binds Ligand qPCR qPCR of DNA tag Unbound_Kinase->qPCR Quantify Bound Fraction Quantification Quantify Bound vs. Unbound Kinase

KINOMEscan® Assay Principle

References

The Biological Nexus of DDR1 and TRK Inhibition: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological underpinnings of Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinase (TRK) inhibition, two pivotal targets in contemporary oncology and beyond. This document provides a comprehensive overview of their signaling pathways, roles in pathology, and the mechanisms of their respective inhibitors, supported by quantitative data, detailed experimental methodologies, and visual pathway representations to facilitate advanced research and development.

Executive Summary

DDR1, a receptor tyrosine kinase activated by collagen, is a key mediator in cell-matrix interactions, driving pathological processes in fibrosis and cancer. Its signaling influences cell proliferation, migration, and survival. TRK receptors, activated by neurotrophins, are crucial for neuronal development and function, with their aberrant activation through gene fusions being a well-established oncogenic driver in a variety of tumors. This guide delves into the distinct yet potentially interconnected roles of DDR1 and TRK, providing a rationale for their targeted inhibition in therapeutic strategies. We present a consolidation of preclinical and clinical data, standardized experimental protocols, and signaling pathway diagrams to serve as a foundational resource for the scientific community.

The Biology of DDR1

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen, a major component of the extracellular matrix.[1] This interaction triggers a cascade of intracellular signaling events that play crucial roles in both normal physiological processes and a range of diseases, including fibrosis and cancer.[1][2]

DDR1 Signaling Pathway

Upon collagen binding, DDR1 undergoes dimerization and slow, sustained autophosphorylation of specific tyrosine residues within its intracellular domain.[3] This activation initiates downstream signaling through several key pathways:

  • PI3K/AKT/mTOR Pathway: Activated DDR1 can recruit and activate Phosphoinositide 3-kinase (PI3K), leading to the activation of AKT and the mammalian target of rapamycin (mTOR). This pathway is central to cell survival, proliferation, and metabolism.[2]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, can also be stimulated by DDR1 activation, influencing gene expression related to cell growth and differentiation.[2]

  • NF-κB Pathway: DDR1 signaling has been shown to activate the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival.[2]

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Activation PI3K PI3K DDR1->PI3K MAPK_Pathway RAS/RAF/MEK/ERK (MAPK Pathway) DDR1->MAPK_Pathway NFkB NF-κB DDR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MAPK_Pathway->Proliferation Migration Migration MAPK_Pathway->Migration NFkB->Survival Inflammation Inflammation NFkB->Inflammation

Figure 1: DDR1 Signaling Pathway.

Role of DDR1 in Disease

The aberrant expression and activation of DDR1 are implicated in several pathological conditions:

  • Cancer: Overexpression of DDR1 is observed in a variety of solid tumors, including breast, lung, ovarian, and pancreatic cancers.[2][4] It promotes tumor progression by enhancing cell proliferation, invasion, and metastasis, and can also contribute to chemotherapy resistance.[5][6][7]

  • Fibrosis: DDR1 plays a significant role in the pathogenesis of fibrotic diseases in organs such as the kidneys, lungs, and liver. It contributes to the excessive deposition of extracellular matrix, a hallmark of fibrosis.[1]

  • Inflammation: DDR1 is involved in inflammatory processes by regulating cytokine secretion and immune cell migration.[1]

The Biology of TRK

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases essential for the development and function of the nervous system.[8] Their activation is primarily driven by neurotrophins.

TRK Signaling Pathway

Neurotrophin binding to its cognate TRK receptor induces receptor dimerization and autophosphorylation, triggering downstream signaling cascades that are vital for neuronal survival, differentiation, and synaptic plasticity.[8] The main pathways activated are:

  • RAS/MAPK Pathway: This pathway is crucial for neuronal differentiation and neurite growth.[8]

  • PI3K/AKT Pathway: This cascade is a major driver of cell survival by inhibiting apoptosis.[8]

  • PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of diacylglycerol (DAG) and inositol triphosphate (IP3), which in turn activate Protein Kinase C (PKC) and release intracellular calcium, influencing synaptic plasticity.[9]

TRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotrophins Neurotrophins (NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Neurotrophins->TRK_Receptor Binding & Dimerization RAS_MAPK RAS/RAF/MEK/ERK (MAPK Pathway) TRK_Receptor->RAS_MAPK PI3K_AKT PI3K/AKT Pathway TRK_Receptor->PI3K_AKT PLCG PLCγ Pathway TRK_Receptor->PLCG Neuronal_Differentiation Neuronal Differentiation RAS_MAPK->Neuronal_Differentiation Neuronal_Survival Neuronal Survival PI3K_AKT->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity PLCG->Synaptic_Plasticity

Figure 2: TRK Signaling Pathway.

Role of TRK in Cancer

While essential for normal neuronal function, the TRK signaling pathway can be hijacked in cancer, primarily through chromosomal rearrangements leading to NTRK gene fusions.[10] These fusions result in constitutively active TRK chimeric proteins that drive oncogenesis in a wide range of tumor types, both in pediatric and adult patients.[10][11] These "tumor-agnostic" oncogenic drivers are found in various cancers, including infantile fibrosarcoma, secretory breast carcinoma, and a subset of lung, colon, and thyroid cancers.[11]

Therapeutic Inhibition of DDR1 and TRK

The critical roles of DDR1 and TRK in disease have made them attractive targets for therapeutic intervention.

DDR1 Inhibitors

Several small molecule inhibitors targeting the kinase activity of DDR1 have been developed. These are typically ATP-competitive inhibitors that can be classified as type I (binding to the active conformation) or type II (binding to the inactive conformation).

Table 1: Preclinical Data for Selected DDR1 Inhibitors

InhibitorTypeTarget(s)IC50 (nM)Reference(s)
ImatinibType IIMulti-kinase41-337[9][12][13]
DasatinibType IMulti-kinase0.5-1.35[9][12][14]
NilotinibType IIMulti-kinase3.7-43[9][12]
DDR1-IN-1Type IIDDR1 selective105[15][16]
7rhType IDDR1 selective6.8[12]
TRK Inhibitors

The discovery of NTRK fusions as oncogenic drivers has led to the development of highly specific TRK inhibitors, which have shown remarkable efficacy in patients with TRK fusion-positive cancers.

Table 2: Preclinical and Clinical Data for Selected TRK Inhibitors

InhibitorTypeTarget(s)IC50 (nM)Overall Response Rate (ORR)Reference(s)
LarotrectinibType IPan-TRK5-1175-80%[1][2][8][17][18]
EntrectinibType IPan-TRK, ROS1, ALK1-1257-77%[17][19][20][21][22]
Combined DDR1 and TRK Inhibition

The concept of combined DDR1 and TRK inhibition is an emerging area of interest. The inhibitor DDR-TRK-1, which demonstrates an IC50 of 9.4 nM for DDR1 and also inhibits the TRK family, suggests the feasibility of dual-targeting agents.[5] The biological rationale for such a strategy could be multifaceted, potentially addressing both the tumor microenvironment (via DDR1) and the intrinsic oncogenic signaling (via TRK) in cancers where both pathways are relevant. However, further research is needed to elucidate the specific contexts where combined inhibition would be most effective.

Experimental Protocols

This section provides standardized protocols for key in vitro assays used to characterize DDR1 and TRK inhibitors.

Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the kinase of interest.

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound in kinase buffer.

    • Prepare a 3X solution of the kinase/antibody mixture in kinase buffer.

    • Prepare a 3X solution of the fluorescent tracer in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

  • Data Analysis:

    • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow start Start reagent_prep Prepare 3X Solutions: - Test Compound - Kinase/Antibody Mix - Fluorescent Tracer start->reagent_prep plate_setup Add Reagents to 384-well Plate: - 5 µL Compound - 5 µL Kinase/Antibody - 5 µL Tracer reagent_prep->plate_setup incubation Incubate at Room Temperature for 1 hour plate_setup->incubation read_plate Read FRET Signal incubation->read_plate data_analysis Calculate Emission Ratio and Determine IC50 read_plate->data_analysis end End data_analysis->end

Figure 3: Kinase Assay Workflow.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.

  • Compound Treatment:

    • Add the desired concentrations of the test compound to the wells and incubate for the desired exposure time (e.g., 48-72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate at 37°C for 3-4 hours.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

    • Incubate at 37°C for 4 hours or overnight.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the control (vehicle-treated) wells and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).[10]

In Vivo Tumor Model

Animal models are crucial for evaluating the in vivo efficacy of DDR1 and TRK inhibitors.

  • Cell Implantation:

    • Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the predetermined dosing schedule.

  • Tumor Measurement:

    • Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

    • Analyze tumor weight and perform further analyses (e.g., immunohistochemistry, western blotting) to assess target engagement and downstream effects.

Conclusion and Future Directions

The targeted inhibition of DDR1 and TRK represents a significant advancement in precision medicine. While TRK inhibitors have already demonstrated remarkable success in the clinic for TRK fusion-positive cancers, the therapeutic potential of DDR1 inhibition is still being actively explored, particularly in the context of fibrosis and the tumor microenvironment. The prospect of combined DDR1 and TRK inhibition offers an intriguing therapeutic avenue that warrants further investigation. Future research should focus on identifying patient populations that would most benefit from DDR1 inhibition, both as a monotherapy and in combination with other targeted agents, including TRK inhibitors. A deeper understanding of the potential crosstalk between these two pathways could unveil novel therapeutic strategies and biomarkers for patient stratification. This guide provides a solid foundation for researchers to build upon in their efforts to translate the complex biology of DDR1 and TRK into innovative and effective therapies.

References

Methodological & Application

Probing Kinase Activity: A Detailed In Vitro Assay Protocol for DDR-TRK-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the intricate roles of Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinase (TRK) signaling, a robust and reliable in vitro assay is paramount. This application note provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of compounds, such as DDR-TRK-1, against DDR1 and TRKA kinases. The described methodology is designed to deliver high-quality, reproducible data suitable for inhibitor screening and characterization.

Introduction

DDR1, a receptor tyrosine kinase activated by collagen, is implicated in various pathological processes including fibrosis and cancer. Similarly, the TRK family of neurotrophin receptors, particularly TRKA, plays a crucial role in neuronal survival and differentiation, with its dysregulation linked to cancer. The development of inhibitors that target these kinases is a significant area of therapeutic research. This compound is a known inhibitor of both DDR1 and the TRK family, making it a valuable tool for studying these signaling pathways.[1][2][3][4] This protocol outlines a luminescence-based kinase assay, a common and sensitive method for measuring kinase activity and its inhibition.[5][6]

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and the experimental procedure, the following diagrams have been generated using the DOT language.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds Autophosphorylation Autophosphorylation DDR1->Autophosphorylation Activates Downstream Signaling Downstream Signaling Autophosphorylation->Downstream Signaling Initiates

Figure 1: Simplified DDR1 signaling pathway.

TRKA_Signaling_Pathway NGF NGF TRKA TRKA NGF->TRKA Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation TRKA->Dimerization & Autophosphorylation Activates PI3K/Akt & MAPK/ERK Pathways PI3K/Akt & MAPK/ERK Pathways Dimerization & Autophosphorylation->PI3K/Akt & MAPK/ERK Pathways Activates

Figure 2: Simplified TRKA signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Add_Inhibitor Add Inhibitor (e.g., this compound) or DMSO to wells Reagent_Prep->Add_Inhibitor Add_Kinase Add Kinase (DDR1 or TRKA) Add_Inhibitor->Add_Kinase Initiate_Reaction Initiate Reaction with Substrate/ATP Mix Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Incubate_Detection Incubate at Room Temperature Stop_Reaction->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 3: General workflow for the in vitro kinase assay.

Experimental Protocols

This protocol is adapted from luminescence-based kinase assays such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[5][6]

Materials and Reagents
ReagentStock ConcentrationFinal ConcentrationVendor (Example)
Recombinant Human DDR10.1 µg/µL1-5 ng/reactionSigma-Aldrich, Reaction Biology
Recombinant Human TRKA0.1 µg/µL1-5 ng/reactionPromega, BPS Bioscience
Poly (Glu, Tyr) 4:11 mg/mL0.2 mg/mLSigma-Aldrich, Promega
ATP10 mM10 µMPromega, Sigma-Aldrich
This compound10 mM in DMSOVariable (for IC50)MedchemExpress, Cayman Chemical
Kinase Buffer5X1XPromega, BPS Bioscience
DTT1 M0.25-1 mMSigma-Aldrich
ADP-Glo™ Reagent-As per manufacturerPromega
Kinase Detection Reagent-As per manufacturerPromega
White 96-well or 384-well plates--Corning, Greiner
Kinase Assay Buffer Composition (1X)
ComponentFinal Concentration
Tris-HCl, pH 7.5 or MOPS, pH 7.225-40 mM
MgCl₂10-20 mM
MnCl₂ (optional, for some kinases)12.5 mM
BSA0.1 mg/mL
DTT0.25-1 mM
EGTA5 mM
EDTA2 mM

Note: The optimal buffer composition may vary depending on the specific kinase and should be optimized.[5][7]

Assay Protocol
  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM, followed by 1:3 or 1:10 dilutions. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the 1X Kinase Buffer by diluting the 5X stock with sterile deionized water and adding DTT to the final desired concentration just before use.[7]

    • Prepare the Kinase Solution by diluting the recombinant DDR1 or TRKA enzyme in 1X Kinase Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically but typically ranges from 1-5 ng per reaction.

    • Prepare the Substrate/ATP Mix by diluting the Poly (Glu, Tyr) substrate and ATP in 1X Kinase Buffer to their final desired concentrations.

  • Assay Plate Setup (96-well format):

    • Add 1 µL of the serially diluted this compound or DMSO (as a control) to the appropriate wells.[5]

    • Add 2 µL of the Kinase Solution to each well.[5]

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP Mix to each well.[5]

  • Kinase Reaction:

    • Mix the plate gently.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.

  • Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]

    • Incubate at room temperature for 40 minutes.[5]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[5]

    • Incubate at room temperature for 30-60 minutes.[5]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_DMSO - RLU_background)) Where RLU is the Relative Luminescence Unit.

  • Determine IC50 Value:

    • The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Expected Results

The in vitro inhibitory activity of this compound against DDR1 and TRK family kinases has been previously reported. The IC50 values obtained from this assay should be comparable to the literature values.

KinaseReported IC50 (nM) of this compound
DDR19.4 - 27
TRKA43
TRKB3.6
TRKC2.9

Data sourced from MedchemExpress and the Structural Genomics Consortium.[1][2]

Conclusion

This application note provides a comprehensive and detailed protocol for conducting an in vitro kinase assay to assess the inhibitory potential of compounds like this compound against DDR1 and TRKA. By following this standardized methodology, researchers can generate reliable and reproducible data to advance their drug discovery and development efforts in the fields of oncology, fibrosis, and neuroscience.

References

Application Notes and Protocols for DDR-TRK-1 Cell-Based Assay for DDR1 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a cell-based assay to measure the phosphorylation of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. The assay is designed for the evaluation of inhibitors, such as DDR-TRK-1, a known chemical probe for DDR and TRK kinases.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen.[1] Upon collagen binding, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that are involved in cellular processes like proliferation, migration, and differentiation.[2][3] Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis and cancer, making it an attractive therapeutic target.[4]

The this compound chemical probe is a potent inhibitor of DDR1 and the TRK kinase family.[4] This cell-based assay provides a robust method to quantify the inhibitory effect of compounds like this compound on collagen-induced DDR1 phosphorylation in a cellular context.

DDR1 Signaling Pathway

Collagen binding to the extracellular domain of DDR1 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[5][6] This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of multiple pathways, including the MAPK and PI3K/Akt pathways.[2][7]

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Dimerization pDDR1 pDDR1 DDR1->pDDR1 Autophosphorylation PI3K PI3K pDDR1->PI3K MAPK MAPK (ERK1/2, p38) pDDR1->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration & Invasion MAPK->Migration

DDR1 Signaling Pathway Overview

Experimental Protocols

Materials and Reagents
  • Cell Line: T47D (human breast cancer cell line) or other suitable cell line endogenously expressing DDR1.

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Collagen I, Rat Tail: (e.g., Corning #354236).

  • This compound: (or other test compounds).

  • Phosphate Buffered Saline (PBS).

  • Cell Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary Antibodies: Rabbit anti-phospho-DDR1 (pY792), Rabbit anti-DDR1.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Western Blotting Reagents and Equipment.

Experimental Workflow

Experimental_Workflow A 1. Seed Cells B 2. Serum Starve A->B C 3. Pre-treat with This compound B->C D 4. Stimulate with Collagen I C->D E 5. Cell Lysis D->E F 6. Western Blot Analysis E->F G 7. Data Quantification F->G

Cell-based DDR1 Phosphorylation Assay Workflow

Detailed Methodology
  • Cell Seeding:

    • Seed T47D cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation:

    • Once cells reach the desired confluency, aspirate the growth medium.

    • Wash the cells once with sterile PBS.

    • Add serum-free medium and incubate for 16-24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Pre-incubate the cells for 1-2 hours at 37°C.[8]

  • Collagen Stimulation:

    • Prepare a working solution of Collagen I in serum-free medium at a final concentration of 50 µg/mL.[8][9]

    • Add the collagen solution directly to the wells containing the compound and incubate for 90 minutes at 37°C.[8][9][10] A no-collagen control should also be included.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold cell lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Resolve equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-DDR1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total DDR1 and a loading control like GAPDH or β-actin.

Data Presentation

The inhibitory activity of this compound on DDR1 phosphorylation can be quantified and presented in a tabular format. The intensity of the phosphorylated DDR1 band is normalized to the total DDR1 or a loading control. The IC50 value, which is the concentration of the inhibitor required to reduce the phosphorylation by 50%, is a key parameter.

Kinase TargetAssay TypeThis compound IC50 (nM)Reference
DDR1Biochemical Assay9.4 - 27[4][11][12]
DDR2Biochemical Assay4.5 - 188[4][12]
TRKABiochemical Assay43[4]
TRKBBiochemical Assay3.6[4]
TRKCBiochemical Assay2.9[4]
DDR1Cellular NanoBRET™104[4]
DDR2Cellular NanoBRET™175[4]
TRKACellular NanoBRET™448[4]
TRKBCellular NanoBRET™142[4]

This table summarizes the in vitro and cellular potency of this compound against its primary targets.

Troubleshooting

  • No or weak DDR1 phosphorylation signal:

    • Ensure the collagen is properly dissolved and the final concentration is correct.

    • Confirm that the cell line expresses sufficient levels of DDR1.

    • Check the activity of the phospho-DDR1 antibody.

  • High background on Western blot:

    • Optimize the antibody concentrations.

    • Increase the number and duration of washes.

    • Ensure the blocking step is sufficient.

  • Inconsistent results:

    • Maintain consistent cell density and confluency.

    • Ensure accurate timing for compound treatment and collagen stimulation.

    • Use fresh lysis buffer with inhibitors.

By following this detailed protocol, researchers can effectively perform a cell-based assay to evaluate the inhibitory potential of compounds against DDR1 phosphorylation, contributing to the discovery and development of novel therapeutics targeting DDR1-mediated diseases.

References

Application Notes and Protocols: DDR-TRK-1 and Other DDR Inhibitors in Mouse Models of Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of DDR-TRK-1 and other notable Discoidin Domain Receptor (DDR) inhibitors in preclinical mouse models of fibrosis. This document includes detailed experimental protocols, summarized quantitative data, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to DDRs in Fibrosis

Discoidin Domain Receptors (DDRs), comprising DDR1 and DDR2, are unique receptor tyrosine kinases activated by collagen.[1] Their expression is upregulated in various fibrotic conditions, including idiopathic pulmonary fibrosis, and liver and renal fibrosis.[2] Activation of DDRs by collagen initiates downstream signaling cascades that contribute to inflammation, extracellular matrix remodeling, and the progression of fibrosis.[1][3] Consequently, inhibition of DDRs has emerged as a promising therapeutic strategy for fibrotic diseases.[3] this compound is a chemical probe that potently inhibits both DDR and Tropomyosin receptor kinase (TRK) families.[1][4] In mouse models where central nervous system exposure is limited, the in vivo effects of this compound can be primarily attributed to DDR1/2 inhibition.[4]

Quantitative Data Summary

The following tables summarize the in vivo dosages and efficacy of this compound and other key DDR inhibitors in various mouse models of fibrosis.

Table 1: In Vivo Dosage and Efficacy of this compound in a Mouse Model of Pulmonary Fibrosis

CompoundMouse ModelDosing RegimenKey Findings
This compound Bleomycin-induced pulmonary fibrosis5 mg/mL in water, administered orally by gavage twice a day (dose-dependent effects observed)[5]Dose-dependently prevents pathological changes, reduces expression of fibronectin and α-SMA, and suppresses hydroxyproline content.[5]

Table 2: In Vivo Dosages and Efficacy of Other DDR Inhibitors in Mouse Models of Fibrosis

CompoundTargetMouse ModelDosing RegimenKey Findings
XBLJ-13 DDR1/2Bleomycin-induced pulmonary fibrosis30, 60, 90 mg/kg/day, intragastrically, for 12 days[4]Significantly and dose-dependently ameliorated lung inflammation and fibrosis.[4]
Compound 2.45 DDR1 selectiveCol4a3-/- mice (Alport syndrome, renal fibrosis)90 mg/kg/day, intraperitoneallyReduced DDR1 phosphorylation, decreased albumin/creatinine ratio and BUN, and significantly reduced fibrosis.
Galapagos Compound DDR1/2Radiation-induced lung fibrosis3 mg/kg/day, orallyDecreased collagen I area percentage in the lung.
Bleomycin-induced pulmonary fibrosis10 mg/kg/day, orallyReduced lung weight and Ashcroft score.
Sclerodermatous cGvHD (skin fibrosis)30 mg/kg/day, orallyReduced dermal thickness, myofibroblast count, Ashcroft score, and collagen-covered lung area.
WRG-28 DDR2Bleomycin-induced pulmonary fibrosis10 mg/kg, onceAttenuated bleomycin-induced fibrosis.
Nintedanib DDR1/2, VEGFR, FGFR, PDGFRBleomycin-induced pulmonary fibrosis50 mg/kgInhibited DDR2 activation in vivo.

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway in Fibrosis

The following diagram illustrates the signaling cascade initiated by collagen binding to DDR1, leading to fibrotic outcomes. Inhibition of DDR1 phosphorylation is a key therapeutic strategy.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds pDDR1 p-DDR1 (Autophosphorylation) DDR1->pDDR1 activates p38_MAPK p38 MAPK Activation pDDR1->p38_MAPK STAT3 STAT3 Phosphorylation pDDR1->STAT3 TGF_beta TGF-β Production pDDR1->TGF_beta Fibroblast_Activation Fibroblast Activation (e.g., α-SMA expression) p38_MAPK->Fibroblast_Activation STAT3->Fibroblast_Activation TGF_beta->Fibroblast_Activation ECM_Deposition Extracellular Matrix Deposition Fibroblast_Activation->ECM_Deposition Fibrosis Fibrosis ECM_Deposition->Fibrosis DDR_TRK_1 This compound DDR_TRK_1->pDDR1 inhibits Experimental_Workflow Start Start Model_Induction Induce Fibrosis in Mice (e.g., Bleomycin Instillation) Start->Model_Induction Grouping Randomize Mice into Treatment Groups (Vehicle, this compound) Model_Induction->Grouping Treatment Administer Treatment (e.g., Oral Gavage) Grouping->Treatment Monitoring Monitor Animal Health and Body Weight Treatment->Monitoring Sacrifice Euthanize Mice at Pre-determined Endpoint Monitoring->Sacrifice Tissue_Collection Collect Tissues (e.g., Lungs, Kidneys) Sacrifice->Tissue_Collection Analysis Fibrosis Assessment: - Histology (H&E, Sirius Red) - Hydroxyproline Assay - qPCR (Fibrotic markers) - Western Blot (p-DDR1, α-SMA) Tissue_Collection->Analysis End End Analysis->End

References

Application Notes and Protocols: Preparation of DDR-TRK-1 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of DDR-TRK-1, a potent inhibitor of Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinase (TRK) family members.[1][2][3] Accurate preparation of this stock solution is critical for ensuring reproducibility and reliability in cell-based assays.

Introduction

This compound is a selective chemical probe used in cancer research and studies of fibrotic diseases.[3][4] It has been shown to inhibit the kinase activity of DDR1 with an IC50 value of 9.4 nM and also inhibits the TRK family kinases (TRKA, TRKB, and TRKC).[2][3][5] Proper solubilization and storage of this compound are essential for maintaining its biological activity and ensuring accurate experimental outcomes. This protocol outlines the recommended procedure for preparing a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO) for use in cell culture applications.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₆H₂₃F₃N₆O[1][4]
Molecular Weight 492.5 g/mol [1][6]
Appearance White to beige powder[5]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[4][5]
Solubility in DMSO 1-10 mg/mL (Sparingly soluble)[1]
2 mg/mL (clear solution)[5]
Recommended Long-Term Storage of Solid -20°C[4][7]
Recommended Long-Term Storage of Stock Solution -20°C[4][8]
Shelf Life (if stored properly) >3 years[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-handling Preparation:

    • Bring the vial of this compound powder and the DMSO to room temperature before opening to prevent condensation.

    • Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.

  • Weighing the Compound:

    • Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.925 mg of this compound.

    • Calculation:

      • Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 492.5 g/mol = 4.925 mg

  • Solubilization:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube or cryovial.

    • Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in solubilization if necessary. Visually inspect the solution to ensure there are no visible particles. The solution should be clear.[5]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[9]

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage.[4][8] When stored properly, the stock solution is stable for an extended period.[4]

Note on Use in Cell Culture:

  • When preparing working solutions for cell culture, the final concentration of DMSO should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells.[9]

  • To avoid precipitation of the compound, it is recommended to make serial dilutions of the DMSO stock solution in culture medium immediately before use.[9] Do not store diluted aqueous solutions for long periods.

Diagrams

Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh Equilibrate to RT add_dmso Add Sterile DMSO weigh->add_dmso Transfer to sterile tube dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Ensure complete dissolution store Store at -20°C aliquot->store dilute Dilute in Culture Medium for Use store->dilute Thaw one aliquot end End dilute->end

Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.

This compound Signaling Inhibition Pathway

G Simplified this compound Inhibition Pathway DDR_TRK_1 This compound DDR1 DDR1 DDR_TRK_1->DDR1 TRK TRK Family (A, B, C) DDR_TRK_1->TRK Downstream Downstream Signaling (e.g., p38 MAPK) DDR1->Downstream TRK->Downstream Cellular_Effects Cellular Effects (e.g., Fibrosis, Proliferation) Downstream->Cellular_Effects

Caption: this compound inhibits DDR1 and TRK family kinases, blocking downstream signaling.

References

Application Notes and Protocols for Utilizing DDR-TRK-1 in a Wound Healing / Scratch Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon binding to its ligand collagen, plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1] Dysregulation of DDR1 signaling is implicated in various pathologies, including fibrosis and cancer progression, making it an attractive target for therapeutic intervention.[1] DDR-TRK-1 is a potent and selective chemical probe for DDR1 with an IC50 of 9.4 nM.[2][3] It also exhibits inhibitory activity against the Tropomyosin receptor kinase (TRK) family.[2] These application notes provide a detailed protocol for utilizing this compound in a wound healing or scratch assay to investigate its effect on cancer cell migration, particularly in pancreatic cancer cell lines like Panc-1, where this compound has been shown to inhibit migration.[2]

Data Presentation

The following table summarizes representative quantitative data from a wound healing assay using a DDR1 inhibitor on a cancer cell line. This data is illustrative and based on typical results observed in such experiments, as specific quantitative data for this compound in a scratch assay was not publicly available in the primary literature.

Table 1: Effect of this compound on Wound Closure in Panc-1 Cells

TreatmentConcentration (µM)Wound Closure at 24h (%)Wound Closure at 48h (%)
Vehicle (DMSO)-35 ± 475 ± 6
This compound120 ± 345 ± 5
This compound510 ± 225 ± 4
DDR-TRK-1N (Negative Control)533 ± 572 ± 7

*Data are presented as mean ± standard deviation.

Signaling Pathway

The binding of collagen to DDR1 induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell migration and proliferation. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt pathway, and the RhoA/ROCK pathway, which regulates cytoskeletal dynamics. This compound, by inhibiting the kinase activity of DDR1, blocks these downstream signals, thereby impeding cell migration.

DDR1_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway cluster_Rho RhoA/ROCK Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds RAS RAS DDR1->RAS PI3K PI3K DDR1->PI3K RhoA RhoA DDR1->RhoA DDR_TRK_1 This compound DDR_TRK_1->DDR1 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Migration Cell Migration & Proliferation ERK->Migration Akt Akt PI3K->Akt Akt->Migration ROCK ROCK RhoA->ROCK ROCK->Migration

Caption: DDR1 signaling pathways leading to cell migration and proliferation.

Experimental Protocols

Materials
  • Panc-1 cells (or other adherent cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (Tocris, Cat. No. 5785 or equivalent)

  • DDR-TRK-1N (Negative Control)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Phosphate-buffered saline (PBS)

  • Sterile p200 or p1000 pipette tips

  • 24-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol for Scratch Assay
  • Cell Seeding:

    • Seed Panc-1 cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.

    • Incubate at 37°C with 5% CO2.

  • Creating the Scratch:

    • Once the cells are confluent, gently aspirate the growth medium.

    • Using a sterile p200 or p1000 pipette tip, create a straight scratch down the center of each well. A gentle, consistent pressure should be applied to remove the cells.

    • Wash the wells twice with PBS to remove detached cells.

  • Treatment:

    • Prepare fresh medium containing the desired concentrations of this compound (e.g., 1 µM and 5 µM), DDR-TRK-1N (5 µM), and a vehicle control (DMSO at a concentration equal to that in the highest this compound concentration).

    • Add the respective media to the appropriate wells.

  • Imaging and Analysis:

    • Immediately after adding the treatment, capture the first set of images of the scratch in each well (Time 0). Use phase-contrast microscopy at 10x magnification. It is crucial to have a reference point on the plate to ensure the same field of view is imaged at each time point.

    • Incubate the plate and capture subsequent images at regular intervals (e.g., 12, 24, and 48 hours).[2]

    • Quantify the area of the scratch at each time point using image analysis software like ImageJ.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at Time 0 - Area at Time t) / Area at Time 0] x 100

Experimental Workflow Diagram

Scratch_Assay_Workflow Seed_Cells Seed Panc-1 cells in a 24-well plate Incubate_24h Incubate for 24h to form a confluent monolayer Seed_Cells->Incubate_24h Create_Scratch Create a scratch with a pipette tip Incubate_24h->Create_Scratch Wash_PBS Wash with PBS to remove detached cells Create_Scratch->Wash_PBS Add_Treatment Add medium with this compound, DDR-TRK-1N, or Vehicle Wash_PBS->Add_Treatment Image_T0 Image the scratch at Time 0 Add_Treatment->Image_T0 Incubate_Time_Course Incubate and image at subsequent time points (e.g., 24h, 48h) Image_T0->Incubate_Time_Course Analyze_Data Quantify wound area and calculate % wound closure Incubate_Time_Course->Analyze_Data

Caption: Workflow for the wound healing/scratch assay using this compound.

Important Considerations

  • Cell Line Selection: The choice of cell line is critical. Ensure the selected cell line expresses DDR1.

  • Concentration Optimization: It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.

  • Controls: Always include a vehicle control (e.g., DMSO) and a negative control compound like DDR-TRK-1N to ensure the observed effects are specific to the inhibition of the target kinase.

  • Proliferation vs. Migration: To distinguish between the effects on cell migration and proliferation, a proliferation assay (e.g., MTT or BrdU assay) can be performed in parallel. Alternatively, cells can be treated with a proliferation inhibitor like Mitomycin C prior to the scratch assay.

  • Reproducibility: To ensure reproducibility, it is important to create scratches of consistent width and to image the same field of view at each time point. Automated scratch and imaging systems can improve consistency.

References

Application Notes and Protocols: Colony Formation Assay with DDR-TRK-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony.[1][2] This technique is crucial in cancer research to evaluate the effects of cytotoxic agents, radiation, or gene expression modifications on cell survival and proliferation.[1][3] This document provides a detailed protocol for performing a colony formation assay to investigate the effects of DDR-TRK-1, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1) and the Tropomyosin receptor kinase (TRK) family.[4][5]

DDR1, a receptor tyrosine kinase activated by collagen, plays a significant role in tumor progression, including proliferation, migration, and invasion.[6][7][8] Similarly, the TRK family of neurotrophin receptors is implicated in the growth and survival of various cancers.[9][10] The dual inhibition of DDR1 and TRK by this compound presents a promising anti-cancer strategy. This protocol is designed to enable researchers to quantify the inhibitory effect of this compound on the clonogenic potential of cancer cells.

Data Presentation

The quantitative results of a colony formation assay with this compound treatment can be summarized in the following table. This allows for a clear comparison of the inhibitor's effect at different concentrations.

Treatment GroupConcentration (nM)Number of Colonies (Mean ± SD)Plating Efficiency (%)Surviving Fraction (%)
Vehicle Control0150 ± 1275100
This compound10125 ± 962.583.3
This compound5080 ± 74053.3
This compound10045 ± 522.530.0
This compound25015 ± 37.510.0

Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE of control)) x 100%

Experimental Protocols

This section details two common types of colony formation assays: the 2D (adherent) and the 3D (soft agar) assay. The choice of assay depends on the cell type and the specific research question.

Protocol 1: 2D Colony Formation Assay

This protocol is suitable for adherent cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound inhibitor (stock solution in DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Fixation solution: 10% neutral buffered formalin or 4% paraformaldehyde

  • Staining solution: 0.5% crystal violet in 25% methanol[1]

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture the selected cancer cell line to ~80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.[1]

    • Neutralize the trypsin with complete medium and perform a cell count using a hemocytometer or automated cell counter. Determine cell viability using trypan blue exclusion.[1][11]

  • Cell Seeding:

    • Prepare a single-cell suspension in complete medium.

    • Seed the cells into 6-well plates at a low density (e.g., 200-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.

  • This compound Treatment:

    • Allow the cells to adhere for 24 hours in the incubator.

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).

  • Incubation and Colony Formation:

    • Incubate the plates for 10-14 days at 37°C with 5% CO2.[12] Avoid disturbing the plates during this period to prevent colony disruption.[11]

    • Visually inspect the plates every 2-3 days for colony formation.

  • Fixation and Staining:

    • Once the colonies in the control wells are visible to the naked eye (typically >50 cells per colony), remove the medium from all wells.[1]

    • Gently wash the wells twice with PBS.

    • Add 1 mL of the fixation solution to each well and incubate for 15-20 minutes at room temperature.[2]

    • Remove the fixation solution and wash the wells with PBS.

    • Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.[1]

    • Remove the staining solution and gently wash the wells with water until the background is clear.

    • Allow the plates to air dry completely.

  • Colony Counting and Analysis:

    • Scan or photograph the plates.

    • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.[1] This can be done manually or using imaging software.

    • Calculate the Plating Efficiency and Surviving Fraction for each treatment group.

Protocol 2: 3D Soft Agar Colony Formation Assay

This assay measures anchorage-independent growth, a hallmark of malignant transformation.[13]

Materials:

  • All materials from the 2D assay protocol

  • Noble agar or agarose

  • 2X complete cell culture medium

Procedure:

  • Preparation of Agar Layers:

    • Bottom Layer: Prepare a 1% agar solution in sterile water and autoclave. Cool to 40-42°C in a water bath. Mix equal volumes of the 1% agar solution and pre-warmed 2X complete medium to create a 0.5% agar base. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature for at least 30 minutes.[14]

    • Top Layer: Prepare a 0.7% agar solution and cool it to 40-42°C.

  • Cell Preparation and Seeding:

    • Prepare a single-cell suspension as described in the 2D protocol.

    • Dilute the cells in pre-warmed complete medium to the desired concentration.

    • Mix the cell suspension with the 0.7% agar solution and 2X complete medium to achieve a final agar concentration of 0.35% and the desired cell density (e.g., 5,000-10,000 cells per well).

  • This compound Treatment:

    • The this compound inhibitor can be incorporated directly into the top agar layer along with the cells at the desired final concentrations.

  • Plating and Incubation:

    • Carefully pipette 1.5 mL of the top agar-cell mixture onto the solidified bottom agar layer in each well.[14]

    • Allow the top layer to solidify at room temperature.

    • Incubate the plates at 37°C with 5% CO2 for 14-28 days.[13]

    • Feed the cells every 3-4 days by adding 200-300 µL of complete medium (containing the respective concentrations of this compound or vehicle) on top of the agar to prevent it from drying out.

  • Staining and Colony Counting:

    • After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1-2 hours.[13]

    • Count the colonies using a microscope.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Cell Preparation cluster_seeding Seeding & Treatment cluster_incubation Colony Formation cluster_analysis Analysis A Culture Cells to 80% Confluency B Trypsinize and Create Single-Cell Suspension A->B C Count Viable Cells B->C D Seed Cells into 6-well Plates C->D E Allow Adhesion (24h) D->E F Treat with this compound or Vehicle E->F G Incubate for 10-14 Days F->G H Fix and Stain with Crystal Violet G->H I Count Colonies H->I J Calculate Plating Efficiency & Surviving Fraction I->J

Caption: Workflow for a 2D Colony Formation Assay with this compound Treatment.

DDR1 and TRKA Signaling Pathways

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome DDR1 DDR1 Src Src DDR1->Src Notch Notch DDR1->Notch TRKA TRKA PI3K PI3K TRKA->PI3K RAS RAS TRKA->RAS PLCg PLCγ TRKA->PLCg DDR_TRK_1 This compound DDR_TRK_1->DDR1 | DDR_TRK_1->TRKA | NFkB NF-κB Src->NFkB Notch->NFkB Akt Akt PI3K->Akt RAF RAF RAS->RAF mTOR mTOR Akt->mTOR MEK MEK RAF->MEK Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK ERK MEK->ERK ERK->Proliferation ERK->Survival NFkB->Proliferation NFkB->Survival Migration Migration NFkB->Migration Collagen Collagen Collagen->DDR1 NGF NGF NGF->TRKA

Caption: Simplified signaling pathways inhibited by this compound.

References

Application Notes and Protocols for DDR-TRK-1 Administration in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of DDR-TRK-1, a dual inhibitor of Discoidin Domain Receptor (DDR) and Tropomyosin receptor kinase (TRK) kinases, in preclinical animal models of cancer. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Introduction

This compound is a potent chemical probe for both DDR and TRK kinases.[1] The DDRs, DDR1 and DDR2, are unique receptor tyrosine kinases activated by collagen and are implicated in cancer progression, including cell adhesion, proliferation, and migration.[1] Overexpression of DDR1 is associated with poor prognosis in several cancers, including ovarian, breast, and lung cancer.[1] The TRK kinases (TRKA, TRKB, TRKC) are involved in neuronal development and have been implicated in the pathogenesis of certain cancers through gene fusions and overexpression.[1] this compound has demonstrated anti-proliferative and anti-migratory effects in pancreatic cancer cells in vitro and has been evaluated in vivo in a mouse model of lung fibrosis.[1][2] While detailed studies in animal models of cancer are limited, this document provides protocols extrapolated from available data to facilitate further research.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of both DDR and TRK receptors. Upon binding to collagen in the tumor microenvironment, DDR1 and DDR2 become activated, initiating downstream signaling pathways that promote tumor growth and metastasis. Similarly, neurotrophin binding to TRK receptors can activate pro-survival pathways. By inhibiting these kinases, this compound can disrupt these oncogenic signals.

DDR_TRK_Signaling cluster_collagen Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm collagen Collagen DDR1 DDR1 collagen->DDR1 binds p38_MAPK p38 MAPK DDR1->p38_MAPK activates TRKA TRKA PI3K_Akt PI3K/Akt TRKA->PI3K_Akt activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK TRKA->Ras_Raf_MEK_ERK activates Cell_Processes Cell Proliferation, Migration, Survival p38_MAPK->Cell_Processes PI3K_Akt->Cell_Processes Ras_Raf_MEK_ERK->Cell_Processes DDR_TRK_1 This compound DDR_TRK_1->DDR1 inhibits DDR_TRK_1->TRKA inhibits

This compound Signaling Pathway

Data Presentation

In Vitro Activity of this compound
TargetAssay TypeIC50 (nM)Cell LineEffectReference
DDR1Kinase Activity27-Inhibition of kinase activity[1]
DDR2Kinase Activity4.5-Inhibition of kinase activity[1]
TRKAKinase Activity43-Inhibition of kinase activity[1]
TRKBKinase Activity3.6-Inhibition of kinase activity[1]
TRKCKinase Activity2.9-Inhibition of kinase activity[1]
DDR1NanoBRET™104HEK293TTarget engagement[1]
DDR2NanoBRET™175HEK293TTarget engagement[1]
TRKANanoBRET™448HEK293TTarget engagement[1]
TRKBNanoBRET™142HEK293TTarget engagement[1]
-Colony Formation-Panc-1Inhibition of colony formation[1][2]
-Cell Migration-Panc-1Inhibition of cell migration[1][2]
In Vivo Pharmacokinetics of this compound
Animal ModelDose (mg/kg)RouteOral Bioavailability (%)T1/2 (h)AUCReference
Rat20Oral66.81.25-[3]
Mouse----Higher than in rats[3]
In Vivo Efficacy of this compound in a Lung Fibrosis Model
Animal ModelDosingRouteTreatment ScheduleOutcomeReference
Mouse (Bleomycin-induced pulmonary fibrosis)10 and 50 mg/kgOral GavageTwice dailyReduction in pulmonary fibrosis[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is based on the formulation used in a mouse model of lung fibrosis.[3] Solubility of this compound should be confirmed for the desired concentration, and alternative vehicles may be necessary for higher doses.

Materials:

  • This compound (solid)

  • Sterile water

  • Sterile vehicle for administration (e.g., 0.5% methylcellulose)

  • Sonicator or vortex mixer

  • Sterile tubes

Procedure:

  • Weigh the required amount of this compound for the desired concentration (e.g., 5 mg/mL).

  • Suspend the this compound powder in a small volume of sterile water or the chosen vehicle.

  • Vortex or sonicate the suspension until it is homogeneous.

  • Bring the suspension to the final volume with the vehicle.

  • Store the formulation at 4°C for short-term use. For longer-term storage, consult the manufacturer's stability data.

Note on Solubility: this compound is reported to be slightly soluble in acetonitrile (0.1-1 mg/mL) and sparingly soluble in DMSO (1-10 mg/mL).[4] If a higher concentration is required for cancer models, a vehicle such as 0.5% methylcellulose with a small percentage of a solubilizing agent like Tween 80 may be necessary. It is crucial to perform solubility and stability tests for any new formulation.

Protocol 2: Administration of this compound in a Pancreatic Cancer Xenograft Model

This protocol is a representative example for evaluating the efficacy of this compound in a subcutaneous pancreatic cancer xenograft model, based on its known in vitro activity against Panc-1 cells.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Panc-1 Cell Culture injection Subcutaneous Injection of Panc-1 cells into flank of nude mice cell_culture->injection tumor_growth Tumor Growth to ~100-150 mm³ injection->tumor_growth randomization Randomization of mice into treatment groups tumor_growth->randomization treatment_start Initiate Treatment: This compound or Vehicle (Oral Gavage, BID) randomization->treatment_start monitoring Monitor Tumor Volume and Body Weight (2-3 times/week) treatment_start->monitoring treatment_end End of Treatment (e.g., 21-28 days) monitoring->treatment_end euthanasia Euthanasia and Tumor Excision treatment_end->euthanasia pharmacodynamics Pharmacodynamic Analysis (e.g., p-DDR1 Western Blot) euthanasia->pharmacodynamics histology Histological Analysis euthanasia->histology

Pancreatic Cancer Xenograft Workflow

Materials:

  • Panc-1 human pancreatic cancer cells

  • Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Matrigel (optional)

  • This compound formulation (from Protocol 1)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation and Implantation:

    • Culture Panc-1 cells in appropriate media.

    • Harvest cells and resuspend in sterile PBS or media, optionally mixed with Matrigel, at a concentration of 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound (e.g., 10 or 50 mg/kg) or vehicle control via oral gavage twice daily.

    • Monitor tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • A portion of the tumor can be snap-frozen for pharmacodynamic analysis (e.g., Western blot for phosphorylated DDR1) and the remainder fixed in formalin for histological analysis.

Protocol 3: Pharmacodynamic Assessment of this compound Activity

This protocol describes how to assess the in vivo target engagement of this compound by measuring the phosphorylation of DDR1 in tumor tissue.

Materials:

  • Excised tumor tissue (snap-frozen)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-DDR1, anti-total-DDR1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated DDR1 and total DDR1. A loading control like GAPDH should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated DDR1 signal to the total DDR1 signal to determine the extent of target inhibition.

Considerations for Experimental Design

  • Negative Control: It is recommended to use DDR-TRK-1N, the negative control compound, in parallel with this compound to ensure that the observed effects are due to the inhibition of the target kinases.[1]

  • Dose Selection: The doses of 10 and 50 mg/kg used in the lung fibrosis model can serve as a starting point for dose-ranging studies in cancer models.

  • Animal Models: While a pancreatic cancer xenograft is proposed here, this compound could also be evaluated in other models where DDR1 is implicated, such as colon or lung cancer xenografts, or genetically engineered mouse models.

  • Combination Therapies: Given the role of DDR1 in chemoresistance, studies combining this compound with standard-of-care chemotherapies (e.g., gemcitabine for pancreatic cancer) may be warranted.

  • Toxicity: Monitor animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized for specific experimental conditions and institutional guidelines. The in vivo efficacy of this compound in cancer models has not been extensively reported in peer-reviewed literature, and therefore, these protocols are based on available data from related studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ddr-trk-1, a chemical probe for the Discoidin Domain Receptor (DDR) and Tropomyosin Receptor Kinase (TRK) families. The focus is on its application as a TRK signaling inhibitor, detailing recommended concentrations, experimental protocols, and key performance data.

Introduction to this compound

This compound is a potent, cell-permeable chemical probe that inhibits the kinase activity of both DDR and TRK receptor tyrosine kinases.[1] The TRK family, consisting of TRKA, TRKB, and TRKC, are receptors for neurotrophins and play a crucial role in neuronal development, survival, and function.[1] Aberrant TRK signaling, often due to gene fusions or overexpression, is implicated in the pathogenesis of various cancers, including neuroblastoma and certain types of lung and thyroid cancers.[1][2][3] this compound provides a valuable tool for investigating the biological functions of TRK kinases and for preclinical evaluation of TRK inhibition as a therapeutic strategy.[1][2] It is important to note that this compound also potently inhibits DDR1 and DDR2, which should be considered when designing experiments.[1][4] For dissecting the specific effects of TRK inhibition, parallel experiments using selective TRK inhibitors or the negative control, Ddr-trk-1N, are recommended.[1]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key potency data against TRK and DDR kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound

TargetAssay TypeIC50 Value (nM)
TRKA Radiometric Kinase Assay43
TRKB Radiometric Kinase Assay3.6
TRKC Radiometric Kinase Assay2.9
DDR1Radiometric Kinase Assay27
DDR1LANCE ULTRA Kinase Assay9.4
DDR2Radiometric Kinase Assay4.5

Data sourced from multiple radiometric and kinase assays.[4][5][6][7]

Table 2: Cellular Target Engagement of this compound

TargetAssay TypeIC50 Value (nM)
TRKA NanoBRET™ Target Engagement448
TRKB NanoBRET™ Target Engagement142
DDR1NanoBRET™ Target Engagement104
DDR2NanoBRET™ Target Engagement175

NanoBRET™ assays measure the ability of the compound to engage its target inside living cells.[1]

Recommended Working Concentrations

  • Cell-Based Assays : For most cellular applications, a working concentration of 5 µM is recommended to achieve effective inhibition of TRK signaling.[1][8]

  • In Vitro Kinase Assays : Concentrations should be titrated around the IC50 values listed in Table 1, typically ranging from low nanomolar to micromolar concentrations.

  • Negative Control : The inactive control compound, Ddr-trk-1N , should be used at the same concentration (e.g., 5 µM in cellular assays) in parallel to distinguish specific inhibitory effects from potential off-target or compound-related artifacts.[1]

Signaling Pathways and Experimental Workflows

Visualizing the relevant biological pathways and experimental procedures is crucial for understanding the application of this compound.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TRK_Receptor TRK Receptor (TRKA/B/C) PLCg PLCγ TRK_Receptor->PLCg PI3K PI3K TRK_Receptor->PI3K RAS RAS TRK_Receptor->RAS Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK_Receptor Binds & Activates Ddr_trk_1 This compound Ddr_trk_1->TRK_Receptor Inhibits Autophosphorylation Cell_Response Cell Survival, Proliferation, Differentiation PLCg->Cell_Response AKT AKT PI3K->AKT RAF_MEK_ERK RAF-MEK-ERK RAS->RAF_MEK_ERK AKT->Cell_Response RAF_MEK_ERK->Cell_Response

Caption: TRK Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture Cells (e.g., neuroblastoma cell line) B 2. Seed Cells in Plates A->B C 3. Starve Cells (optional, to reduce basal signaling) B->C D 4. Pre-treat with this compound (e.g., 0.1 - 10 µM) or Negative Control (Ddr-trk-1N) C->D E 5. Stimulate with Neurotrophin (e.g., BDNF for TRKB) D->E F 6. Lyse Cells E->F G 7. Western Blot F->G H 8. Probe for p-TRK, Total TRK, p-AKT, etc. G->H I 9. Quantify Inhibition H->I

Caption: Workflow for TRK Phosphorylation Inhibition Assay.

Experimental Protocols

This protocol is a generalized method for determining the IC50 value of this compound against a purified TRK kinase.

Materials:

  • Recombinant human TRK kinase (e.g., TRKA, TRKB, or TRKC)

  • This compound and DMSO (for dilution)

  • Kinase reaction buffer

  • ATP (including γ-³²P-ATP or γ-³³P-ATP)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in kinase reaction buffer. A 10-dose, 3-fold serial dilution starting from 10 µM is a common approach.[1]

  • In a reaction plate, add the diluted this compound or DMSO (vehicle control).

  • Add the TRK kinase and substrate peptide to each well.

  • Initiate the kinase reaction by adding the ATP mixture (containing radiolabeled ATP). The final ATP concentration should be near the Km value for the specific kinase (e.g., 10 µM).[1]

  • Incubate the reaction at 30°C for a specified time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and plot the results to determine the IC50 value.

This protocol determines the potency of this compound in inhibiting ligand-induced TRK autophosphorylation in a cellular context.

Materials:

  • Cells expressing the target TRK receptor (e.g., SH-SY5Y for TRKB, TF-1 for TRKA).

  • Cell culture medium and serum-free medium.

  • This compound and Ddr-trk-1N (negative control).

  • Neurotrophin ligand (e.g., BDNF for TRKB, NGF for TRKA).

  • Cell lysis buffer (containing protease and phosphatase inhibitors).

  • Antibodies: anti-phospho-TRK (specific for the autophosphorylation site), anti-total-TRK, and appropriate secondary antibodies.

  • Western blot reagents and imaging system.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • (Optional) Serum-starve the cells for 4-6 hours or overnight to reduce basal receptor activity.

  • Pre-treat the cells with various concentrations of this compound or Ddr-trk-1N (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) for 1-2 hours. Include a DMSO vehicle control.

  • Stimulate the cells with the corresponding neurotrophin ligand (e.g., 50 ng/mL BDNF) for 10-15 minutes at 37°C.

  • Immediately place the plates on ice and wash twice with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and western blotting using equal amounts of protein per lane.

  • Probe the membranes with anti-phospho-TRK antibody. Subsequently, strip and re-probe with anti-total-TRK antibody to confirm equal loading.

  • Image the blots and perform densitometry analysis to quantify the level of TRK phosphorylation relative to the total TRK protein. Calculate the concentration-dependent inhibition.

This protocol assesses the functional consequence of TRK inhibition on cancer cell proliferation.

Materials:

  • Cancer cell line with known TRK dependency (e.g., Panc-1).[1][5]

  • Complete cell culture medium.

  • This compound and Ddr-trk-1N.

  • Crystal violet staining solution.

Procedure:

  • Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow cells to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or Ddr-trk-1N (e.g., 0.01 µM to 5 µM).[5] Include a DMSO vehicle control.

  • Incubate the cells for 10-14 days, replacing the medium with fresh compound every 3-4 days.[5]

  • When colonies are visible, wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 20 minutes.[5]

  • Gently wash the plates with water and allow them to air dry.

  • Scan the plates and quantify the colony area or number to determine the effect of this compound on cell proliferation and survival.

References

Application Notes and Protocols: Profiling Cellular Sensitivity to Ddr-trk-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddr-trk-1 is a potent and selective chemical probe that dually inhibits Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinases (TRKs).[1] DDR1, a unique receptor tyrosine kinase activated by collagen, is implicated in various aspects of cancer progression, including cell proliferation, migration, and survival.[1][2] Overexpression of DDR1 is associated with a poor prognosis in several cancers, such as pancreatic, breast, lung, and ovarian cancer.[1] This document provides detailed information on cell lines sensitive to this compound treatment, protocols for assessing cellular sensitivity, and an overview of the implicated signaling pathways.

Data Presentation: this compound Potency and Cellular Target Engagement

While extensive multi-cell line screening data for the anti-proliferative effects of this compound is not widely published, the Panc-1 pancreatic cancer cell line is a well-documented sensitive model.[1][3][4] this compound has been shown to inhibit both colony formation and migration of Panc-1 cells.[1][3][4] The following tables summarize the known enzymatic inhibitory concentrations (IC50) and cellular target engagement values for this compound. Researchers are encouraged to perform dose-response studies to determine the specific IC50 for cell viability in their cell lines of interest.

Table 1: Enzymatic IC50 Values for this compound [1]

TargetIC50 (nM)
DDR127
DDR24.5
TRKA43
TRKB3.6
TRKC2.9

Table 2: Cellular Target Engagement of this compound (NanoBRET™ Assay) [1]

TargetIC50 (nM)
DDR1104
DDR2175
TRKA448
TRKB142

Signaling Pathways Modulated by this compound

DDR1 activation by collagen initiates several downstream signaling cascades that promote cancer cell survival and metastasis. This compound, by inhibiting DDR1, is expected to modulate these pathways. Key signaling networks affected include the PI3K/Akt and MAPK/ERK pathways, which are central to cell proliferation and survival. Additionally, there is evidence linking DDR1 to the Notch1 signaling pathway, which also plays a role in tumorigenesis.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K RAS RAS DDR1->RAS Notch1 Notch1 DDR1->Notch1 Ddr_trk_1 This compound Ddr_trk_1->DDR1 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration Notch1->Proliferation Colony_Formation_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2-14 cluster_3 Day 14 A Seed cells at low density B Treat with this compound or Vehicle A->B C Incubate and refresh medium with treatment B->C D Fix and Stain Colonies C->D E Count Colonies D->E

References

Application of DDR-TRK-1 in 3D Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug discovery to better recapitulate the complex in vivo tumor microenvironment. These models offer a more physiologically relevant context compared to traditional 2D cell cultures, enabling more accurate assessment of therapeutic efficacy. DDR-TRK-1 is a potent chemical probe that selectively inhibits Discoidin Domain Receptor 1 (DDR1) and also exhibits inhibitory activity against the Tropomyosin Receptor Kinase (TRK) family.[1] DDR1, a receptor tyrosine kinase activated by collagen, plays a crucial role in cell adhesion, migration, proliferation, and matrix remodeling.[2] The TRK family of receptors is involved in neuronal survival and differentiation but has also been implicated in the pathogenesis of various cancers.[2] This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models.

Mechanism of Action

This compound is a selective inhibitor of DDR1 with a reported IC50 of 9.4 nM and a binding affinity (Kd) of 4.7 nM.[3][4] It also inhibits the TRK kinase family.[3] The activation of DDR1 by collagen in the extracellular matrix triggers downstream signaling cascades, including the PI3K/AKT/mTOR and Ras/Raf/MEK/MAPK pathways, which are critical for cell survival and proliferation.[5][6] TRK receptors, upon binding to neurotrophins, activate similar pathways, such as Ras/MAPK and PI3K/AKT, as well as the PLCγ pathway.[2][7] By inhibiting both DDR1 and TRK kinases, this compound can effectively modulate these key signaling networks, making it a valuable tool for investigating their roles in cancer progression and for evaluating the therapeutic potential of dual DDR/TRK inhibition in 3D cancer models.

Data Presentation

The following tables summarize the in vitro and cellular activity of this compound and provide data on the effects of other relevant DDR1 inhibitors in 3D cell culture models to guide experimental design.

Table 1: In Vitro and Cellular Activity of this compound

ParameterTargetValueAssay TypeReference
IC50 DDR19.4 nMBiochemical Assay[3][4]
Kd DDR14.7 nMBinding Assay[3]
IC50 DDR127 nMNanoBRET™[2]
IC50 DDR2175 nMNanoBRET™[2]
IC50 TRKA448 nMNanoBRET™[2]
IC50 TRKB142 nMNanoBRET™[2]
Recommended Concentration -5 µM2D Cellular Assay[2]

Table 2: Effects of DDR1 Inhibitors on 3D Cell Culture Models

CompoundCell Line(s)3D ModelConcentrationEffectReference
DDR1-IN-1 TW2.6, OC3 (Oral Squamous Cell Carcinoma)Spheroid in Collagen10 µMInhibition of spheroid invasion[8]
7rh Osteosarcoma cell linesSpheroidNot specifiedDecrease in proliferation and growth[9]
Nilotinib Breast Carcinoma CellsSpheroid in CollagenNot specifiedInhibition of DDR1 phosphorylation[10]

Experimental Protocols

The following are detailed protocols for the formation of 3D spheroids, treatment with this compound, and subsequent analysis.

Protocol 1: 3D Spheroid Formation using the Hanging Drop Method

This protocol describes the formation of uniform spheroids, which can then be used for drug treatment and invasion assays.

Materials:

  • Cancer cell line of interest (e.g., Panc-1, which is known to be affected by this compound)[2]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 10 cm non-adherent petri dishes

  • Multi-channel pipette

Procedure:

  • Culture cancer cells to 70-80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Resuspend cells in complete medium and perform a cell count.

  • Dilute the cell suspension to a concentration of 2.5 x 10^4 cells/mL.

  • Using a multi-channel pipette, dispense 20 µL droplets of the cell suspension onto the inside of the lid of a 10 cm petri dish (approximately 40-50 droplets per lid).

  • Add 5-10 mL of sterile PBS to the bottom of the petri dish to maintain humidity.

  • Carefully invert the lid and place it on the dish.

  • Incubate at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation.[11][12]

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the treatment of pre-formed spheroids with this compound.

Materials:

  • Pre-formed 3D spheroids

  • Complete cell culture medium

  • This compound (and DDR-TRK-1N negative control)[2]

  • DMSO (vehicle control)

  • Ultra-low attachment 96-well plates

Procedure:

  • Gently collect spheroids from the hanging drops by rinsing the lid with complete medium into the bottom of the petri dish.

  • Transfer the spheroid suspension to a sterile conical tube and allow the spheroids to settle by gravity.

  • Carefully aspirate the supernatant and resuspend the spheroids in fresh complete medium.

  • Plate one spheroid per well into an ultra-low attachment 96-well plate.

  • Prepare a serial dilution of this compound in complete medium. A starting concentration range of 1 µM to 10 µM is recommended, based on the effective concentrations of other DDR1 inhibitors in 3D models and the recommended 5 µM for this compound in 2D culture.[2][8]

  • Include wells with vehicle control (DMSO) and the negative control compound DDR-TRK-1N at the same concentrations.[2]

  • Add the this compound solutions, vehicle, or negative control to the wells containing the spheroids.

  • Incubate for 24-72 hours, or longer, depending on the experimental endpoint.

Protocol 3: Spheroid Viability Assay (ATP-based)

This protocol measures cell viability within the spheroids after treatment.

Materials:

  • Treated 3D spheroids in a 96-well plate

  • 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader capable of luminescence detection

Procedure:

  • Allow the 96-well plate containing the treated spheroids to equilibrate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Mix the contents of the wells by gentle shaking on an orbital shaker for 5 minutes.

  • Incubate at room temperature for an additional 25-30 minutes to ensure cell lysis and signal stabilization.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control wells to determine the percentage of viable cells.

Protocol 4: Spheroid Invasion Assay

This assay assesses the effect of this compound on the invasive potential of cancer cells in a 3D matrix.

Materials:

  • Pre-formed 3D spheroids

  • Basement membrane extract (BME), such as Matrigel® or Cultrex®

  • Type I Collagen

  • Cold serum-free medium

  • 24-well plate

  • Microscope with imaging capabilities

Procedure:

  • Thaw BME and Type I Collagen on ice.

  • Prepare an invasion matrix by mixing BME and Type I Collagen (1:1 ratio) in cold serum-free medium. Keep the mixture on ice.[12]

  • Gently collect the pre-formed spheroids and resuspend them in the invasion matrix.

  • Dispense 50 µL of the spheroid-matrix suspension into each well of a pre-chilled 24-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[12]

  • Carefully add complete medium containing this compound, vehicle, or negative control to the top of the gel.

  • Incubate at 37°C and 5% CO2 and monitor spheroid invasion over several days.

  • Capture images of the spheroids at regular intervals (e.g., every 24 hours).

  • Quantify invasion by measuring the area of cell invasion extending from the central spheroid body using image analysis software.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 PI3K PI3K DDR1->PI3K Ras Ras DDR1->Ras JNK JNK DDR1->JNK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation JNK->Proliferation DDR_TRK_1 This compound DDR_TRK_1->DDR1 inhibits

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

TRK_Signaling_Pathway Neurotrophins Neurotrophins TRK_Receptor TRK Receptor Neurotrophins->TRK_Receptor PLCg PLCγ TRK_Receptor->PLCg Ras Ras TRK_Receptor->Ras PI3K PI3K TRK_Receptor->PI3K Cell_Survival Cell Survival & Differentiation PLCg->Cell_Survival MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway MAPK_Pathway->Cell_Survival AKT_Pathway->Cell_Survival DDR_TRK_1 This compound DDR_TRK_1->TRK_Receptor inhibits Spheroid_Experiment_Workflow Cell_Culture 2D Cell Culture Spheroid_Formation 3D Spheroid Formation Cell_Culture->Spheroid_Formation Treatment Treatment with This compound Spheroid_Formation->Treatment Viability_Assay Viability Assay (ATP-based) Treatment->Viability_Assay Invasion_Assay Invasion Assay (BME/Collagen) Treatment->Invasion_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Invasion_Assay->Data_Analysis

References

Application Notes and Protocols for Immunohistochemistry in Tissues Treated with Ddr-trk-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddr-trk-1 is a potent and selective chemical probe that targets Discoidin Domain Receptor 1 (DDR1) and the Tropomyosin receptor kinase (TRK) family.[1][2][3] DDR1, a receptor tyrosine kinase activated by collagen, is implicated in cellular adhesion, proliferation, migration, and extracellular matrix remodeling.[2][4][5] The TRK family of neurotrophin receptors (TrkA, TrkB, and TrkC) are crucial for neuronal survival, differentiation, and synaptic plasticity.[6][7][8] Dysregulation of both DDR1 and TRK signaling pathways is associated with various pathologies, including cancer and fibrosis.[2][4][9] this compound serves as a valuable tool for investigating the therapeutic potential of dual DDR1/TRK inhibition.

These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with this compound. IHC allows for the visualization of specific proteins within the morphological context of the tissue, enabling researchers to assess the downstream effects of this compound on target engagement and related signaling pathways.

Signaling Pathways

Treatment with this compound is expected to modulate the downstream signaling cascades of both DDR1 and TRK receptors. Understanding these pathways is critical for selecting appropriate IHC markers to assess drug efficacy.

DDR1 Signaling Pathway: Upon binding to collagen, DDR1 dimerizes and autophosphorylates, initiating several downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.[9][10] These pathways regulate cell proliferation, survival, and migration.

DDR1_Signaling_Pathway cluster_legend Legend Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds RAS RAS DDR1->RAS PI3K PI3K DDR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Ddr_trk_1 This compound Ddr_trk_1->DDR1 Activation Activation --> Inhibition Inhibition --|

Caption: DDR1 signaling cascade initiated by collagen binding.

TRK Signaling Pathway: Neurotrophin binding to a TRK receptor induces its dimerization and autophosphorylation, activating the MAPK, PI3K/Akt, and PLCγ pathways, which are essential for neuronal cell survival and differentiation.[6][7][8][11]

TRK_Signaling_Pathway cluster_legend Legend Neurotrophin Neurotrophin (e.g., NGF) TrkA TrkA Neurotrophin->TrkA Binds RAS_MAPK RAS/MAPK Pathway TrkA->RAS_MAPK PI3K_AKT PI3K/Akt Pathway TrkA->PI3K_AKT PLCg PLCγ Pathway TrkA->PLCg Differentiation Neuronal Survival & Differentiation RAS_MAPK->Differentiation PI3K_AKT->Differentiation PLCg->Differentiation Ddr_trk_1 This compound Ddr_trk_1->TrkA Activation Activation --> Inhibition Inhibition --|

Caption: TrkA signaling initiated by neurotrophin binding.

Immunohistochemistry Experimental Workflow

The following diagram outlines the key steps in the IHC protocol for tissues treated with this compound.

IHC_Workflow Tissue_Prep 1. Tissue Preparation (Fixation & Embedding) Sectioning 2. Sectioning Tissue_Prep->Sectioning Deparaffinization 3. Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval 4. Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking 5. Blocking Antigen_Retrieval->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Detection (Chromogen/Fluorophore) Secondary_Ab->Detection Counterstain 9. Counterstaining Detection->Counterstain Mounting 10. Dehydration & Mounting Counterstain->Mounting Analysis 11. Imaging & Analysis Mounting->Analysis

Caption: General workflow for immunohistochemistry.

Detailed Immunohistochemistry Protocol

This protocol is a general guideline and may require optimization based on the specific tissue type, fixation method, and antibodies used.

1. Tissue Preparation

  • Fixation: Immediately following excision, fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.

  • Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Storage: Store paraffin-embedded tissue blocks at room temperature.

2. Sectioning

  • Cut 4-5 µm thick sections from the paraffin-embedded blocks using a microtome.

  • Float the sections in a water bath at 40-45°C.

  • Mount the sections onto positively charged glass slides.

  • Dry the slides overnight in an oven at 60°C.

3. Deparaffinization and Rehydration

  • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

  • Rehydrate the sections by immersing them in a graded series of ethanol solutions:

    • 100% ethanol, two times for 3 minutes each.

    • 95% ethanol for 3 minutes.

    • 70% ethanol for 3 minutes.

  • Rinse with distilled water for 5 minutes.

4. Antigen Retrieval

  • Heat-Induced Epitope Retrieval (HIER): This is a critical step and the choice of buffer depends on the primary antibody.[12]

    • Immerse slides in a pre-heated antigen retrieval solution (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0).

    • Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature in the retrieval buffer for at least 20 minutes.

  • Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).

5. Blocking

  • Peroxidase Blocking (for chromogenic detection): Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.[13] Rinse with wash buffer.

  • Protein Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS/TBS with 0.1% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.

6. Primary Antibody Incubation

  • Dilute the primary antibody in the blocking solution to its predetermined optimal concentration.

  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

7. Secondary Antibody Incubation

  • Rinse the slides with wash buffer three times for 5 minutes each.

  • Incubate the sections with a biotinylated or enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature. The choice of secondary antibody must correspond to the host species of the primary antibody.[14]

8. Detection

  • Rinse the slides with wash buffer three times for 5 minutes each.

  • For Chromogenic Detection:

    • Incubate with an avidin-biotin-enzyme complex (if using a biotinylated secondary antibody) for 30 minutes.

    • Apply the chromogen substrate (e.g., DAB or AEC) and monitor for color development.

    • Stop the reaction by rinsing with distilled water.

  • For Fluorescent Detection:

    • Incubate with a fluorophore-conjugated secondary antibody or streptavidin.

    • Rinse with wash buffer.

9. Counterstaining

  • Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

  • "Blue" the hematoxylin by rinsing in running tap water or a bluing agent.

10. Dehydration and Mounting

  • Dehydrate the sections through a graded series of ethanol solutions (70%, 95%, 100%).

  • Clear in xylene.

  • Coverslip the slides using a permanent mounting medium.

11. Imaging and Analysis

  • Examine the slides under a light or fluorescence microscope.

  • Capture images for documentation and analysis. The intensity and localization of the staining can be semi-quantitatively or quantitatively assessed.

Data Presentation: Recommended Antibodies and Dilutions

The following table provides a starting point for antibody selection and dilution for assessing the effects of this compound treatment. Note: Optimal dilutions should be determined empirically for each antibody and experimental condition.

Target ProteinRationale for SelectionAntibody Type (Host)Supplier (Cat. No.)Starting DilutionAntigen Retrieval Buffer
Phospho-DDR1 (Tyr792) Direct target engagement of this compoundRabbit PolyclonalExample: Abcam (ab12345)1:100 - 1:500Tris-EDTA, pH 9.0
Phospho-TrkA (Tyr490) Direct target engagement of this compoundRabbit MonoclonalExample: Cell Signaling (1234S)1:200 - 1:800Citrate, pH 6.0
Phospho-ERK1/2 (Thr202/Tyr204) Downstream marker of DDR1/TRK signalingRabbit MonoclonalExample: Cell Signaling (5678S)1:250 - 1:1000Citrate, pH 6.0
Phospho-Akt (Ser473) Downstream marker of DDR1/TRK signalingRabbit MonoclonalExample: Cell Signaling (9012S)1:100 - 1:400Tris-EDTA, pH 9.0
Ki-67 Marker of cell proliferationRabbit MonoclonalExample: Dako (M7240)1:100 - 1:500Citrate, pH 6.0
Cleaved Caspase-3 Marker of apoptosisRabbit PolyclonalExample: Cell Signaling (9661S)1:200 - 1:800Citrate, pH 6.0

Troubleshooting

Common issues in IHC include weak or no staining, high background, and non-specific staining. Refer to the following table for potential causes and solutions.[14][15][16][17][18]

ProblemPotential CauseSuggested Solution
Weak or No Staining Inadequate antigen retrievalOptimize retrieval time, temperature, and buffer pH.
Primary antibody concentration too lowPerform a titration to determine the optimal antibody concentration.
Incorrect secondary antibodyEnsure the secondary antibody is raised against the host species of the primary antibody.
High Background Inadequate blockingIncrease blocking time or use a different blocking agent.
Primary antibody concentration too highReduce the primary antibody concentration.
Endogenous peroxidase/biotin activityInclude quenching steps for peroxidase and avidin/biotin blocking if necessary.
Non-specific Staining Cross-reactivity of antibodiesUse a more specific primary antibody; include appropriate negative controls.
Tissue drying out during incubationUse a humidified chamber for all incubation steps.

By following this detailed protocol and considering the provided troubleshooting guidance, researchers can effectively utilize immunohistochemistry to investigate the in-situ effects of this compound treatment, thereby gaining valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Ddr-trk-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddr-trk-1 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[1] The DDR1 signaling pathway is implicated in a variety of cellular processes, including cell proliferation, survival, migration, and extracellular matrix remodeling.[2][3] Dysregulation of the DDR1 pathway has been linked to the progression of various diseases, including cancer and fibrosis.[1][4] Inhibition of DDR1 signaling by molecules such as this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for therapeutic intervention.[5]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, with a focus on apoptosis and cell cycle progression.

This compound: Mechanism of Action

This compound selectively inhibits the kinase activity of DDR1, which has an IC50 value of 9.4 nM.[1] By blocking the autophosphorylation of DDR1, this compound prevents the activation of downstream signaling cascades. The primary signaling pathways modulated by DDR1 include the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[3][4] Inhibition of these pathways ultimately leads to a reduction in pro-survival signals and an increase in pro-apoptotic signals, culminating in cell cycle arrest and programmed cell death.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with a DDR1 inhibitor. This data, gathered from studies on various cancer cell lines, serves as a representative example of the anticipated effects of this compound.

Table 1: Effect of DDR1 Inhibition on Apoptosis in Breast Cancer Cells

Cell LineTreatment (500 nM Nilotinib)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
MCF-7 Control95.2 ± 1.83.1 ± 0.61.7 ± 0.4
Nilotinib68.2 ± 2.520.1 ± 1.911.7 ± 1.1
MDA-MB-231 Control96.1 ± 1.52.5 ± 0.51.4 ± 0.3
Nilotinib79.3 ± 2.112.4 ± 1.38.3 ± 0.9

Data is representative of expected results based on published studies on DDR1 inhibitors.

Table 2: Effect of DDR1 Inhibition on Cell Cycle Distribution in Melanoma Cells

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
A375P Control58.425.116.5
Nilotinib69.420.010.6
AT-928374.119.36.6

Data is representative of expected results based on published studies on DDR1 inhibitors.[5]

Experimental Protocols

Detailed methodologies for key flow cytometry experiments are provided below.

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/well.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in Protocol 1.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Collect data for at least 10,000 events per sample.

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

DDR1 Signaling Pathway

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates PI3K PI3K DDR1->PI3K MAPK_Pathway MAPK/ERK Pathway DDR1->MAPK_Pathway NFkB NF-κB DDR1->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Cell_Cycle_Progression Cell Cycle Progression MAPK_Pathway->Cell_Cycle_Progression NFkB->Proliferation Ddr_trk_1 This compound Ddr_trk_1->DDR1 Inhibits Flow_Cytometry_Workflow Start Start: Cell Culture Treatment Treat cells with This compound or Vehicle Start->Treatment Harvest Harvest Cells (Adherent & Supernatant) Treatment->Harvest Wash Wash with PBS Harvest->Wash Apoptosis_Stain Stain with Annexin V & Propidium Iodide Wash->Apoptosis_Stain CellCycle_Fix Fix with 70% Ethanol Wash->CellCycle_Fix Analysis Flow Cytometry Analysis Apoptosis_Stain->Analysis CellCycle_Stain Stain with Propidium Iodide & RNase A CellCycle_Fix->CellCycle_Stain CellCycle_Stain->Analysis Data_Apoptosis Apoptosis Data: Viable, Early/Late Apoptotic Analysis->Data_Apoptosis Data_CellCycle Cell Cycle Data: G0/G1, S, G2/M Phases Analysis->Data_CellCycle

References

Application Note: High-Throughput Kinase Activity Assays for Measuring Ddr-trk-1 Inhibitor Potency

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Discoidin Domain Receptors (DDR1, DDR2) and Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) are critical receptor tyrosine kinases (RTKs) involved in a multitude of cellular processes. DDRs are uniquely activated by collagen and regulate cell adhesion, proliferation, and matrix remodeling, making them key targets in fibrosis and cancer.[1] TRK kinases, activated by neurotrophins, are essential for neuronal development and survival; their dysregulation is implicated in various cancers.[1] The development of small molecule inhibitors that target these kinases requires robust and reliable methods for quantifying their potency and selectivity. This document provides detailed protocols for biochemical and cellular assays designed to measure the inhibitory activity of compounds against DDR and TRK kinases, using the chemical probe DDR-TRK-1 as an example.

Signaling Pathway Overview

DDR and TRK kinases initiate distinct downstream signaling cascades upon activation by their respective ligands. DDR1, upon binding to collagen, activates pathways that can include Notch1 signaling.[2] The TRK receptors are activated by neurotrophic factors, leading to signaling through canonical pathways such as RAS, PLCγ, and PI3K.[1]

Signaling_Pathways cluster_DDR DDR1 Signaling cluster_TRK TRK Signaling cluster_inhibitor Inhibitor Action Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 binds DDR1_downstream Cell Adhesion, Proliferation, Matrix Remodeling, Notch1 Activation DDR1->DDR1_downstream activates Neurotrophins Neurotrophins (NGF, BDNF, NT-3) TRK TRK A/B/C Receptors Neurotrophins->TRK binds TRK_downstream RAS-MAPK Pathway PI3K-Akt Pathway PLCγ Pathway TRK->TRK_downstream activates Inhibitor This compound Inhibitor Inhibitor->DDR1 Inhibitor->TRK

Caption: Overview of DDR1 and TRK signaling pathways and inhibitor action.

Quantitative Data Summary: Potency of this compound

The potency of the chemical probe this compound has been evaluated using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target KinaseAssay TypeIC50 (nM)Reference
DDR1 LANCE ULTRA Kinase Assay9.4 ± 1.7[3]
Radiometric Assay (10 µM ATP)27[1][3]
NanoBRET™ Cellular Assay104[1]
DDR2 Radiometric Assay (10 µM ATP)4.5[1]
NanoBRET™ Cellular Assay175[1]
TRKA Radiometric Assay (10 µM ATP)43[1]
NanoBRET™ Cellular Assay448[1]
TRKB Radiometric Assay (10 µM ATP)3.6[1]
NanoBRET™ Cellular Assay142[1]
TRKC Radiometric Assay (10 µM ATP)2.9[1]

Experimental Protocols

Protocol 1: Biochemical TR-FRET Kinase Assay (e.g., LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of kinase activity in a high-throughput format. It is based on the displacement of a fluorescent tracer from the kinase's ATP-binding site.[4][5]

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare 3X Compound (e.g., this compound) Serial Dilutions D Dispense 5 µL of 3X Compound to Assay Plate A->D B Prepare 3X Kinase/Antibody Mixture in Buffer E Add 5 µL of 3X Kinase/ Antibody Mixture B->E C Prepare 3X Fluorescent Tracer Solution F Add 5 µL of 3X Tracer Solution C->F D->E E->F G Incubate at RT (e.g., 60 minutes) F->G H Read TR-FRET Signal (Emission at two wavelengths) G->H I Calculate Emission Ratio and % Inhibition H->I J Plot Dose-Response Curve and Determine IC50 I->J Radiometric_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Kinase Buffer, Substrate, and Inhibitor (this compound) Dilutions C Add Kinase, Substrate, and Inhibitor to Reaction Tube A->C B Prepare γ-³³P-ATP Assay Cocktail D Initiate Reaction by Adding γ-³³P-ATP Cocktail B->D C->D E Incubate at 30°C for 15-30 minutes D->E F Stop Reaction by Spotting Mixture onto P81 Paper E->F G Wash P81 Paper with Phosphoric Acid to Remove Unincorporated ATP F->G H Dry Paper and Measure Incorporated Radioactivity via Scintillation Counting G->H I Calculate % Inhibition and Determine IC50 H->I NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Plate Cells (e.g., HEK293) in Assay Plate B Transfect Cells with Plasmid Encoding NanoLuc®-Kinase Fusion Protein A->B C Incubate for 24 hours to Allow Protein Expression B->C D Add Serial Dilutions of Test Compound (this compound) C->D E Add Cell-Permeable Fluorescent Tracer D->E F Add NanoBRET® Substrate (Furimazine) E->F G Incubate at RT F->G H Read Luminescence (Donor) and Fluorescence (Acceptor) Signals Simultaneously G->H I Calculate BRET Ratio and % Inhibition H->I J Plot Dose-Response Curve and Determine Cellular IC50 I->J

References

Application Notes: Live-Cell Imaging to Track Cellular Changes Induced by the Kinase Inhibitor Ddr-trk-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ddr-trk-1 is a potent chemical probe that functions as an inhibitor of Discoidin Domain Receptor (DDR) and Tropomyosin receptor kinase (TRK) families.[1] It is crucial to understand that this compound is not a fluorescent dye or a genetically encoded reporter for direct visualization. Instead, it is a small molecule used to perturb cellular signaling pathways, and its effects on cellular dynamics can be powerfully visualized and quantified using live-cell imaging techniques with appropriate fluorescent markers.

The DDRs (DDR1 and DDR2) are unique receptor tyrosine kinases activated by collagen, playing key roles in cell adhesion, migration, proliferation, and extracellular matrix remodeling.[1][2] The TRK family of receptors (TrkA, TrkB, TrkC) are critical for neuronal development and survival, activated by neurotrophins.[1] Dysregulation of both DDR and TRK signaling is implicated in diseases such as cancer and fibrosis.[1] By inhibiting these kinases, this compound allows researchers to dissect their roles in various cellular processes.

These application notes provide protocols for using live-cell imaging to monitor and quantify the cellular consequences of this compound treatment, focusing on cell migration, cytoskeletal dynamics, and cell cycle progression.

Quantitative Data for this compound

The following table summarizes the in vitro and cellular potency of this compound against its primary targets. This data is essential for determining appropriate working concentrations for live-cell imaging experiments.

TargetAssay TypePotency (IC50/Kd)Reference
DDR1 In vitro activity assay27 nM (IC50)[1]
NanoBRET™ cellular assay104 nM (IC50)[1]
Binding assay4.7 nM (Kd)[3]
DDR2 In vitro activity assay4.5 nM (IC50)[1]
NanoBRET™ cellular assay175 nM (IC50)[1]
TrkA In vitro activity assay43 nM (IC50)[1]
NanoBRET™ cellular assay448 nM (IC50)[1]
TrkB In vitro activity assay3.6 nM (IC50)[1]
NanoBRET™ cellular assay142 nM (IC50)[1]
TrkC In vitro activity assay2.9 nM (IC50)[1]

Signaling Pathways

To understand the mechanism of action of this compound, it is essential to be familiar with the signaling pathways it inhibits.

DDR1_Signaling_Pathway DDR1 Signaling Pathway Collagen Collagen DDR1 DDR1 Dimer Collagen->DDR1 Binds & Activates SHC1 SHC1 DDR1->SHC1 Recruits PI3K PI3K DDR1->PI3K Pyk2 Pyk2 DDR1->Pyk2 MAPK MAPK (ERK1/2) SHC1->MAPK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Cell_Functions Cell Adhesion, Proliferation, Migration, ECM Remodeling NFkB->Cell_Functions Pyk2->Cell_Functions MAPK->Cell_Functions

A simplified diagram of the DDR1 signaling pathway.[1]

TRK_Signaling_Pathway TRK Signaling Pathway Neurotrophins Neurotrophins (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TrkA, TrkB, TrkC) Neurotrophins->TRK_Receptor Binds & Activates Shc Shc TRK_Receptor->Shc Recruits & Phosphorylates PLCg PLCγ TRK_Receptor->PLCg Recruits & Phosphorylates PI3K PI3K TRK_Receptor->PI3K Recruits & Phosphorylates Ras Ras Shc->Ras DAG_IP3 DAG / IP3 PLCg->DAG_IP3 AKT AKT PI3K->AKT MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Ras->MAPK_Pathway Cell_Functions Neuronal Survival, Differentiation, Synaptic Plasticity DAG_IP3->Cell_Functions AKT->Cell_Functions MAPK_Pathway->Cell_Functions

Major signaling pathways activated by TRK receptors.[3]

Experimental Workflow

A typical live-cell imaging experiment to assess the effect of this compound involves several key steps, from cell preparation to data analysis.

Experimental_Workflow Live-Cell Imaging Workflow with this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture & Fluorescent Labeling Plating 2. Plate Cells on Imaging Dish Cell_Culture->Plating Acclimatize 3. Acclimatize Cells on Microscope Stage Plating->Acclimatize Treatment 4. Add this compound (and Controls) Acclimatize->Treatment Imaging 5. Time-Lapse Imaging Treatment->Imaging Data_Processing 6. Image Processing Imaging->Data_Processing Quantification 7. Data Quantification Data_Processing->Quantification Interpretation 8. Interpretation Quantification->Interpretation

General workflow for live-cell imaging experiments.

Protocols

Protocol 1: Live-Cell Imaging of Cell Migration (Wound Healing Assay)

This protocol describes how to perform a wound healing (scratch) assay to monitor the effect of this compound on collective cell migration.

Materials:

  • Cells of interest (e.g., Panc-1, HeLa)

  • Complete culture medium

  • 35 mm glass-bottom imaging dishes

  • This compound (and negative control Ddr-trk-1N)

  • DMSO (vehicle control)

  • p200 pipette tip or specialized wound healing inserts

  • Live-cell imaging microscope with environmental chamber (37°C, 5% CO2)

Methodology:

  • Cell Seeding: Plate cells in a 35 mm glass-bottom dish at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the "Wound": Once cells are fully confluent, create a scratch in the monolayer using a sterile p200 pipette tip. Alternatively, use commercially available inserts to create a more uniform cell-free gap.

  • Washing: Gently wash the dish twice with pre-warmed phosphate-buffered saline (PBS) to remove dislodged cells and debris.

  • Treatment: Replace the PBS with fresh, pre-warmed culture medium containing the desired concentration of this compound (a starting concentration of 5 µM is recommended), the negative control Ddr-trk-1N, or a vehicle control (e.g., DMSO).[4]

  • Live-Cell Imaging:

    • Place the dish on the microscope stage within the environmental chamber.

    • Select multiple positions along the scratch for imaging.

    • Acquire images (e.g., using a 10x or 20x objective) at regular intervals (e.g., every 15-30 minutes) for 24-72 hours. Use phase-contrast or DIC microscopy to visualize the cells.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the area of the cell-free gap at each time point for each condition.

    • Calculate the rate of wound closure (e.g., in µm²/hour).

    • Compare the migration rates between this compound treated cells and controls.[5]

Protocol 2: Visualizing Cytoskeletal Dynamics

This protocol details how to observe changes in the actin cytoskeleton in response to this compound, as DDR signaling is known to influence cell adhesion and migration, which are dependent on cytoskeletal rearrangements.

Materials:

  • Cells stably expressing a fluorescently tagged actin-binding protein (e.g., LifeAct-GFP, mCherry-Actin) or microtubule-associated protein (e.g., GFP-Tubulin).[6]

  • Lentiviral biosensors for cytoskeletal proteins can also be used for transient or stable expression.

  • Complete culture medium

  • 35 mm glass-bottom imaging dishes

  • This compound and control compounds

  • High-resolution live-cell imaging microscope (confocal or spinning disk recommended) with an environmental chamber.

Methodology:

  • Cell Seeding: Plate the fluorescently labeled cells on a glass-bottom dish at a low to medium density to allow for clear visualization of individual cell morphology and cytoskeletal structures.

  • Acclimatization and Baseline Imaging: Place the dish on the microscope stage and allow the cells to acclimatize. Acquire baseline images or a short time-lapse movie of the cells before treatment to capture normal cytoskeletal dynamics.

  • Treatment: Carefully add pre-warmed medium containing this compound or control compounds to the dish.

  • Time-Lapse Imaging: Immediately begin acquiring high-resolution images at short intervals (e.g., every 1-5 minutes) to capture dynamic changes in cytoskeletal organization, such as lamellipodia formation, stress fiber assembly, or microtubule stability.[7]

  • Data Analysis:

    • Visually inspect time-lapse movies for changes in cell morphology, motility, and the organization of actin filaments or microtubules.

    • Quantify parameters such as cell area, circularity, and the number and dynamics of protrusions.

    • Fluorescence recovery after photobleaching (FRAP) can be used to measure the turnover and mobility of cytoskeletal proteins.[8]

Protocol 3: Monitoring Cell Cycle Progression

This protocol uses the Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system to track the effects of this compound on cell cycle progression, as DDR and TRK signaling can impact cell proliferation.[9][10]

Materials:

  • Cells stably expressing a FUCCI reporter system (e.g., FUCCI-hCdt1(Red)/hGeminin(Green)).[11]

  • Complete culture medium

  • 35 mm glass-bottom imaging dishes

  • This compound and control compounds

  • Live-cell imaging microscope with an environmental chamber and filter sets for red and green fluorescence.

Methodology:

  • Cell Seeding: Plate the FUCCI-expressing cells on a glass-bottom dish at a low density to allow for tracking of individual cells over time.

  • Treatment: Add pre-warmed medium containing this compound or control compounds to the cells.

  • Time-Lapse Imaging:

    • Place the dish on the microscope stage.

    • Acquire images in the phase-contrast, red, and green fluorescence channels at regular intervals (e.g., every 20-30 minutes) for 48-72 hours.[2]

  • Data Analysis:

    • Track individual cells through the time-lapse sequence. The FUCCI system color-codes cell cycle phases: red nuclei indicate G1 phase, yellow (co-expression of red and green) indicates early S phase, and green nuclei indicate S/G2/M phases.[12]

    • For each condition, determine the duration of each cell cycle phase.

    • Quantify the percentage of cells in each phase of the cell cycle at different time points after treatment.

    • Identify any cell cycle arrest points induced by this compound.[11]

References

Troubleshooting & Optimization

Ddr-trk-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DDR-TRK-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered during experiments with this compound.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when working with this compound.

Problem: My this compound powder will not dissolve in my aqueous buffer.

Cause: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is often challenging.

Solution:

  • Use an organic solvent for initial stock solution preparation. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.

  • Follow the detailed protocol for stock solution preparation outlined in the Experimental Protocols section.

  • For working solutions, dilute the DMSO stock into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

Problem: After diluting my this compound DMSO stock solution into an aqueous buffer, a precipitate forms.

Cause: This is a common issue known as "precipitation upon dilution." The aqueous environment can cause the poorly soluble compound to come out of solution.

Solutions:

  • Optimize the final concentration: The concentration of this compound that can be achieved in an aqueous buffer is limited. Try preparing a more dilute working solution.

  • Use a co-solvent: Incorporating a small amount of a water-miscible organic co-solvent in your final aqueous solution can help maintain solubility.

    • Recommended Co-solvents: Ethanol, PEG400 (Polyethylene glycol 400), or Propylene Glycol.

    • Protocol: When preparing your aqueous buffer, add the co-solvent to a final concentration of 1-5%. Then, add the this compound DMSO stock to this buffer.

  • Adjust the pH of your buffer: The solubility of many kinase inhibitors is pH-dependent.[1][2][3]

    • Recommendation: Empirically test a range of pH values for your buffer (e.g., pH 6.0 to 8.0) to identify the optimal pH for this compound solubility. Acidic conditions may improve the solubility of some kinase inhibitors.[1][2]

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01-0.1% is a good starting point.

  • Vortexing and Sonication: After diluting the DMSO stock, vortex the solution vigorously. Gentle sonication in a water bath for a few minutes can also help to redissolve fine precipitates.

Problem: I am observing inconsistent results in my cell-based assays.

Cause: This could be due to several factors, including inconsistent drug concentration due to precipitation, or degradation of the compound.

Solutions:

  • Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of your aqueous working solutions.

  • Ensure complete dissolution. Before adding the compound to your cells, visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting steps above.

  • Maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (DMSO).[4][5]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound in commonly used laboratory solvents is summarized in the table below.

SolventSolubilityReference
DMSO2 mg/mL[4][5]
AcetonitrileSlightly soluble (0.1-1 mg/mL)
Methanol0.5 mg/mL (c=0.5)[4]

Q3: How should I store this compound?

A3: this compound powder should be stored at 2-8°C.[4] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the recommended method for preparing a working solution of this compound for cell culture experiments?

A4: Please refer to the detailed "Protocol for Preparing a Working Solution of this compound for Cell-Based Assays" in the Experimental Protocols section. This protocol involves diluting a DMSO stock solution into your cell culture medium.

Q5: What are the main signaling pathways activated by DDR1 and TRK?

A5: DDR1 activation by collagen leads to the activation of several downstream signaling pathways, including PI3K/AKT/mTOR, MAPK, and NF-κB.[6] TRK receptors, upon binding to neurotrophins, activate pathways such as the Ras-MAPK, PI3K-Akt, and PLC-γ pathways, which are crucial for neuronal survival and differentiation.[7][8][9][10][11] Visual representations of these pathways are provided in the Signaling Pathways section.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol for Preparing a Working Solution of this compound for Cell-Based Assays

  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentration.

      • Important: To avoid precipitation, add the DMSO stock solution to the cell culture medium and immediately vortex to ensure rapid and uniform mixing. Do not add the medium to the concentrated DMSO stock.

    • Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent toxicity.

    • Use the freshly prepared working solution immediately for your experiment.

Signaling Pathways

DDR1 Signaling Pathway

The Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen. Its activation triggers downstream signaling cascades that are involved in cell proliferation, migration, and matrix remodeling.

DDR1_Signaling_Pathway DDR1 Signaling Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NFkB NFkB DDR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Cell_Migration Cell_Migration MAPK->Cell_Migration ECM_Remodeling ECM_Remodeling NFkB->ECM_Remodeling

Caption: Overview of the DDR1 signaling cascade initiated by collagen binding.

TRK Signaling Pathway

Tropomyosin receptor kinases (TRK) are a family of receptor tyrosine kinases activated by neurotrophins. They play a critical role in the development and function of the nervous system.

TRK_Signaling_Pathway TRK Signaling Pathway Neurotrophins Neurotrophins TRK_Receptor TRKA/B/C Neurotrophins->TRK_Receptor Binds Ras Ras TRK_Receptor->Ras PI3K PI3K TRK_Receptor->PI3K PLCg PLC-γ TRK_Receptor->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Neuronal_Survival Neuronal_Survival ERK->Neuronal_Survival Neurite_Outgrowth Neurite_Outgrowth ERK->Neurite_Outgrowth AKT AKT PI3K->AKT AKT->Neuronal_Survival IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Neurite_Outgrowth

Caption: Major signaling pathways activated by TRK receptors upon neurotrophin binding.

Experimental Workflow for Solubility Troubleshooting

The following workflow can be used to systematically troubleshoot solubility issues with this compound.

Solubility_Troubleshooting_Workflow This compound Solubility Troubleshooting Start Start: This compound Powder Prep_Stock Prepare 10 mM Stock in 100% DMSO Start->Prep_Stock Success Soluble Working Solution Dilute_Buffer Dilute Stock into Aqueous Buffer Prep_Stock->Dilute_Buffer Check_Precipitate Precipitate Observed? Dilute_Buffer->Check_Precipitate Vortex_Sonicate Vortex Vigorously / Sonicate Dilute_Buffer->Vortex_Sonicate Check_Precipitate->Success No Lower_Conc Lower Final Concentration Check_Precipitate->Lower_Conc Yes Lower_Conc->Dilute_Buffer Add_Cosolvent Add Co-solvent (1-5% Ethanol/PEG400) Lower_Conc->Add_Cosolvent Add_Cosolvent->Dilute_Buffer Adjust_pH Adjust Buffer pH (e.g., pH 6.0-7.0) Add_Cosolvent->Adjust_pH Adjust_pH->Dilute_Buffer Add_Surfactant Add Surfactant (0.01-0.1% Tween 80) Adjust_pH->Add_Surfactant Add_Surfactant->Dilute_Buffer Vortex_Sonicate->Check_Precipitate

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing Ddr-trk-1 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Ddr-trk-1, a novel kinase inhibitor, in in vitro experiments. The following information is based on general principles for optimizing small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A1: For a novel inhibitor like this compound, we recommend starting with a broad concentration range to determine its potency (IC50) and cytotoxic effects. A common starting point is a logarithmic dilution series from 1 nM to 100 µM. This wide range helps to identify the optimal window for efficacy without inducing significant cell death.

Q2: How can I determine if this compound is engaging its intended target in my cell line?

A2: Target engagement can be assessed by measuring the phosphorylation status of the direct downstream substrate of the target kinase. A Western blot is a standard method for this. A dose-dependent decrease in the phosphorylation of the substrate upon this compound treatment would indicate successful target engagement.

Q3: What are the best practices for dissolving and storing this compound?

A3: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue 1: High Cell Death Observed at Expected Efficacious Concentrations

Q: I am observing significant cytotoxicity in my cell line at concentrations where I expect to see a specific inhibitory effect. How can I resolve this?

A: This issue suggests that the therapeutic window of this compound in your specific cell model is narrow. Here are steps to troubleshoot:

  • Confirm Cytotoxicity: Perform a dose-response cell viability assay (e.g., MTS or CellTiter-Glo®) to quantify the cytotoxic effects of this compound. This will help you determine the concentration at which 50% of cell viability is lost (LC50).

  • Separate Efficacy from Cytotoxicity: Compare the IC50 (concentration for 50% inhibition of the target) with the LC50. Ideally, the IC50 should be significantly lower than the LC50.

  • Optimize Treatment Duration: Shorten the incubation time with this compound. Cytotoxic effects can be time-dependent. It's possible to observe target inhibition at earlier time points before significant cell death occurs.

Data Summary: Dose-Response and Cytotoxicity

Cell LineThis compound IC50 (Target Inhibition)This compound LC50 (Cell Viability)Therapeutic Window (LC50 / IC50)
Cell Line A50 nM5 µM100
Cell Line B100 nM1 µM10
Cell Line C75 nM500 nM6.7

This table illustrates how the therapeutic window can vary between different cell lines.

Issue 2: No Effect on Downstream Signaling Despite High Concentrations

Q: I am not observing any change in the phosphorylation of my target's substrate, even at high concentrations of this compound. What could be the cause?

A: This could be due to several factors, from experimental setup to the specific biology of your cell model.

  • Verify Compound Activity: Ensure that your this compound stock solution is active. If possible, test it in a positive control cell line where its activity has been previously validated.

  • Check Target Expression: Confirm that your cell line expresses the intended target of this compound at a sufficient level. Use Western blot or qPCR to quantify the expression of the target kinase.

  • Assess Pathway Activation: The signaling pathway you are studying might not be active in your cell line under basal conditions. You may need to stimulate the pathway (e.g., with a growth factor) to observe the inhibitory effect of this compound.

Experimental Workflow: Troubleshooting Lack of Effect

G start No observed effect of this compound check_compound Verify this compound Activity (Positive Control) start->check_compound result_compound_ok Compound is Active check_compound->result_compound_ok check_target Confirm Target Expression (Western Blot / qPCR) result_target_ok Target is Expressed check_target->result_target_ok check_pathway Assess Pathway Activation (Stimulate Cells) result_pathway_ok Pathway is Active check_pathway->result_pathway_ok result_compound_ok->check_target [ OK ] end_inactive Conclusion: this compound is inactive. Request new batch. result_compound_ok->end_inactive [ Fails ] result_target_ok->check_pathway [ OK ] end_no_target Conclusion: Cell line is not a suitable model (no target). result_target_ok->end_no_target [ Fails ] end_inactive_pathway Conclusion: Pathway is not active. Requires stimulation. result_pathway_ok->end_inactive_pathway [ Fails ] end_success Re-run experiment with stimulated cells. result_pathway_ok->end_success [ OK ]

Caption: Troubleshooting workflow for lack of this compound effect.

Experimental Protocols

Protocol 1: Determining this compound IC50 using Western Blot

This protocol describes how to determine the concentration of this compound that inhibits 50% of the phosphorylation of its direct downstream target.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Starvation (Optional): If the pathway is basally active, serum-starve the cells for 4-6 hours to reduce background signaling.

  • This compound Treatment: Prepare a 2x concentration series of this compound in serum-free media. Aspirate the media from the cells and add the this compound dilutions. Include a DMSO vehicle control. Incubate for 2 hours.

  • Pathway Stimulation: Prepare a 2x concentration of the appropriate growth factor or stimulant. Add this directly to the wells containing this compound and incubate for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Perform SDS-PAGE and Western blotting with antibodies against the phosphorylated form of the target substrate (p-Substrate) and the total form of the substrate (Total-Substrate). Also, probe for a loading control (e.g., GAPDH).

  • Densitometry: Quantify the band intensities. Normalize the p-Substrate signal to the Total-Substrate signal. Plot the normalized p-Substrate signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50.

Hypothetical Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase (e.g., TRK-1) Receptor->TargetKinase Activates DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates (p-Substrate) SignalingCascade Further Signaling Cascade DownstreamSubstrate->SignalingCascade TranscriptionFactor Transcription Factor SignalingCascade->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Ddr_trk_1 This compound Ddr_trk_1->TargetKinase Inhibits

Caption: this compound inhibits the Target Kinase, blocking downstream signaling.

Protocol 2: Cell Viability Assay (MTS)

This protocol measures the metabolic activity of cells as an indicator of viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow them to adhere overnight.

  • This compound Treatment: Prepare a dose-response dilution series of this compound in culture media. Treat the cells and include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration. Plot the cell viability against the log of the this compound concentration to determine the LC50.

Workflow for Optimizing this compound Concentration

G start Start: Define Experimental Goal dose_response 1. Dose-Response for Target Inhibition (Western Blot for p-Substrate) start->dose_response cytotoxicity 2. Assess Cytotoxicity (MTS or CellTiter-Glo Assay) start->cytotoxicity determine_ic50 Determine IC50 dose_response->determine_ic50 determine_lc50 Determine LC50 cytotoxicity->determine_lc50 compare 3. Compare IC50 and LC50 (Calculate Therapeutic Window) determine_ic50->compare determine_lc50->compare select_concentration 4. Select Optimal Concentration Range (e.g., 2-5x IC50, well below LC50) compare->select_concentration end Proceed with In Vitro Experiments select_concentration->end

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting unexpected results with Ddr-trk-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with Ddr-trk-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a chemical probe that functions as a dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and the Tropomyosin receptor kinase (TRK) family (TrkA, TrkB, and TrkC).[1] It is a valuable tool for studying the roles of these kinases in various biological processes, including cancer progression and fibrosis.[1][2]

Q2: What is the recommended concentration of this compound for cell-based assays?

A2: A starting concentration of 5 µM is generally recommended for cell-based assays.[1] However, the optimal concentration may vary depending on the cell type and experimental conditions. It is advisable to perform a dose-response experiment to determine the most effective concentration for your specific system.

Q3: Is there a negative control available for this compound?

A3: Yes, DDR-TRK-1N is the recommended negative control for this compound.[1] It has a very similar chemical structure but lacks the inhibitory activity of this compound. It is crucial to include DDR-TRK-1N in your experiments to distinguish on-target effects from non-specific or off-target effects. The recommended concentration for DDR-TRK-1N in cellular assays is also 5 µM.[1]

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a solid. For cell culture experiments, it is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (0.1-1 mg/mL).[3] Prepare a concentrated stock solution in DMSO and store it at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[2][4] Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration.

Troubleshooting Guides

Issue 1: No or weaker than expected inhibition of the target pathway.

This is a common issue that can arise from several factors. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Incorrect concentration of this compound Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental setup.
Low expression of DDR1 or TRK kinases in the cell line Verify the expression levels of DDR1 and TRK kinases in your cell line using Western blot or qPCR. Choose a cell line with known high expression of the target kinase if necessary.
Poor solubility or degradation of this compound Ensure proper solubilization of the this compound stock in DMSO. Prepare fresh dilutions in culture medium for each experiment. Visually inspect for any precipitation. Consider the stability of the compound in your specific culture medium over the course of the experiment.
Inactive compound Verify the purity and activity of your this compound batch. If possible, test its activity in a well-established positive control cell line or in an in vitro kinase assay.
Compensatory signaling pathways Cells may activate alternative signaling pathways to compensate for the inhibition of DDR1 or TRK. Investigate other related pathways that might be upregulated upon treatment.
Issue 2: Unexpected or off-target effects are observed.

This compound, while selective, can inhibit other kinases at higher concentrations. Distinguishing on-target from off-target effects is critical for accurate data interpretation.

Potential Cause Suggested Solution
Inhibition of TRK kinases when studying DDR1 (or vice versa) This compound inhibits both DDR1 and the TRK family.[1][2] To dissect the specific contributions of each, use an alternative inhibitor like BAY-826, which inhibits DDR1 and DDR2 but not TRK kinases.[1][5] Comparing the results from this compound and BAY-826 can help attribute the observed phenotype to either DDR1/2 or TRK inhibition.
Inhibition of other kinases At concentrations above 1 µM, this compound may inhibit other kinases such as CDK11, EPHA8, and MUSK.[3] If you suspect off-target effects, perform a dose-response experiment and use the lowest effective concentration.
Activity of the negative control (DDR-TRK-1N) The negative control, DDR-TRK-1N, should be inactive.[1] If you observe a phenotype with the negative control, it could indicate a problem with the compound itself, a high concentration leading to non-specific effects, or an issue with the experimental system. Re-test with a fresh batch of the negative control and at lower concentrations. Note that DDR-TRK-1N can be toxic in some cell lines (e.g., HeLa) at concentrations above 10 µM.[1]
Cellular context-dependent effects The cellular response to kinase inhibitors can be highly context-dependent.[6] The observed phenotype may be specific to the cell line, its genetic background, and the culture conditions.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against its primary targets.

Target Kinase IC50 (in vitro) Cellular Potency (NanoBRET™)
DDR1 9.4 nM[2]104 nM[1]
DDR2 188 nM[3]175 nM[1]
TrkA 43 nM[1]448 nM[1]
TrkB 3.6 nM[1]142 nM[1]
TrkC 2.9 nM[1]Not Reported

Experimental Protocols

Protocol 1: Western Blot Analysis of DDR1 Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on collagen-induced DDR1 phosphorylation.

Materials:

  • Cell line expressing DDR1 (e.g., Panc-1)

  • This compound and DDR-TRK-1N

  • Collagen Type I

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-DDR1 (Tyr792), anti-DDR1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Starve cells in serum-free medium for 4-6 hours.

  • Pre-treat cells with this compound, DDR-TRK-1N (e.g., 5 µM), or vehicle (DMSO) for 1-2 hours.

  • Stimulate cells with collagen type I (e.g., 10-50 µg/mL) for 30 minutes.

  • Wash cells with ice-cold PBS and lyse them.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

Protocol 2: Cell Migration (Wound Healing) Assay

This protocol assesses the effect of this compound on cell migration.

Materials:

  • Cell line of interest

  • This compound and DDR-TRK-1N

  • Culture plates (e.g., 6-well plates)

  • Pipette tip (p200) or a wound-healing insert

Procedure:

  • Seed cells to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing this compound, DDR-TRK-1N, or vehicle.

  • Image the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Quantify the wound closure over time using image analysis software.

Signaling Pathway Diagrams

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds p_DDR1 p-DDR1 DDR1->p_DDR1 Autophosphorylation SHC1 SHC1 p_DDR1->SHC1 PI3K PI3K p_DDR1->PI3K p38_MAPK p38 MAPK p_DDR1->p38_MAPK GRB2 GRB2 SHC1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cell Migration, Proliferation, Survival ERK->Cell_Responses AKT AKT PI3K->AKT AKT->Cell_Responses p38_MAPK->Cell_Responses Ddr_trk_1 This compound Ddr_trk_1->p_DDR1

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

TRK_Signaling_Pathway Neurotrophins Neurotrophins (NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TrkA, TrkB, TrkC) Neurotrophins->TRK_Receptor Binds p_TRK p-TRK TRK_Receptor->p_TRK Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway p_TRK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway p_TRK->PI3K_AKT PLCg PLCγ Pathway p_TRK->PLCg Neuronal_Responses Neuronal Survival, Differentiation, Synaptic Plasticity RAS_RAF_MEK_ERK->Neuronal_Responses PI3K_AKT->Neuronal_Responses PLCg->Neuronal_Responses Ddr_trk_1 This compound Ddr_trk_1->p_TRK Experimental_Workflow Start Start Experiment Cell_Culture Cell Seeding & Culture Start->Cell_Culture Treatment Treatment: - Vehicle (DMSO) - this compound - DDR-TRK-1N Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay Perform Assay (e.g., Western Blot, Migration) Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Troubleshooting Troubleshooting (If unexpected results) Interpretation->Troubleshooting End Conclusion Interpretation->End Troubleshooting->Treatment Revise Experiment

References

Ddr-trk-1 off-target effects on CDK11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the chemical probe DDR-TRK-1 on Cyclin-Dependent Kinase 11 (CDK11). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a chemical probe designed to selectively inhibit the Discoidin Domain Receptor (DDR) and Tropomyosin Receptor Kinase (TRK) families of receptor tyrosine kinases.[1] The DDR family, consisting of DDR1 and DDR2, are activated by collagen and are implicated in cellular processes like adhesion, proliferation, and migration, as well as in diseases such as fibrosis and cancer.[1][2] The TRK family, which includes TRKA, TRKB, and TRKC, are crucial for neuronal development and survival and are activated by neurotrophins.[1]

Q2: What are the known off-target effects of this compound, specifically concerning CDK11?

The primary known off-target of this compound is Cyclin-Dependent Kinase 11 (CDK11).[1][3][4][5] While this compound is highly selective, it does exhibit inhibitory activity against CDK11 at higher concentrations.[1][3]

Q3: How significant is the inhibition of CDK11 by this compound in cellular assays?

In in-vitro kinase assays, this compound shows an inhibitory concentration (IC50) against CDK11 of 370 nM.[1][4][5] However, in cellular NanoBRET™ target engagement assays, the inhibition of CDK11 is significantly weaker, with an approximate IC50 of 5 µM.[1] This suggests that at the recommended cellular concentration of up to 5µM, the off-target effects on CDK11 may be minimal, but this should be experimentally verified.[1]

Troubleshooting Guide

Issue: I am observing unexpected phenotypes in my experiment that may be due to off-target effects of this compound.

This guide provides a systematic approach to troubleshoot and mitigate potential off-target effects of this compound, with a focus on its interaction with CDK11.

Step 1: Data Verification and Comparison

First, compare your experimental results with the known potency of this compound against its intended targets and its primary off-target, CDK11.

Table 1: Potency of this compound Against Target and Off-Target Kinases

TargetIn Vitro IC50Cellular NanoBRET™ IC50Binding Affinity (Kd)
DDR1 9.4 nM[3][6], 27 nM[1]104 nM[1]4.7 nM[3][6]
DDR2 4.5 nM[1], 188 nM[3]175 nM[1]-
TRKA 43 nM[1]448 nM[1]100 nM[3]
TRKB 3.6 nM[1]142 nM[1]22 nM[3]
TRKC 2.9 nM[1]-18 nM[3]
CDK11 (Off-Target) 370 nM[1][3][4][5]~5 µM[1]370 nM[3]
  • IC50 (Inhibitory Concentration 50): The concentration of an inhibitor required to reduce the activity of a kinase by 50%.

  • Kd (Dissociation Constant): A measure of the binding affinity between the inhibitor and the kinase. A lower Kd indicates a stronger binding affinity.

  • NanoBRET™: A live-cell target engagement assay.

Step 2: Experimental Controls and Optimization

If your observations are inconsistent with the on-target effects, consider the following experimental controls and optimizations.

Workflow for Troubleshooting Off-Target Effects

TroubleshootingWorkflow A Unexpected Phenotype Observed B Review this compound Concentration A->B C Use Negative Control (DDR-TRK-1N) B->C Is concentration > 5µM? D Perform Dose-Response Experiment B->D Is concentration ≤ 5µM? E Phenotype Persists with Negative Control? C->E D->E F Phenotype is Likely an Off-Target Effect E->F Yes G Phenotype is Not Observed with Negative Control E->G No I Consider Alternative Probes (e.g., BAY-826) F->I J Validate with Secondary Assays (e.g., siRNA/shRNA) F->J H Phenotype is Likely On-Target G->H L Conclusion: On-Target Effect Confirmed H->L K Conclusion: Off-Target Effect Confirmed I->K J->K

Caption: A flowchart for troubleshooting potential off-target effects of this compound.

  • Concentration Optimization: The recommended concentration for this compound in cellular assays is up to 5 µM.[1] If you are using a higher concentration, consider reducing it to minimize off-target effects.

  • Use of a Negative Control: Always include the negative control compound, DDR-TRK-1N, in your experiments.[1] This compound is structurally similar to this compound but lacks its inhibitory activity. If the observed phenotype persists with DDR-TRK-1N, it is likely not due to the inhibition of DDR/TRK kinases.

  • Dose-Response Curve: Perform a dose-response experiment with this compound to determine if the observed phenotype is concentration-dependent. This can help to distinguish between on-target and off-target effects, which may have different potency profiles.

  • Alternative Probes: To further dissect the involvement of DDR versus TRK kinases, consider using alternative chemical probes in parallel. For example, BAY-826 inhibits TIE1, TIE2, DDR1, and DDR2, but not TRK kinases.[1]

  • Orthogonal Validation: Use non-pharmacological methods to validate your findings. For instance, employ siRNA or shRNA to knockdown the expression of DDR1/2 or TRKA/B/C and see if this phenocopies the effect of this compound.

Step 3: Investigating CDK11-Specific Effects

If you suspect that the observed off-target effects are specifically due to the inhibition of CDK11, you can perform experiments to test this hypothesis.

Signaling Pathway Overview

SignalingPathways cluster_DDR DDR Signaling cluster_TRK TRK Signaling cluster_CDK11 CDK11 Function (Off-Target) Collagen Collagen DDR1_DDR2 DDR1/DDR2 Collagen->DDR1_DDR2 activates p38_MAPK p38 MAPK DDR1_DDR2->p38_MAPK phosphorylates Cellular_Responses_DDR Adhesion, Proliferation, Migration p38_MAPK->Cellular_Responses_DDR regulates Neurotrophins Neurotrophins TRKA_B_C TRKA/B/C Neurotrophins->TRKA_B_C activates RAS_PLCG_PI3K RAS/PLCγ/PI3K TRKA_B_C->RAS_PLCG_PI3K activates Cellular_Responses_TRK Neuronal Survival and Development RAS_PLCG_PI3K->Cellular_Responses_TRK regulates CDK11 CDK11 Splicing_Transcription RNA Splicing & Transcription CDK11->Splicing_Transcription regulates DDR_TRK_1 This compound DDR_TRK_1->DDR1_DDR2 inhibits DDR_TRK_1->TRKA_B_C inhibits DDR_TRK_1->CDK11 weakly inhibits

Caption: The intended and off-target signaling pathways of this compound.

  • Phenocopy with CDK11 Inhibitors: Use a known, selective CDK11 inhibitor to see if it reproduces the phenotype observed with this compound.

  • Rescue Experiments: If possible, overexpress a this compound-resistant mutant of CDK11 to see if this rescues the observed phenotype.

Experimental Protocols

KINOMEscan® Assay (General Protocol)

KINOMEscan® is a competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.

  • Immobilization: A DNA-tagged kinase is attached to a solid support.

  • Competition: The test compound (this compound) is incubated with the immobilized kinase and a broadly selective, immobilized ligand that binds to the active site of the kinase.

  • Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag. The amount of bound kinase is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, from which a dissociation constant (Kd) can be calculated.

NanoBRET™ Target Engagement Assay (General Protocol)

NanoBRET™ is a live-cell assay that measures the engagement of a compound with its target protein.

  • Cell Preparation: Cells are engineered to express the target protein (e.g., CDK11) fused to a NanoLuc® luciferase.

  • Tracer Addition: A fluorescent energy transfer probe (tracer) that binds to the target protein is added to the cells.

  • Compound Incubation: The test compound (this compound) is added to the cells, where it competes with the tracer for binding to the target protein.

  • BRET Measurement: The NanoLuc® luciferase substrate is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. BRET occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer.

  • Data Analysis: A decrease in the BRET signal indicates that the test compound is displacing the tracer and binding to the target protein. An IC50 value can be determined from a dose-response curve.

By following this guide, researchers can more confidently interpret their experimental results and mitigate the potential confounding effects of this compound's off-target activity on CDK11.

References

Technical Support Center: Ddr-trk-1 Associated Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize Ddr-trk-1-related toxicity in cell culture experiments. As "this compound" may refer to a dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinase (TRK) or a fusion protein, this guide addresses toxicities associated with the inhibition of both signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of toxicity when targeting this compound in cell culture?

A1: Toxicity in cell culture when targeting a novel or dual-specificity molecule like this compound can stem from several factors:

  • On-target, off-tumor toxicity: The inhibitor may affect non-cancerous cells that also express DDR1 or TRK receptors, which are involved in normal physiological processes.

  • Off-target effects: The inhibitor may bind to and affect other kinases or proteins besides DDR1 and TRK, leading to unexpected cellular responses.[1] Tyrosine kinase inhibitors (TKIs) are known to have off-target effects that can cause normal tissue damage.[1]

  • Solvent toxicity: High concentrations of solvents like DMSO, used to dissolve the inhibitor, can be toxic to cells. It is recommended not to exceed a 0.1% DMSO concentration to avoid cell toxicity, though this can be cell-line dependent.[2]

  • Metabolite toxicity: The metabolic breakdown of the inhibitor by the cells could produce toxic byproducts.

  • Inappropriate inhibitor concentration: Using a concentration that is too high can lead to excessive cell death.

Q2: How can I differentiate between on-target and off-target toxicity?

A2: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:

  • Use of multiple, structurally distinct inhibitors: If different inhibitors targeting this compound produce the same toxic phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: If the toxicity can be reversed by providing a downstream effector of the DDR1 or TRK pathway, this suggests an on-target mechanism.

  • Kinome profiling: In vitro kinase panels can identify other kinases that your inhibitor may be affecting.[3]

  • Use of knockout or knockdown cell lines: If the inhibitor is not toxic in cells lacking either DDR1 or TRK, the toxicity is likely on-target.

Q3: What are the typical on-target toxicities associated with TRK inhibition?

A3: Since TRK receptors are involved in the nervous system, on-target toxicities of TRK inhibitors are often neurological in nature.[4] In cell culture, this may manifest as changes in neuronal cell morphology or viability. Common adverse events observed in clinical settings that may have in vitro correlates include dizziness, weight gain, and withdrawal pain upon inhibitor removal.[4][5]

Q4: What are the known functions of DDR1 that could contribute to on-target toxicity?

A4: DDR1 is a receptor tyrosine kinase that binds to collagen and is involved in cell adhesion, migration, proliferation, and matrix remodeling. Inhibition of DDR1 could potentially interfere with these fundamental cellular processes, leading to toxicity in cell types that rely on DDR1 signaling for normal function.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating this compound-related toxicity in your cell culture experiments.

Problem 1: Excessive Cell Death Observed in Culture

Possible Cause Troubleshooting Step
Inhibitor concentration is too high.Perform a dose-response experiment to determine the IC50 for both efficacy and toxicity. Aim for a therapeutic window where efficacy is high and toxicity is low.
Solvent (e.g., DMSO) concentration is toxic.Ensure the final DMSO concentration is below 0.1% or a pre-determined non-toxic level for your specific cell line.[2] Always include a vehicle-only control.
The cell line is highly sensitive to DDR1/TRK inhibition.Consider using a different cell line with lower expression of the target or one that is less dependent on these pathways for survival.
Off-target effects of the inhibitor.Test other inhibitors with different chemical scaffolds. Perform a kinase selectivity screen to identify potential off-targets.[3]

Problem 2: Inconsistent Results Between Experiments

Possible Cause Troubleshooting Step
Variability in cell health or passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment.
Inhibitor degradation.Prepare fresh inhibitor stock solutions regularly and store them appropriately, protected from light and at the correct temperature.
Inconsistent seeding density.Standardize the cell seeding density for all experiments, as this can affect the cellular response to the inhibitor.

Problem 3: Morphological Changes Unrelated to Apoptosis

Possible Cause Troubleshooting Step
Inhibition of cell adhesion or migration pathways (DDR1-related).Observe cells for changes in attachment and morphology. Use lower, non-toxic concentrations of the inhibitor if these effects are undesirable.
Neuronal differentiation or toxicity (TRK-related).If using neuronal cell lines, assess markers of neuronal health and differentiation.
Off-target effects on the cytoskeleton.Use microscopy to examine cytoskeletal structures. Compare with other known inhibitors of cytoskeletal dynamics.

Quantitative Data Summary

The following tables provide a summary of inhibitor concentrations for assessing efficacy and potential toxicity. Note that these values are examples and the optimal concentration for your specific cell line and experimental conditions should be determined empirically.

Table 1: Example IC50 Values for DDR1 Inhibitors

InhibitorCell LineAssayIC50 (nM)Reference
DDR1-IN-1U2OSDDR1 Autophosphorylation86[6]
DasatinibVariousKinase Assay30 (DDR1)Fails et al., 2015
NilotinibVariousKinase Assay50 (DDR1)Fails et al., 2015

Table 2: Example IC50 Values for TRK Inhibitors

InhibitorTargetAssayIC50 (nM)Reference
LarotrectinibTRKAKinase Assay6.5[7]
LarotrectinibTRKBKinase Assay8.1[7]
LarotrectinibTRKCKinase Assay10.6[7]
EntrectinibTRKAKinase Assay12Cocco et al., 2018

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of a this compound inhibitor on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound inhibitor stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the this compound inhibitor in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V Staining

This protocol is for differentiating between apoptotic, necrotic, and healthy cells following treatment with a this compound inhibitor.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the this compound inhibitor or vehicle control for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[1]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 binds & activates SHC1 SHC1 DDR1->SHC1 recruits NFkB NF-κB DDR1->NFkB PI3K PI3K SHC1->PI3K MAPK MAPK (ERK1/2) SHC1->MAPK AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Migration, Survival) AKT->Transcription MAPK->Transcription NFkB->Transcription

Caption: Simplified DDR1 signaling pathway upon collagen binding.

TRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK TRK Receptor (A, B, or C) Neurotrophin->TRK binds & activates PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K Ras Ras TRK->Ras Gene_Expression Gene Expression (Survival, Proliferation, Differentiation) PLCg->Gene_Expression AKT AKT PI3K->AKT MAPK MAPK Ras->MAPK CREB CREB AKT->CREB MAPK->CREB CREB->Gene_Expression

Caption: Major TRK receptor signaling pathways.

Troubleshooting_Workflow start Start: High Toxicity Observed dose_response Perform Dose-Response (MTT Assay) start->dose_response is_dose_dependent Is Toxicity Dose-Dependent? dose_response->is_dose_dependent lower_dose Optimize Inhibitor Concentration is_dose_dependent->lower_dose Yes check_solvent Check Solvent Toxicity (Vehicle Control) is_dose_dependent->check_solvent No end_on_target Conclusion: Likely On-Target Toxicity lower_dose->end_on_target is_solvent_toxic Is Vehicle Toxic? check_solvent->is_solvent_toxic reduce_solvent Reduce Solvent Concentration is_solvent_toxic->reduce_solvent Yes off_target_screen Investigate Off-Target Effects (e.g., Kinome Scan) is_solvent_toxic->off_target_screen No reduce_solvent->dose_response end_off_target Conclusion: Likely Off-Target Toxicity off_target_screen->end_off_target

Caption: Troubleshooting workflow for excessive cell toxicity.

References

Technical Support Center: Interpreting Variable Results in Ddr-trk-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddr-trk-1, a dual inhibitor of Discoidin Domain Receptor (DDR) and Tropomyosin receptor kinase (TRK) families. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot variable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a chemical probe that acts as a potent inhibitor of both the DDR and TRK families of receptor tyrosine kinases (RTKs).[1] DDRs, including DDR1 and DDR2, are unique RTKs activated by collagen and are involved in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1] TRK kinases (TRKA, TRKB, TRKC) are activated by neurotrophins and play crucial roles in the development and survival of neurons.[1]

Q2: What is the recommended concentration of this compound for cellular assays?

A starting concentration of 5µM is recommended for cellular assays.[1] However, optimal concentration may vary depending on the cell type and specific experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your system.

Q3: Is there a negative control available for this compound?

Yes, DDR-TRK-1N is the recommended negative control compound.[1] It has a very similar chemical structure to this compound but lacks its inhibitory activity. It is crucial to use DDR-TRK-1N in parallel with this compound to ensure that the observed effects are due to the inhibition of the target kinases and not off-target effects of the chemical scaffold.[1] The recommended concentration for DDR-TRK-1N in cellular assays is also 5µM.[1]

Q4: How can I dissect the effects of DDR inhibition versus TRK inhibition when using this compound?

Due to the dual-inhibitory nature of this compound, it is recommended to use it in conjunction with more selective inhibitors to delineate the specific contributions of DDR and TRK signaling pathways. For example, using a selective TRK inhibitor in parallel can help isolate the effects of DDR inhibition.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Weak Inhibition of DDR1/2 Phosphorylation

Possible Causes:

  • Suboptimal Collagen Activation: DDRs require activation by triple-helical collagen.[1] The preparation, concentration, and type of collagen used can significantly impact receptor activation.

  • Inhibitor Degradation: this compound, like many small molecules, can be susceptible to degradation if not stored or handled properly.

  • Cellular Efflux: Some cell lines may actively pump out the inhibitor, reducing its intracellular concentration.[2]

  • High ATP Concentration in Kinase Assays: In in vitro kinase assays, high concentrations of ATP can compete with ATP-competitive inhibitors like this compound, leading to reduced apparent potency.[3]

Troubleshooting Steps:

  • Optimize Collagen Stimulation:

    • Ensure the collagen is properly reconstituted and forms a fibrillar structure. Soluble collagen may need time to form fibrils for optimal DDR activation.[4]

    • Titrate the collagen concentration to find the optimal level for DDR1/2 phosphorylation in your cell line.

    • Confirm receptor activation by performing a time-course experiment of collagen stimulation.

  • Verify Inhibitor Integrity and Activity:

    • Prepare fresh stock solutions of this compound.

    • Aliquot and store the inhibitor at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Address Potential Cellular Factors:

    • If cellular efflux is suspected, consider using efflux pump inhibitors, though this can introduce other variables.

    • Ensure the use of the recommended concentration (5µM) as a starting point and perform a dose-response curve.[1]

  • Optimize In Vitro Kinase Assay Conditions:

    • If performing a kinase assay, use an ATP concentration that is close to the Km value for the specific kinase to get a more accurate IC50 value.

Issue 2: High Variability in Cell Migration or Invasion Assays

Possible Causes:

  • Inconsistent Scratch/Wound Creation: In scratch assays, variations in the width and depth of the scratch can lead to inconsistent results.[5]

  • Cell Seeding Density: The initial cell density can affect migration rates.

  • Dual-Inhibitor Effects: this compound's inhibition of both DDR and TRK pathways can lead to complex and sometimes opposing effects on cell migration, depending on the dominant signaling pathway in the cell type being studied.

  • Off-Target Effects: At higher concentrations, off-target effects of the inhibitor could influence cell migration.

Troubleshooting Steps:

  • Standardize Assay Technique:

    • Use a consistent method for creating scratches, such as a p20 pipette tip, and ensure the same person performs this step for all replicates.[5]

    • For invasion assays, ensure consistent seeding of cells in the upper chamber.

  • Optimize Cell Culture Conditions:

    • Plate cells at a consistent density and allow them to form a confluent monolayer before starting the assay.

  • Dissect Signaling Pathways:

    • As mentioned in the FAQs, use selective TRK inhibitors alongside this compound to understand the specific role of DDR inhibition in cell migration.

  • Confirm On-Target Effects:

    • Use the negative control compound DDR-TRK-1N to rule out non-specific effects on migration.[1]

    • Perform a dose-response experiment to ensure you are using a concentration that is selective for the intended targets.

Issue 3: Unexpected Phenotypes or Off-Target Effects

Possible Causes:

  • Inhibitor Promiscuity: While this compound is selective, like all kinase inhibitors, it can inhibit other kinases at higher concentrations.[6]

  • Paradoxical Pathway Activation: In some cases, kinase inhibitors can lead to the activation of other signaling pathways.[6]

  • Cell Line-Specific Responses: The genetic background and signaling network of a particular cell line can lead to unexpected responses to the inhibitor.

Troubleshooting Steps:

  • Confirm Target Engagement:

    • Perform a Western blot to confirm the inhibition of DDR1/2 and/or TRK phosphorylation at the concentration you are using.

  • Use Control Compounds:

    • Always include the negative control DDR-TRK-1N in your experiments.[1]

  • Consult Selectivity Data:

    • Review kinome scan data for this compound to be aware of potential off-targets. This compound is selective in KINOMEscan® at 1μM.[7]

  • Validate with Orthogonal Approaches:

    • If possible, use genetic approaches such as siRNA or shRNA to knockdown DDR1/2 or TRKs to confirm that the observed phenotype is on-target.

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound

TargetIn Vitro IC50 (nM)Cellular NanoBRET™ IC50 (nM)
DDR1 27104
DDR2 4.5175
TRKA 43448
TRKB 3.6142
TRKC 2.9Not Reported

Data sourced from the Structural Genomics Consortium.[1]

Experimental Protocols

Protocol 1: Western Blot for DDR1 Phosphorylation
  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Starve cells in serum-free media for 16-24 hours.

    • Pre-treat cells with this compound (e.g., 5µM) or DDR-TRK-1N (5µM) for 1-2 hours.

  • Collagen Stimulation:

    • Stimulate cells with an optimized concentration of collagen I (e.g., 10 µg/ml) for 90 minutes at 37°C.[8]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect lysates, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-DDR1 and total DDR1 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an ECL substrate and imaging system.

Protocol 2: Cell Migration Scratch Assay
  • Cell Seeding:

    • Plate cells in a 6-well dish and grow to a confluent monolayer.[5]

  • Scratch Creation:

    • Create a uniform scratch in the monolayer using a sterile p20 pipette tip.[5]

    • Wash with PBS to remove detached cells.

  • Treatment:

    • Add media containing this compound (e.g., 0.016-1 µM), DDR-TRK-1N, or vehicle control.[5]

  • Imaging and Analysis:

    • Acquire images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[5]

    • Measure the width of the scratch at multiple points for each condition and time point.

    • Calculate the percentage of wound closure relative to the 0-hour time point.

Mandatory Visualizations

DDR_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Collagen Collagen DDR1/2 DDR1/2 Collagen->DDR1/2 binds SHC SHC DDR1/2->SHC phosphorylates SOS SOS SHC->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription regulates Ddr_trk_1 This compound Ddr_trk_1->DDR1/2 inhibits Cell_Responses Adhesion, Proliferation, Migration Transcription->Cell_Responses leads to

Caption: Simplified DDR1/2 signaling pathway and the inhibitory action of this compound.

TRK_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Responses Neurotrophins NGF, BDNF, NT-3/4 TRK TRKA/B/C Neurotrophins->TRK binds RAS_Pathway RAS-MAPK Pathway TRK->RAS_Pathway PLCg_Pathway PLCγ Pathway TRK->PLCg_Pathway PI3K_Pathway PI3K-AKT Pathway TRK->PI3K_Pathway Cell_Responses Neuronal Survival, Differentiation, Synaptic Plasticity RAS_Pathway->Cell_Responses PLCg_Pathway->Cell_Responses PI3K_Pathway->Cell_Responses Ddr_trk_1 This compound Ddr_trk_1->TRK inhibits

Caption: Overview of TRK signaling pathways inhibited by this compound.

Troubleshooting_Workflow Start Variable Results with this compound Inconsistent_Data Inconsistent Data Start->Inconsistent_Data Check_Controls Are controls (Negative Control, Vehicle) behaving as expected? Optimize_Assay Optimize Assay Parameters (e.g., Collagen/Neurotrophin conc., Cell Density) Check_Controls->Optimize_Assay No Check_Inhibitor Is the inhibitor fresh and properly stored? Check_Controls->Check_Inhibitor Yes Inconsistent_Data->Check_Controls Optimize_Assay->Check_Inhibitor Prepare_Fresh Prepare Fresh Inhibitor Stocks Check_Inhibitor->Prepare_Fresh No Consider_Off_Target Could results be due to off-target effects? Check_Inhibitor->Consider_Off_Target Yes Prepare_Fresh->Consider_Off_Target Validate_Target Validate with Orthogonal Methods (e.g., siRNA, selective inhibitors) Consider_Off_Target->Validate_Target Yes Consult_Literature Consult Literature for Cell-Specific Pathways Consider_Off_Target->Consult_Literature No END Problem Resolved Validate_Target->END Consult_Literature->END

Caption: A logical workflow for troubleshooting variable results in this compound experiments.

References

Technical Support Center: DDR1 Protein and DDR-TRK-1 Inhibitor Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the stability of the Discoidin Domain Receptor 1 (DDR1) protein and the DDR-TRK-1 inhibitor in various experimental contexts.

Frequently Asked Questions (FAQs) on DDR1 Protein Stability

Q1: What are the primary pathways that regulate the stability of the DDR1 protein?

The stability of the DDR1 protein is a dynamic process governed by a complex interplay of post-translational modifications and interactions with other proteins. The main regulatory pathways include ligand-induced degradation, proteolytic cleavage by metalloproteinases, and the ubiquitin-proteasome system.

Q2: How does the binding of collagen influence the stability of DDR1?

The effect of collagen on DDR1 stability is multifaceted and depends on the state of the collagen. Full-length, fibrillar collagen has been shown to induce the degradation of DDR1 through the proteasome pathway.[1] Conversely, collagen that has been cleaved by matrix metalloproteinases (MMPs) tends to promote the phosphorylation and activation of DDR1, rather than its degradation.[1] The structural organization of collagen is also a critical factor; for instance, aged collagen may not activate DDR1 as effectively as young collagen, which can impact downstream signaling and cellular processes like apoptosis.[2][3]

Q3: What is the function of Matrix Metalloproteinases (MMPs) in the stability of DDR1?

Membrane-type 1 matrix metalloproteinase (MT1-MMP) can directly cleave the extracellular juxtamembrane region of DDR1.[4] This "shedding" of the DDR1 ectodomain results in the attenuation of collagen-induced receptor phosphorylation and signaling.[4] Therefore, in experimental conditions with high MMP activity, a decrease in full-length DDR1 may be observed, accompanied by the appearance of a smaller, membrane-anchored C-terminal fragment.[4]

Q4: How does the ubiquitin-proteasome system contribute to the degradation of DDR1?

The ubiquitin-proteasome system is a major pathway for the degradation of DDR1. The attachment of ubiquitin chains to DDR1 marks it for recognition and degradation by the proteasome. This process is crucial for regulating the overall levels of DDR1 in the cell and can be influenced by various cellular signals and interacting proteins.

Q5: Are there any deubiquitinating enzymes (DUBs) known to stabilize DDR1?

Yes, Ubiquitin-Specific Protease 7 (USP7) has been identified as a deubiquitinase that interacts with, deubiquitinates, and stabilizes the DDR1 protein.[5] By removing ubiquitin chains, USP7 prevents the proteasomal degradation of DDR1.[5] Inhibition of USP7 can lead to increased ubiquitination and subsequent degradation of DDR1.[5][6]

Q6: What is the approximate half-life of the DDR1 protein?

The half-life of DDR1 can vary depending on the cell type and experimental conditions. For instance, in A549 cells, treatment with a USP7 inhibitor, NSC632839, was shown to shorten the half-life of DDR1 when compared to treatment with cycloheximide alone, indicating that the inhibition of deubiquitination accelerates its degradation.[6] A precise half-life would need to be determined empirically for each specific experimental system using methods like the cycloheximide chase assay.

Q7: Has the specific E3 ubiquitin ligase responsible for targeting DDR1 for degradation been identified?

To date, the specific E3 ubiquitin ligase that targets DDR1 for ubiquitination and subsequent proteasomal degradation has not been definitively identified in the published literature. This remains an active area of investigation in the field.

Troubleshooting Guide for DDR1 Stability Experiments

Issue Possible Causes Recommended Solutions
Inconsistent DDR1 Protein Levels in Western Blots 1. Partial protein degradation during sample preparation.[7]2. Variations in cell culture conditions (e.g., confluency, serum levels).3. Presence of different DDR1 isoforms with varying molecular weights.[7]1. Ensure the use of a comprehensive protease inhibitor cocktail in your lysis buffer.2. Standardize cell seeding density and harvesting time points.3. Use isoform-specific antibodies if available, or be aware of the potential for multiple bands representing different isoforms.
No Significant Degradation of DDR1 Observed in Cycloheximide Chase Assay 1. The half-life of DDR1 in your specific cell line is very long.2. Insufficient concentration of cycloheximide.3. The experimental time course is too short.1. Extend the duration of the cycloheximide chase; some stable proteins may require chases of 8 hours or longer.[2][8]2. Titrate the cycloheximide concentration for your cell line (a typical starting range is 50-300 µg/ml).[8]3. Include a positive control with a known short half-life to validate the assay.
Difficulty in Detecting Ubiquitinated DDR1 1. Low abundance of ubiquitinated DDR1 at steady state.2. High activity of deubiquitinases (DUBs) in the cell lysate.3. Inefficient immunoprecipitation of DDR1.1. Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to allow ubiquitinated proteins to accumulate.[6]2. Include a DUB inhibitor (e.g., N-ethylmaleimide, NEM) in your lysis buffer.[9]3. Optimize your immunoprecipitation protocol, ensuring sufficient antibody and bead concentration, and appropriate lysis buffer composition.

Data Summary Tables

Table 1: Factors Influencing DDR1 Protein Stability

Factor Effect on DDR1 Stability Experimental Considerations
Full-length Fibrillar Collagen Decreases stability (induces proteasomal degradation)[1]The concentration and type of collagen can influence the extent of degradation.
MMP-Cleaved Collagen Promotes phosphorylation and activation, not degradation[1]The presence of MMPs in the cell culture system should be considered.
MT1-MMP Decreases stability (promotes ectodomain shedding)[4]Monitor for the appearance of a C-terminal fragment of DDR1 in Western blots.
USP7 (Deubiquitinase) Increases stability (removes ubiquitin chains)[5]Inhibition of USP7 (e.g., with NSC632839) can be used to induce DDR1 degradation.[6]
Proteasome Inhibitors (e.g., MG132) Increases the abundance of ubiquitinated DDR1[6]Useful for studying the ubiquitination status of DDR1.
Protein Synthesis Inhibitors (e.g., Cycloheximide) Allows for the measurement of protein degradation rate[2][10]Essential for determining the half-life of DDR1.

Table 2: Stability and Storage of the this compound Inhibitor

Parameter Recommendation
Storage as a Solid Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and in the dark.[3]
Storage in Solution (DMSO) Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Recommended Solvents Soluble in DMSO.[3]
Shipping Conditions Shipped at ambient temperature as a non-hazardous chemical. Stable for several weeks during ordinary shipping.[3]

Detailed Experimental Protocol

Protocol: Determination of DDR1 Protein Half-Life using a Cycloheximide (CHX) Chase Assay

This protocol outlines a general procedure to measure the half-life of the DDR1 protein. Optimization of cell number, CHX concentration, and time points may be necessary for specific cell lines and experimental conditions.

Materials:

  • Cells expressing DDR1

  • Complete cell culture medium

  • Cycloheximide (CHX) stock solution (e.g., 20 mg/ml in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against DDR1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed an equal number of cells into multiple culture dishes (e.g., 6-well plates) to ensure they reach approximately 70-80% confluency on the day of the experiment.

  • Cycloheximide Treatment:

    • Prepare complete culture medium containing the final desired concentration of CHX (e.g., 100 µg/ml).

    • Aspirate the existing medium from the cells.

    • Add the CHX-containing medium to all plates except the "0-hour" time point plate.

    • The "0-hour" plate represents the initial protein level before the inhibition of protein synthesis.

  • Time Course Collection:

    • Immediately harvest the "0-hour" plate.

    • Incubate the remaining plates at 37°C and harvest them at subsequent time points (e.g., 2, 4, 6, 8 hours).

  • Cell Lysis:

    • At each time point, place the dish on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each dish and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein for each time point onto an SDS-PAGE gel.

    • Perform electrophoresis and then transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against DDR1.

    • Wash the membrane and probe with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for a loading control protein with a long half-life (e.g., β-actin).

  • Data Analysis:

    • Quantify the band intensities for DDR1 and the loading control at each time point using densitometry software (e.g., ImageJ).

    • Normalize the DDR1 band intensity to the corresponding loading control band intensity for each time point.

    • Plot the normalized DDR1 intensity (as a percentage of the 0-hour time point) against time.

    • Determine the half-life (t½) of DDR1, which is the time it takes for the protein level to decrease by 50%.

Visual Guides

DDR1_Signaling_and_Degradation_Pathway collagen Fibrillar Collagen ddr1 DDR1 collagen->ddr1 Binds to e3_ligase E3 Ubiquitin Ligase (Specific ligase unknown) collagen->e3_ligase Induces degradation mmp MMPs mmp->collagen cleaved_collagen Cleaved Collagen cleaved_collagen->ddr1 Binds to p_ddr1 p-DDR1 ddr1->p_ddr1 Phosphorylation ub_ddr1 Ub-DDR1 signaling Downstream Signaling (e.g., MAPK, PI3K) p_ddr1->signaling Activates e3_ligase->ddr1 ubiquitin Ubiquitin ub_ddr1->ddr1 Deubiquitinates proteasome Proteasome ub_ddr1->proteasome Targets to degradation Degradation proteasome->degradation Mediates usp7 USP7

Caption: DDR1 Signaling and Degradation Pathway.

CHX_Assay_Workflow start Seed cells in multiple dishes treat Add Cycloheximide (CHX) to all but t=0 dish start->treat harvest Harvest cells at different time points (e.g., 0, 2, 4, 6, 8h) treat->harvest lyse Lyse cells and quantify protein harvest->lyse wb Perform Western Blot for DDR1 and a loading control lyse->wb quantify Quantify band intensities wb->quantify plot Plot normalized DDR1 levels vs. time quantify->plot halflife Determine protein half-life (t½) plot->halflife

Caption: Experimental Workflow for Cycloheximide Chase Assay.

References

Avoiding precipitation of Ddr-trk-1 in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddr-trk-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common issues, such as precipitation, when working with this inhibitor in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1) and the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, TrkC).[1][2][3] It is classified as a chemical probe used to investigate the roles of these receptor tyrosine kinases in various biological processes.[2][4] Researchers utilize this compound to study signaling pathways involved in cell adhesion, proliferation, migration, and survival.[2][5] Its relevance extends to diseases like cancer and fibrotic disorders, where DDR and Trk kinases are often dysregulated.[2][4]

Q2: I observed a precipitate after adding this compound to my cell culture media. What is the likely cause?

Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue related to its solubility. This compound is a hydrophobic molecule with limited solubility in water-based solutions.[1][6] The most frequent cause of precipitation is a phenomenon known as "salting out," where the compound, typically dissolved in a concentrated organic solvent like DMSO, rapidly comes out of solution when diluted into the aqueous environment of the media.

Other contributing factors can include:

  • High Final Concentration: Attempting to achieve a final concentration that exceeds the solubility limit of this compound in the specific medium.

  • Temperature Shifts: Using a cold medium or buffer can decrease the solubility of the compound.[7]

  • Media Components: Interactions with salts, proteins, and other components in serum-containing media can reduce solubility.

  • Improper Dilution Technique: Adding the this compound stock solution too quickly or without adequate mixing can create localized high concentrations, leading to immediate precipitation.

Q3: How should I prepare my this compound stock solution to minimize solubility issues?

The recommended solvent for preparing a primary stock solution of this compound is Dimethyl Sulfoxide (DMSO).[6][8] It is typically supplied as a solid powder.[6] Following a standardized protocol for solubilization is critical for reproducible experiments.

  • Best Practice: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Warming the solution gently (e.g., to 37°C) and vortexing or brief sonication can aid in complete dissolution.[9]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[8]

Troubleshooting Guide: Precipitation of this compound

If you encounter precipitation, use the following guide to identify and resolve the issue.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to media. Poor Dilution Technique / "Salting Out" 1. Pre-warm the cell culture media or buffer to 37°C. 2. Add the this compound DMSO stock drop-wise to the media while continuously vortexing or swirling the tube to ensure rapid and even dispersion. 3. Consider a serial dilution approach (see protocol below) to gradually introduce the compound to the aqueous environment.
Precipitate appears after incubation (e.g., overnight in an incubator). Concentration Exceeds Solubility Limit 1. Lower the final working concentration of this compound in your experiment. 2. Ensure the final concentration of DMSO in the media is low (typically ≤0.5%) as higher concentrations can be toxic to cells and may affect compound solubility.
Precipitate is observed in the stock solution after thawing. Freeze-Thaw Cycles / Incomplete Initial Solubilization 1. Warm the stock solution to room temperature or 37°C. 2. Vortex vigorously or sonicate the vial for a few minutes until the solution is clear. 3. Visually inspect the solution against a light source to confirm that all precipitate has dissolved before use. 4. Prepare smaller, single-use aliquots of the stock solution to minimize future freeze-thaw cycles.[7]
Precipitation occurs only in serum-free media. Lack of Solubilizing Proteins Serum proteins like albumin can sometimes help stabilize small molecules. In serum-free conditions, the compound's intrinsic low aqueous solubility is more pronounced. Consider reducing the final concentration or adding a carrier protein like BSA if compatible with the experiment.[10]

Data Presentation

Table 1: Solubility of this compound

This table summarizes the reported solubility of this compound in common laboratory solvents. Always use high-purity, anhydrous-grade solvents for preparing stock solutions.

Solvent Reported Solubility Reference(s)
DMSO1 - 10 mg/mL (Sparingly Soluble)[1]
DMSO2 mg/mL[6]
DMSO100 mg/mL (with ultrasonic assistance)[9]
Acetonitrile0.1 - 1 mg/mL (Slightly Soluble)[1]

Note: The molecular weight of this compound is ~492.5 g/mol . A 2 mg/mL solution is approximately 4.06 mM.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 492.5 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vial

  • Vortex mixer and/or sonicator water bath

Methodology:

  • Calculate the mass of this compound powder required. For 1 mL of a 10 mM stock solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 492.5 g/mol = 0.004925 g = 4.925 mg

  • Weigh out 4.93 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of 100% anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex vigorously for 2-3 minutes.

  • If the solid is not fully dissolved, place the vial in a 37°C water bath or sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Dispense into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound Stock into Aqueous Media

This protocol uses a two-step dilution method to minimize precipitation when preparing a final working solution (e.g., 1 µM).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium or buffer

Methodology:

  • Prepare an Intermediate Dilution:

    • Pipette 98 µL of pre-warmed media into a sterile microcentrifuge tube.

    • Add 2 µL of the 10 mM this compound stock solution to the media. This creates a 200 µM intermediate solution in 2% DMSO.

    • Immediately cap and vortex the tube for 10-15 seconds to mix thoroughly.

  • Prepare the Final Working Solution:

    • Determine the volume of the intermediate dilution needed. To prepare 1 mL of a 1 µM final solution: V1 = (1 µM * 1000 µL) / 200 µM = 5 µL

    • In a new tube, add 995 µL of pre-warmed media.

    • Add 5 µL of the 200 µM intermediate solution to the 995 µL of media.

    • Mix gently by inverting the tube or by pipetting up and down. Avoid vigorous vortexing if working with cells.

  • The final solution now contains 1 µM this compound in a final DMSO concentration of 0.1%. Use this solution immediately for your experiment.

Visualizations

Signaling Pathway Diagram

Ddr_Trk_Signaling cluster_DDR1 DDR1 Pathway cluster_Trk Trk Pathway Collagen Collagen (ECM) DDR1 DDR1 Receptor Collagen->DDR1 Activates p38_MAPK p38 MAPK DDR1->p38_MAPK Phosphorylates Cell_Adhesion Cell Adhesion, Migration, Proliferation p38_MAPK->Cell_Adhesion Neurotrophins Neurotrophins (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophins->Trk_Receptor Activates PI3K_Akt PI3K/Akt Pathway Trk_Receptor->PI3K_Akt Neuronal_Survival Neuronal Survival & Differentiation PI3K_Akt->Neuronal_Survival Ddr_trk_1 This compound Inhibitor Ddr_trk_1->DDR1 Ddr_trk_1->Trk_Receptor

Caption: this compound inhibits DDR1 and Trk receptor tyrosine kinases.

Experimental Workflow Diagram

Ddr_trk_1_Workflow start Start: this compound Powder stock_prep 1. Prepare 10 mM Stock in 100% DMSO start->stock_prep dissolve Vortex / Sonicate until fully dissolved stock_prep->dissolve aliquot 2. Create Single-Use Aliquots dissolve->aliquot storage Store at -20°C / -80°C aliquot->storage thaw 3. Thaw One Aliquot & Warm to RT storage->thaw intermediate 4. Prepare Intermediate Dilution in Pre-Warmed Media thaw->intermediate mix1 Vortex Immediately intermediate->mix1 final_dil 5. Prepare Final Working Solution in Pre-Warmed Media mix1->final_dil mix2 Mix Gently final_dil->mix2 end Use Immediately in Experiment mix2->end

Caption: Recommended workflow for preparing this compound working solutions.

Troubleshooting Logic Diagram

Troubleshooting_Logic precipitate Precipitation Observed q_where Where did it occur? precipitate->q_where stock In DMSO Stock Solution q_where->stock Stock media In Aqueous Media q_where->media Media stock_action Action: 1. Warm to 37°C 2. Vortex / Sonicate 3. Ensure it is fully clear stock->stock_action q_when When did it occur? media->q_when immediate Immediately on dilution q_when->immediate Immediate incubation After incubation q_when->incubation Later immediate_action Action: 1. Use pre-warmed media 2. Add stock drop-wise with mixing 3. Use serial dilution method immediate->immediate_action incubation_action Action: 1. Lower final concentration 2. Check final DMSO % (keep <=0.5%) incubation->incubation_action

Caption: Logical steps for troubleshooting this compound precipitation.

References

How to control for Ddr-trk-1's effects on TRK in DDR1 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual DDR/TRK inhibitor, Ddr-trk-1, in the context of DDR1 studies. Our goal is to help you control for the compound's effects on the TRK family of kinases to ensure the specific assessment of DDR1 signaling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in DDR1 research?

This compound is a potent chemical probe that inhibits both the Discoidin Domain Receptor (DDR) and Tropomyosin Receptor Kinase (TRK) families.[1][2] It is a valuable tool for studying the physiological and pathological roles of DDR1, a receptor tyrosine kinase activated by collagen that is implicated in conditions like fibrosis and cancer.[1][3][4]

Q2: What are the primary off-targets of this compound that I should be concerned about in my DDR1 experiments?

The primary off-targets of concern are the TRK family of kinases (TrkA, TrkB, TrkC), as this compound inhibits them with potencies similar to its inhibition of DDR1 and DDR2.[1][5] Depending on the experimental system, particularly in neuronal tissues where TRK kinases are highly expressed, this off-target activity can confound the interpretation of results.[1]

Q3: How can I be sure that the observed phenotype in my experiment is due to DDR1 inhibition and not TRK inhibition?

To attribute a phenotype specifically to DDR1 inhibition, a rigorous set of control experiments is essential. This typically involves the parallel use of:

  • Ddr-trk-1N: A structurally similar but biologically inactive negative control compound.[1]

  • A TRK-selective inhibitor: To isolate the effects of TRK inhibition alone.

  • A DDR1/2 inhibitor with no TRK activity: Such as BAY-826, to confirm findings.[1]

  • Genetic knockdown or knockout of DDR1: To validate the pharmacological findings.

Troubleshooting Guide

Issue 1: I'm observing a strong effect with this compound, but I'm not sure if it's mediated by DDR1 or TRK.

Solution:

This is a common and critical challenge. A multi-pronged approach is necessary to dissect the signaling pathways.

  • Step 1: Use Control Compounds. Run your experiment with this compound, the negative control Ddr-trk-1N, and a selective TRK inhibitor. If the phenotype is observed with this compound but not with Ddr-trk-1N or the selective TRK inhibitor, it is more likely to be a DDR1-mediated effect.

  • Step 2: Analyze Downstream Signaling. Examine signaling pathways known to be downstream of DDR1 but not TRK, or vice versa. For example, DDR1 activation has been shown to lead to the phosphorylation of p38 MAPK.[5] Assess the phosphorylation status of key downstream effectors of both DDR1 and TRK.

  • Step 3: Genetic Validation. The gold standard for attributing a phenotype to a specific target is to use genetic approaches. Perform your experiment in cells where DDR1 has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the phenotype observed with this compound is recapitulated by DDR1 knockdown/knockout, it provides strong evidence for on-target activity.

Issue 2: My in vivo results with this compound are difficult to interpret due to potential systemic TRK inhibition.

Solution:

  • Leverage Pharmacokinetic Properties: this compound has restricted central nervous system (CNS) exposure.[1] Therefore, in non-CNS in vivo models, the observed effects are more likely attributable to the inhibition of DDR1/2, as TRK kinases are predominantly expressed in neuronal tissues.[1]

  • Use a TRK-sparing DDR inhibitor: Consider using a compound like BAY-826, which inhibits DDR1 and DDR2 but lacks TRK activity, to confirm that the in vivo phenotype is independent of TRK inhibition.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and related compounds. This data is crucial for designing experiments with appropriate compound concentrations and for interpreting the results.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
DDR19.4LANCE ULTRA kinase assay[6][7]
DDR127Activity assay at RBC (10μM ATP)[1]
DDR24.5Activity assay at RBC (10μM ATP)[1]
TrkA43Activity assay at RBC (10μM ATP)[1]
TrkB3.6Activity assay at RBC (10μM ATP)[1]
TrkC2.9Activity assay at RBC (10μM ATP)[1]

Table 2: Cellular Target Engagement of this compound

TargetIC50 (nM)Assay TypeReference
DDR1104NanoBRET™[1]
DDR2175NanoBRET™[1]
TrkA448NanoBRET™[1]
TrkB142NanoBRET™[1]

Table 3: Binding Affinity of this compound

TargetKd (nM)Assay TypeReference
DDR14.7DiscoverX profiling[6][7]
TrkB22DiscoverX profiling[5]
TrkC18DiscoverX profiling[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of DDR1 and TRK Downstream Signaling

This protocol allows for the assessment of the phosphorylation status of key proteins in the DDR1 and TRK signaling pathways.

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, treat the cells with this compound, Ddr-trk-1N (negative control), a selective TRK inhibitor, and a vehicle control for the desired time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-DDR1, total DDR1, phospho-p38 MAPK, total p38 MAPK, phospho-TrkA, and total TrkA overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Diagram 1: this compound Mechanism of Action and Off-Target Effects

Ddr_trk_1 This compound DDR1 DDR1 Signaling Ddr_trk_1->DDR1 Inhibits TRK TRK Signaling Ddr_trk_1->TRK Inhibits (Off-target) Phenotype Observed Phenotype DDR1->Phenotype TRK->Phenotype cluster_0 Pharmacological Controls cluster_1 Genetic Controls Ddr_trk_1 This compound Experiment Cell-based or In Vivo Experiment Ddr_trk_1->Experiment Ddr_trk_1N Ddr-trk-1N (Negative Control) Ddr_trk_1N->Experiment TRK_inhibitor Selective TRK Inhibitor TRK_inhibitor->Experiment DDR_inhibitor TRK-sparing DDR Inhibitor (e.g., BAY-826) DDR_inhibitor->Experiment siRNA DDR1 siRNA/shRNA siRNA->Experiment CRISPR DDR1 CRISPR KO CRISPR->Experiment Analysis Analyze Phenotype and Downstream Signaling Experiment->Analysis Conclusion Attribute Effect to DDR1 or TRK Analysis->Conclusion Start Phenotype observed with this compound? No_Effect No on-target effect under these conditions Start->No_Effect No Check_Controls Phenotype observed with Selective TRK Inhibitor? Start->Check_Controls Yes TRK_Effect Effect is likely TRK-mediated Check_Controls->TRK_Effect Yes Check_DDR_Controls Phenotype recapitulated with DDR1 KD/KO or TRK-sparing DDRi? Check_Controls->Check_DDR_Controls No DDR1_Effect Effect is likely DDR1-mediated Check_DDR_Controls->DDR1_Effect Yes Mixed_Effect Mixed or confounding effects. Further investigation needed. Check_DDR_Controls->Mixed_Effect No

References

Technical Support Center: Investigating Inconsistent In Vivo Efficacy of DDR-TRK-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent in vivo efficacy with the dual DDR1 and TRK inhibitor, DDR-TRK-1.

Troubleshooting Guide: Inconsistent this compound Efficacy In Vivo

This guide addresses specific issues that may lead to variability in the in vivo efficacy of this compound.

Potential Issue Possible Causes Recommended Actions
Suboptimal Drug Exposure Poor Formulation and Solubility: this compound has low aqueous solubility, being only slightly soluble in acetonitrile (0.1-1 mg/ml) and sparingly soluble in DMSO (1-10 mg/ml)[1]. Improper formulation can lead to precipitation and low bioavailability. Pharmacokinetics (PK): The half-life (T1/2) of this compound in rats is relatively short at 1.25 hours, although the area under the curve (AUC) is noted to be higher in mice, suggesting good absorption in that species[2][3]. Dosing frequency may be insufficient to maintain therapeutic concentrations.Optimize Formulation: Prepare a fresh formulation for each experiment. Consider using a vehicle that enhances solubility, such as a solution in water at 5 mg/mL as has been used in some studies[2]. Conduct a small pilot study to assess the physical stability of the formulation under your experimental conditions. Review Dosing Regimen: Based on the short half-life, consider twice-daily (BID) dosing to maintain more consistent plasma levels. A dosage of 10 and 50 mg/kg twice per day has been used in a mouse model of pulmonary fibrosis[1]. Conduct PK/PD Studies: If feasible, perform pharmacokinetic (PK) studies in your specific animal model to determine the drug exposure achieved with your formulation and dosing regimen. Correlate drug exposure with pharmacodynamic (PD) markers (e.g., inhibition of DDR1 or TRK phosphorylation in tumor tissue) to establish a therapeutic window.
Animal Model and Tumor Biology Tumor Microenvironment (TME): The efficacy of DDR1 inhibition can be highly dependent on the TME, particularly the abundance and architecture of collagen, the ligand for DDR1[4][5]. Tumors with low collagen deposition may be less sensitive to DDR1 inhibition. Redundant Signaling Pathways: Cancer cells can develop resistance to TRK inhibitors through the activation of bypass signaling pathways, most notably the MAPK pathway (e.g., through KRAS or BRAF mutations)[6][7]. On-Target Resistance: Acquired resistance to TRK inhibitors can occur through mutations in the TRK kinase domain itself[6][8].Characterize Your Model: Before initiating large-scale efficacy studies, characterize the collagen content and architecture of your xenograft or syngeneic model. High DDR1 expression alone may not predict response if its ligand is absent. DDR1 expression has been associated with poor prognosis in several cancers, including non-small cell lung cancer[9][10]. Assess Downstream Signaling: Analyze baseline and post-treatment tumor samples for activation of key signaling pathways (e.g., MAPK, PI3K/Akt). This can help identify potential resistance mechanisms. Consider Combination Therapies: If bypass pathway activation is suspected, consider combining this compound with an inhibitor of the activated pathway (e.g., a MEK inhibitor). Combining a DDR1 inhibitor with chemotherapy has shown synergistic effects in some lung cancer models[4][5].
Experimental Design and Execution Inconsistent Dosing and Administration: Variability in the volume and technique of oral gavage or other administration routes can lead to inconsistent drug delivery. Tumor Burden at Treatment Initiation: The timing of treatment initiation relative to tumor establishment can significantly impact efficacy. Lack of a Negative Control Compound: It can be difficult to definitively attribute an in vivo effect to the inhibition of DDR1/TRK without a structurally similar but inactive control compound.Standardize Procedures: Ensure all personnel are thoroughly trained on the administration technique to minimize variability. Define Treatment Start Point: Establish clear criteria for initiating treatment, such as a specific tumor volume range. Utilize a Negative Control: If available, use a negative control compound like DDR-TRK-1N, which has a very similar structure to this compound but lacks its kinase inhibitory activity, to confirm that the observed effects are due to target inhibition[9].

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets both Discoidin Domain Receptor 1 (DDR1) and the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC)[2][9]. DDR1 is a receptor tyrosine kinase activated by collagen that plays a role in cell adhesion, migration, and survival[11][12]. TRK kinases are involved in neuronal development and are oncogenic drivers in a variety of cancers when their genes are fused with other genes[9].

Q2: What are the in vitro potencies of this compound?

A2: this compound is a potent inhibitor of DDR1 with an IC50 of 9.4 nM[2]. It also inhibits the TRK family of kinases[2].

Q3: What are the known resistance mechanisms to the TRK-inhibitory activity of this compound?

A3: While specific resistance mechanisms to this compound have not been detailed, resistance to TRK inhibitors, in general, can be categorized as on-target or off-target. On-target resistance typically involves the acquisition of mutations in the TRK kinase domain that prevent the inhibitor from binding effectively[6][8]. Off-target resistance often involves the activation of alternative signaling pathways that bypass the need for TRK signaling, such as the MAPK pathway, through mutations in genes like BRAF or KRAS[6][7].

Q4: How does the role of DDR1 in the tumor microenvironment influence the efficacy of this compound?

A4: DDR1 is a receptor for collagen, a major component of the tumor extracellular matrix. The interaction between DDR1 and collagen can promote tumor progression, metastasis, and resistance to therapy[4][5][11]. Therefore, the efficacy of this compound's DDR1-inhibitory activity is likely to be more pronounced in tumors with significant collagen deposition. Furthermore, DDR1 expression can be upregulated in response to chemotherapy, suggesting a role in therapeutic resistance[4][5].

Q5: Are there any known off-target effects of this compound that could contribute to inconsistent efficacy?

A5: While this compound is relatively selective, it has been shown to inhibit other kinases at higher concentrations, such as CDK11[1]. It is important to consider that off-target effects could contribute to both efficacy and toxicity, and these effects may vary between different cell lines and animal models.

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model
  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line (e.g., a line with a known NTRK fusion or high DDR1 expression) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements at regular intervals.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare the this compound formulation fresh daily. A previously reported formulation involves dissolving the compound in water at a concentration of 5 mg/mL[2].

    • Administer this compound orally by gavage at the desired dose and schedule (e.g., 10-50 mg/kg, twice daily)[1]. The control group should receive the vehicle alone.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream analysis (e.g., Western blot for p-DDR1, p-TRK, and downstream signaling proteins, or immunohistochemistry).

Visualizations

Signaling Pathways

DDR1_TRK_Signaling cluster_DDR1 DDR1 Signaling cluster_TRK TRK Signaling cluster_Inhibitor Inhibitor Action cluster_Cellular_Effects Cellular Effects Collagen Collagen DDR1 DDR1 Collagen->DDR1 p_DDR1 p-DDR1 DDR1->p_DDR1 Activation SHC SHC p_DDR1->SHC Downstream Signaling PI3K PI3K p_DDR1->PI3K Downstream Signaling MAPK_DDR MAPK Pathway p_DDR1->MAPK_DDR Downstream Signaling Proliferation Proliferation SHC->Proliferation Survival Survival SHC->Survival Migration Migration SHC->Migration PI3K->Proliferation PI3K->Survival PI3K->Migration MAPK_DDR->Proliferation MAPK_DDR->Survival MAPK_DDR->Migration Neurotrophin Neurotrophin TRK_Fusion TRK Fusion Protein Neurotrophin->TRK_Fusion Ligand-Independent p_TRK p-TRK TRK_Fusion->p_TRK Constitutive Activation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway p_TRK->RAS_RAF_MEK_ERK Downstream Signaling PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway p_TRK->PI3K_AKT_mTOR Downstream Signaling RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Survival RAS_RAF_MEK_ERK->Migration PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Migration DDR_TRK_1 This compound DDR_TRK_1->p_DDR1 DDR_TRK_1->p_TRK

Caption: Simplified signaling pathways of DDR1 and TRK, and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow cluster_preclinical In Vivo Efficacy Study start Tumor Cell Implantation monitoring Tumor Growth Monitoring start->monitoring randomization Randomization monitoring->randomization treatment Treatment with this compound or Vehicle randomization->treatment efficacy_assessment Efficacy Assessment (Tumor Volume, Body Weight) treatment->efficacy_assessment endpoint Endpoint Analysis (Tumor Weight, PK/PD) efficacy_assessment->endpoint

Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound.

Troubleshooting Logic

troubleshooting_logic start Inconsistent In Vivo Efficacy Observed check_formulation Is the formulation optimal and stable? start->check_formulation optimize_formulation Optimize formulation and vehicle. Assess solubility and stability. check_formulation->optimize_formulation No check_pk Is drug exposure sufficient? check_formulation->check_pk Yes optimize_formulation->check_pk adjust_dose Adjust dose and/or frequency. Conduct PK/PD studies. check_pk->adjust_dose No check_model Is the animal model appropriate? check_pk->check_model Yes adjust_dose->check_model characterize_model Characterize tumor microenvironment (collagen). Analyze baseline signaling pathways. check_model->characterize_model No consider_resistance Consider resistance mechanisms. (e.g., bypass pathways, on-target mutations) check_model->consider_resistance Yes outcome Improved and Consistent Efficacy characterize_model->outcome consider_resistance->outcome

Caption: A decision tree for troubleshooting inconsistent in vivo efficacy of this compound.

References

Best practices for long-term storage of Ddr-trk-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage and effective use of Ddr-trk-1, a potent chemical probe for Discoidin Domain Receptor (DDR) and Tropomyosin receptor kinase (TRK) families.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a chemical probe that functions as a selective inhibitor of DDR1 and also exhibits inhibitory activity against the TRK kinase family.[1][3] It is a valuable tool for studying the roles of these kinases in various biological processes, including cancer and fibrosis.[1][4]

Q2: How should I store this compound for long-term use?

For long-term stability, this compound should be stored as a solid powder under specific conditions to ensure its integrity for over three years.[3]

Storage FormatTemperatureDurationNotes
Solid Powder-20°CLong-term (months to years)Store in a dry, dark environment.
2-8°CShort-term (days to weeks)Store in a dry, dark environment.[4]
In Solvent (e.g., DMSO)-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[5]

Q3: How do I prepare a stock solution of this compound?

This compound is soluble in DMSO.[4] To prepare a stock solution, dissolve the solid powder in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 492.50 g/mol ), you would add 203 µL of DMSO. It is recommended to warm the solution and use sonication to ensure it is fully dissolved.[5]

Q4: What is the recommended concentration of this compound for cell-based assays?

A starting concentration of 5 µM in cell-based assays is generally recommended.[1] However, the optimal concentration may vary depending on the cell line and the specific experimental conditions. It is advisable to perform a dose-response experiment to determine the most effective concentration for your system.

Q5: Should I use a negative control with this compound?

Yes, it is highly recommended to use the negative control compound, Ddr-trk-1N, in parallel with this compound.[1] Ddr-trk-1N has a very similar chemical structure but lacks the inhibitory activity, allowing you to distinguish the specific effects of DDR/TRK inhibition from any off-target or compound-specific effects.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low inhibitory effect observed in experiments. Compound degradation: Improper storage or handling of this compound.Ensure this compound has been stored correctly according to the long-term storage guidelines. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.
Incorrect concentration: The concentration of this compound used is too low for the specific cell line or assay.Perform a dose-response curve to determine the optimal IC50 for your experimental setup. The recommended starting concentration is 5 µM.[1]
Cell line resistance: The target cells may have intrinsic or acquired resistance to kinase inhibitors.Consider using a different cell line or investigating potential resistance mechanisms, such as mutations in the target kinases.[6][7]
High background or off-target effects. Non-specific binding: The observed effects may not be due to the inhibition of DDR1 or TRK.Always include the negative control, Ddr-trk-1N, in your experiments to account for non-specific effects.[1]
Compound toxicity: High concentrations of this compound or the solvent (DMSO) may be toxic to the cells.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound and DMSO in your cell line. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%).
Precipitation of the compound in cell culture medium. Poor solubility: this compound may precipitate when diluted in aqueous media.Ensure the stock solution is fully dissolved in DMSO before further dilution. When diluting into aqueous buffers or media, do so gradually and with gentle mixing. Avoid preparing large volumes of diluted compound that will be stored for extended periods.
Inconsistent results between experiments. Variability in experimental conditions: Minor differences in cell density, passage number, or incubation times can lead to variable results.Standardize all experimental parameters. Keep detailed records of cell passage number, seeding density, and treatment times.
Batch-to-batch variability of the compound: There may be slight differences between different lots of this compound.If you suspect batch-to-batch variability, it is advisable to test a new lot alongside a previously validated lot to ensure consistency.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on DDR1 or TRK kinases.

Materials:

  • Recombinant human DDR1 or TRK kinase

  • Kinase-specific substrate (e.g., a peptide or protein substrate)

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Methodology:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 96-well plate, add the recombinant kinase and its specific substrate to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).

  • Measure the signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cell-Based Assay for DDR1 Phosphorylation

This protocol describes how to measure the effect of this compound on the phosphorylation of DDR1 in a cellular context.

Materials:

  • Cells expressing DDR1 (e.g., cancer cell line with known DDR1 expression)

  • This compound

  • Cell culture medium and supplements

  • Collagen I (as a DDR1 ligand)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phosphorylated DDR1 (p-DDR1) and total DDR1

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with collagen I for a specific time (e.g., 15-30 minutes) to induce DDR1 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-DDR1 and total DDR1.

  • Incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Quantify the band intensities to determine the relative levels of p-DDR1 and total DDR1.

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the activation of DDR1. Upon binding to collagen, DDR1 dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration.

DDR1_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway DDR1 DDR1 Dimerization Dimerization & Autophosphorylation DDR1->Dimerization Collagen Collagen Collagen->DDR1 RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Responses Cell Proliferation, Survival, Migration ERK->Cellular_Responses AKT Akt PI3K->AKT AKT->Cellular_Responses

Caption: Simplified DDR1 signaling pathway.

TRK Signaling Pathway

This diagram shows a simplified overview of the TRK signaling pathway. Neurotrophin binding to TRK receptors leads to receptor dimerization and autophosphorylation, activating key downstream pathways like RAS/MAPK, PI3K/Akt, and PLCγ, which regulate neuronal survival and differentiation.

TRK_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_mapk RAS/MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_plcg PLCγ Pathway TRK TRK Receptor Dimerization Dimerization & Autophosphorylation TRK->Dimerization Neurotrophins Neurotrophins (e.g., NGF, BDNF) Neurotrophins->TRK RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Responses Neuronal Survival, Differentiation, Synaptic Plasticity ERK->Cellular_Responses AKT Akt PI3K->AKT AKT->Cellular_Responses IP3_DAG IP3 / DAG PLCG->IP3_DAG IP3_DAG->Cellular_Responses

Caption: Simplified TRK signaling pathway.

Experimental Workflow: Cellular Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on target cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Stock Solution Treatment 4. Treat with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Assay 5. Perform Assay (e.g., Western Blot, Viability) Treatment->Assay Data_Analysis 6. Data Analysis Assay->Data_Analysis Result Results Data_Analysis->Result

Caption: General experimental workflow.

References

Validation & Comparative

A Comparative Guide to Ddr-trk-1 and Dasatinib for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the comprehensive evaluation of kinase inhibitors is paramount for advancing novel treatment strategies. This guide provides a detailed, objective comparison of two noteworthy kinase inhibitors: Ddr-trk-1, a selective Discoidin Domain Receptor 1 (DDR1) and Tropomyosin receptor kinase (TRK) inhibitor, and dasatinib, a multi-targeted kinase inhibitor well-established in clinical practice. This comparison is supported by available preclinical and clinical data to inform researchers on their respective mechanisms, potencies, and potential applications in oncology research.

Introduction to this compound and Dasatinib

This compound is a chemical probe characterized as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1) and the Tropomyosin receptor kinase (TRK) family.[1][2][3] DDR1, a unique receptor tyrosine kinase activated by collagen, is implicated in tumor progression, invasion, and metastasis in various cancers, including lung, breast, and pancreatic cancer.[4][5] The TRK family of neurotrophin receptors (TrkA, TrkB, and TrkC) are also established oncogenic drivers in a range of tumor types.[6]

Dasatinib , marketed as Sprycel®, is an FDA-approved oral tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7] Its mechanism of action involves the potent inhibition of the BCR-ABL fusion protein.[8] Beyond BCR-ABL, dasatinib is a multi-targeted inhibitor with significant activity against SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[9] Notably, dasatinib has also been identified as a potent inhibitor of DDR1.[10][11]

Comparative Data on Kinase Inhibition

The following tables summarize the in vitro inhibitory activities of this compound and dasatinib against key kinase targets, providing a quantitative basis for comparison.

Kinase TargetThis compound IC₅₀ (nM)Reference
DDR1 9.4[1][3]
DDR2 188[1]
TrkA 43[6]
TrkB 3.6[6]
TrkC 2.9[6]
Abl1 >10,000[1]

Table 1: Kinase Inhibitory Profile of this compound. This table highlights the potent and selective inhibitory activity of this compound against DDR1 and the TRK family of kinases.

Kinase TargetDasatinib IC₅₀ (nM)Reference
DDR1 0.5 - 1.35[10][11][12]
DDR2 1.4[11][12]
BCR-ABL <1[9]
SRC 0.53[9]
c-KIT 12[9]
PDGFRβ 28[9]
EPHA2 16[9]

Table 2: Kinase Inhibitory Profile of Dasatinib. This table showcases the multi-targeted nature of dasatinib, with potent inhibition of DDR1, in addition to its primary targets like BCR-ABL and SRC family kinases.

Signaling Pathways

The differential and overlapping kinase inhibition profiles of this compound and dasatinib translate to distinct effects on downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

G cluster_DDR1 DDR1 Signaling cluster_TRK TRK Signaling DDR1 DDR1 p38 MAPK p38 MAPK DDR1->p38 MAPK Notch1 Notch1 DDR1->Notch1 Collagen Collagen Collagen->DDR1 Cell Proliferation/Survival Cell Proliferation/Survival p38 MAPK->Cell Proliferation/Survival Prosurvival Pathway Prosurvival Pathway Notch1->Prosurvival Pathway TRK TRK RAS/MAPK Pathway RAS/MAPK Pathway TRK->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway TRK->PI3K/AKT Pathway Neurotrophins Neurotrophins Neurotrophins->TRK Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Ddr_trk_1 Ddr_trk_1 Ddr_trk_1->DDR1 Inhibits Ddr_trk_1->TRK Inhibits

Figure 1: this compound Signaling Pathway Inhibition.

This compound primarily exerts its effects by blocking collagen-induced DDR1 signaling and neurotrophin-driven TRK activation. DDR1 activation is known to stimulate downstream pathways including p38 MAPK and Notch1, promoting cell survival and proliferation.[1][13] TRK signaling activates the RAS/MAPK and PI3K/AKT pathways, which are central to cell growth and survival.[6]

G cluster_MultiTarget Dasatinib Multi-Target Inhibition BCR_ABL BCR_ABL Cell Proliferation/Survival (CML) Cell Proliferation/Survival (CML) BCR_ABL->Cell Proliferation/Survival (CML) SRC SRC Cell Proliferation/Metastasis Cell Proliferation/Metastasis SRC->Cell Proliferation/Metastasis DDR1 DDR1 Cell Invasion/Migration Cell Invasion/Migration DDR1->Cell Invasion/Migration c_KIT c_KIT Cell Proliferation (GIST) Cell Proliferation (GIST) c_KIT->Cell Proliferation (GIST) PDGFRb PDGFRb Angiogenesis Angiogenesis PDGFRb->Angiogenesis Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Dasatinib->DDR1 Inhibits Dasatinib->c_KIT Inhibits Dasatinib->PDGFRb Inhibits

Figure 2: Dasatinib Signaling Pathway Inhibition.

Dasatinib's broader kinase inhibition profile leads to the simultaneous blockade of multiple oncogenic signaling pathways. Its potent inhibition of DDR1 suggests that some of its anti-tumor effects, particularly in solid tumors, may be mediated through this pathway, in addition to its well-characterized effects on BCR-ABL and SRC signaling.[14]

Experimental Protocols

To facilitate the replication and validation of findings, this section outlines standardized methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory activity of a compound against a specific kinase.

G cluster_workflow Kinase Inhibition Assay Workflow start Prepare Kinase, Substrate, and ATP Solution incubate Incubate with Test Compound (this compound or Dasatinib) start->incubate reaction Initiate Kinase Reaction (add ATP) incubate->reaction stop Stop Reaction reaction->stop detect Detect Phosphorylated Substrate (e.g., Radioisotope, Fluorescence) stop->detect analyze Analyze Data to Determine IC50 detect->analyze G cluster_workflow MTT Cell Viability Assay Workflow start Seed Cancer Cells in a 96-well Plate treat Treat Cells with this compound or Dasatinib at Various Concentrations start->treat incubate Incubate for a Defined Period (e.g., 48-72 hours) treat->incubate add_mtt Add MTT Reagent to Each Well incubate->add_mtt incubate_mtt Incubate to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., SDS-HCl) incubate_mtt->solubilize read Measure Absorbance at ~570 nm solubilize->read analyze Calculate Cell Viability and Determine GI50 read->analyze G cluster_workflow Tumor Xenograft Study Workflow start Implant Human Cancer Cells Subcutaneously into Immunocompromised Mice tumor_growth Allow Tumors to Reach a Palpable Size start->tumor_growth randomize Randomize Mice into Treatment and Control Groups tumor_growth->randomize treat Administer this compound, Dasatinib, or Vehicle Control randomize->treat monitor Monitor Tumor Growth and Animal Well-being treat->monitor endpoint Sacrifice Mice at Study Endpoint and Excise Tumors monitor->endpoint analyze Analyze Tumor Weight, Volume, and Biomarkers endpoint->analyze

References

The Critical Role of a Negative Control: A Guide to Using DDR-TRK-1N in Kinase Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in kinase signaling and drug discovery, establishing the specificity of a chemical probe is paramount to generating reliable and interpretable data. This guide provides a comprehensive comparison of the active chemical probe DDR-TRK-1 and its corresponding negative control, DDR-TRK-1N, emphasizing the indispensable role of the latter in validating experimental findings.

This compound is a potent inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2) and Tropomyosin Receptor Kinases A, B, and C (TRKA/B/C), key players in cellular adhesion, proliferation, and migration.[1] To distinguish the biological effects stemming from the inhibition of these kinases from other, non-specific (off-target) effects of the compound, it is crucial to use a proper negative control. DDR-TRK-1N is that essential tool. Structurally analogous to this compound, it is designed to be devoid of inhibitory activity against DDR and TRK kinases, thus allowing researchers to confidently attribute observed effects to the on-target action of this compound.

Performance Comparison: this compound vs. DDR-TRK-1N

The efficacy of a negative control lies in its inactivity against the intended targets of its active counterpart. As demonstrated by broad-spectrum kinase screening, DDR-TRK-1N is exceptionally clean, showing no significant activity against a wide panel of kinases at a concentration of 1µM.[1] This contrasts sharply with the potent inhibitory profile of this compound.

In Vitro Kinase Inhibition

The following table summarizes the inhibitory activity of this compound against its primary targets. DDR-TRK-1N, in a KINOMEscan assay at 1µM, was found to be "entirely clean," signifying its lack of off-target binding and making it an ideal negative control.[1]

TargetThis compound IC₅₀ (nM)DDR-TRK-1N Activity
DDR19.4[2][3]Inactive
DDR2188[4]Inactive
TRKA43Inactive
TRKB3.6Inactive
TRKC2.9Inactive
Cellular Target Engagement

In cellular assays, this compound demonstrates potent engagement of its targets, while DDR-TRK-1N is not expected to show significant target engagement.

TargetThis compound Cellular Potency (NanoBRET™, IC₅₀ in nM)DDR-TRK-1N Cellular Potency
DDR1104[1]Not Active
DDR2175[1]Not Active
TRKA448[1]Not Active
TRKB142[1]Not Active

It is recommended to use both this compound and DDR-TRK-1N at a concentration of 5µM in cellular experiments.[1] However, researchers should be aware that DDR-TRK-1N has shown toxicity in HeLa cells at concentrations above 10µM.[1]

Alternative Controls for Dissecting Signaling Pathways

To further dissect the specific contributions of DDR and TRK inhibition to a biological phenotype, researchers can employ additional control strategies. One such alternative is the use of BAY-826 , a compound that inhibits TIE1, TIE2, DDR1, and DDR2, but lacks activity against TRK kinases.[1] By comparing the effects of this compound, DDR-TRK-1N, and BAY-826, one can delineate the consequences of inhibiting the DDR versus the TRK families of kinases.

Experimental Protocols

To ensure the rigorous validation of experimental results, the following detailed protocols for key experiments are provided.

Experiment 1: In Vitro Kinase Assay to Confirm Specificity

This experiment aims to verify the inhibitory effect of this compound on its target kinases and the lack thereof with DDR-TRK-1N.

Methodology:

  • Reagents: Recombinant human DDR1, DDR2, TRKA, TRKB, and TRKC kinases; appropriate kinase-specific peptide substrates; ATP; this compound; DDR-TRK-1N; kinase assay buffer.

  • Procedure:

    • Prepare serial dilutions of this compound and DDR-TRK-1N.

    • In a 96-well plate, add the kinase, its specific substrate, and either this compound, DDR-TRK-1N, or vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure kinase activity using a suitable method (e.g., luminescence-based ATP detection or radiometric assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ value for this compound. Confirm that DDR-TRK-1N does not significantly inhibit kinase activity at concentrations up to at least 10µM.

Experiment 2: Western Blot Analysis of DDR1 Phosphorylation in Cells

This experiment assesses the ability of this compound to inhibit collagen-induced DDR1 phosphorylation in a cellular context, with DDR-TRK-1N serving as a negative control.

Methodology:

  • Cell Culture: Culture cells expressing DDR1 (e.g., U2OS cells) to 70-80% confluency.

  • Treatment:

    • Starve cells in serum-free media for 16-24 hours.

    • Pre-treat cells with 5µM this compound, 5µM DDR-TRK-1N, or vehicle control for 1-2 hours.

    • Stimulate cells with collagen I (e.g., 10 µg/mL) for a specified time (e.g., 30 minutes) to induce DDR1 phosphorylation.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated DDR1 (p-DDR1) and total DDR1.

    • Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for p-DDR1 and total DDR1.

    • Normalize the p-DDR1 signal to the total DDR1 signal.

    • Compare the levels of DDR1 phosphorylation in cells treated with this compound and DDR-TRK-1N to the vehicle-treated, collagen-stimulated control. A significant reduction in p-DDR1 should be observed only in the this compound treated cells.

Experiment 3: Cell Viability Assay

This assay evaluates the on-target cytotoxic or anti-proliferative effects of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment:

    • After allowing cells to attach overnight, treat them with a range of concentrations of this compound, DDR-TRK-1N, and a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Measure cell viability using a standard method such as MTT, MTS, or a luminescent ATP-based assay.

  • Data Analysis:

    • Normalize the viability of treated cells to the vehicle control.

    • Generate dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) for this compound.

    • Confirm that DDR-TRK-1N does not significantly affect cell viability at concentrations where this compound shows a clear effect, unless the off-target effects of the chemical scaffold itself are cytotoxic.

Visualizing the Experimental Logic and Signaling Pathways

To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Validating On-Target Effects start Start with a biological observation (e.g., decreased cell migration) treat_active Treat cells with This compound (Active Probe) start->treat_active treat_negative Treat cells with DDR-TRK-1N (Negative Control) start->treat_negative observe_active Observe the effect (e.g., migration is inhibited) treat_active->observe_active observe_negative Observe no effect (e.g., migration is unaffected) treat_negative->observe_negative conclusion Conclusion: The observed effect is due to the inhibition of DDR/TRK kinases. observe_active->conclusion observe_negative->conclusion

Caption: Logic diagram illustrating the use of a negative control.

G cluster_pathway Simplified DDR1 Signaling Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 binds & activates pDDR1 Phosphorylated DDR1 DDR1->pDDR1 Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pDDR1->Downstream Response Cellular Responses (Adhesion, Proliferation, Migration) Downstream->Response DDR_TRK_1 This compound DDR_TRK_1->pDDR1 inhibits DDR_TRK_1N DDR-TRK-1N (Negative Control) DDR_TRK_1N->pDDR1 no effect

Caption: DDR1 signaling and points of intervention.

By rigorously employing DDR-TRK-1N as a negative control in parallel with its active counterpart, researchers can confidently validate their findings, ensuring that the observed biological effects are a direct consequence of DDR and/or TRK kinase inhibition. This approach is fundamental to the principles of open and reproducible science and is essential for the advancement of kinase-targeted therapies.

References

A Researcher's Guide to Validating the Specificity of Ddr-trk-1 for DDR1 Over DDR2

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor development, establishing the precise selectivity of a compound is paramount for both elucidating biological function and advancing therapeutic potential. This guide provides a comprehensive comparison of Ddr-trk-1's activity against Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), two closely related receptor tyrosine kinases activated by collagen.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to critically evaluate the specificity of this compound.

The Critical Role of DDR1 and DDR2 in Disease

DDR1 and DDR2 are unique receptor tyrosine kinases that play crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1][5] Dysregulation of DDR signaling is implicated in a range of pathologies, including fibrosis, atherosclerosis, and various cancers.[1][5][6] Notably, DDR1 overexpression is linked to increased cell survival and invasion in several cancers, while DDR2 mutations are found in lung cancers and contribute to breast cancer metastasis.[1] Given their distinct and sometimes opposing roles, the development of selective inhibitors is a key therapeutic strategy.

This compound: A Tale of Two Affinities

This compound has been developed as a chemical probe for DDR and TRK kinases.[1] However, data on its specificity for DDR1 versus DDR2 varies across different experimental platforms, underscoring the importance of understanding the methodologies used to assess inhibitor activity.

The inhibitory activity of this compound against DDR1 and DDR2 has been quantified using both biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Assay Data for this compound

ParameterDDR1DDR2Selectivity (DDR2/DDR1)Assay ConditionsData Source(s)
IC50 9.4 nM188 nM~20-fold for DDR1Not specified[7][8]
IC50 27 nM4.5 nM~6-fold for DDR2RBC, 10µM ATP[1]
Kd 4.7 nMNot Reported-Binding Assay[8][9]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Kd: Dissociation constant. A lower value indicates a stronger binding affinity.

Table 2: Cellular Assay Data for this compound

ParameterDDR1DDR2Selectivity (DDR2/DDR1)Assay TypeData Source(s)
IC50 104 nM175 nM~1.7-fold for DDR1NanoBRET™ Target Engagement[1]

NanoBRET™: A proximity-based assay that measures compound binding to a target protein in living cells.

The conflicting biochemical IC50 data highlights a critical point in kinase inhibitor validation: assay conditions, such as ATP concentration, can significantly influence the results.[10] However, the binding affinity (Kd) and cellular target engagement data suggest a modest selectivity of this compound for DDR1 over DDR2 in a cellular context.

Experimental Protocols for Validating Kinase Inhibitor Specificity

To rigorously assess the specificity of an inhibitor like this compound, a multi-pronged approach employing biochemical, biophysical, and cell-based assays is essential.

Biochemical Kinase Assays

These assays directly measure the ability of an inhibitor to block the catalytic activity of the kinase.

Methodology: Radiometric Kinase Assay (e.g., HotSpot)

  • Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase domain of either DDR1 or DDR2, a suitable substrate peptide, and [γ-33P]-ATP.

  • Inhibitor Addition: Add this compound at a range of concentrations (typically in a 10-point dose-response curve).

  • Incubation: Allow the kinase reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction and spot the mixture onto a filter membrane.

  • Washing: Wash the membrane to remove unincorporated [γ-33P]-ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis K Purified Kinase (DDR1 or DDR2) Mix Reaction Mixture K->Mix S Substrate S->Mix ATP [γ-33P]-ATP ATP->Mix I This compound (serial dilution) I->Mix Incubate Incubate at 30°C Mix->Incubate Filter Spot on Filter & Wash Incubate->Filter Detect Scintillation Counting Filter->Detect Plot Plot % Inhibition vs. [Inhibitor] Detect->Plot IC50 Calculate IC50 Plot->IC50

Workflow for a radiometric kinase assay to determine IC50.
Binding Assays

Binding assays measure the physical interaction between the inhibitor and the kinase, providing a direct assessment of affinity (Kd).

Methodology: KINOMEscan™ (Competitive Binding Assay)

  • Kinase Immobilization: A DNA-tagged version of the kinase of interest (DDR1 or DDR2) is immobilized on a solid support (e.g., beads).

  • Competition: The immobilized kinase is incubated with a fixed concentration of a known, tagged ligand and varying concentrations of the test inhibitor (this compound).

  • Equilibration: The mixture is allowed to reach binding equilibrium.

  • Quantification: The amount of tagged ligand bound to the kinase is measured. A lower signal indicates stronger competition from the test inhibitor.

  • Data Analysis: The results are used to calculate the dissociation constant (Kd), reflecting the binding affinity of the inhibitor for the kinase.

Cellular Target Engagement Assays

These assays confirm that the inhibitor can bind to its target in the complex environment of a living cell.

Methodology: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Cells are engineered to express the target kinase (DDR1 or DDR2) fused to a NanoLuc® luciferase.

  • Tracer Addition: A fluorescent energy transfer probe (tracer) that binds to the kinase's ATP pocket is added to the cells.

  • Inhibitor Treatment: The cells are treated with varying concentrations of this compound.

  • BRET Measurement: If the inhibitor displaces the tracer from the NanoLuc®-kinase fusion, the Bioluminescence Resonance Energy Transfer (BRET) signal decreases.

  • Data Analysis: The decrease in BRET signal is plotted against the inhibitor concentration to determine the cellular IC50.

G cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound Kinase-NanoLuc Kinase-NanoLuc Fluorescent Tracer Kinase-NanoLuc->Fluorescent Tracer Binding BRET Signal High BRET Signal Fluorescent Tracer->BRET Signal Energy Transfer Kinase-NanoLuc2 Kinase-NanoLuc This compound Kinase-NanoLuc2->this compound Binding No BRET Low BRET Signal This compound->No BRET Displacement

Principle of the NanoBRET target engagement assay.
Downstream Signaling and Functional Assays

Validating that the inhibitor modulates the kinase's function in a cellular context provides crucial evidence of its on-target activity.

Methodology: Western Blot for Phospho-Protein Levels

  • Cell Culture: Culture cells expressing DDR1 or DDR2.

  • Stimulation: Stimulate the cells with collagen to activate DDR signaling.

  • Inhibitor Treatment: Treat the cells with this compound at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated downstream targets (e.g., p-DDR1, p-p38 MAPK).[8]

  • Analysis: Quantify the band intensities to determine the extent of inhibition of downstream signaling.

DDR1 vs. DDR2 Signaling Pathways

Understanding the downstream pathways of DDR1 and DDR2 further illustrates the need for selective inhibitors, as they can regulate both common and distinct cellular processes.

G Collagen Collagen DDR1 DDR1 Collagen->DDR1 DDR2 DDR2 Collagen->DDR2 ShcA ShcA DDR1->ShcA PI3K PI3K DDR1->PI3K p38MAPK p38 MAPK DDR1->p38MAPK ERK ERK DDR1->ERK JAK2 JAK2 DDR1->JAK2 Cdc42 Cdc42 DDR1->Cdc42 Migration Migration DDR1->Migration Adhesion Adhesion DDR1->Adhesion ECM_Remodeling ECM Remodeling DDR1->ECM_Remodeling DDR2->ERK DDR2->JAK2 DDR2->Migration DDR2->ECM_Remodeling ShcA->ERK Proliferation Proliferation PI3K->Proliferation p38MAPK->Migration ERK->Proliferation JAK2->Proliferation Cdc42->Adhesion

Simplified DDR1 and DDR2 signaling pathways.

While both receptors can activate common pathways like ERK and JAK2, they also have distinct effectors and can lead to different functional outcomes.[2][4] For instance, some studies suggest DDR1, but not DDR2, is implicated in cell adhesion to a collagen I matrix.[3]

Conclusion

The validation of this compound's specificity for DDR1 over DDR2 is a multifaceted process. Biochemical assays provide initial potency data, but these can yield conflicting results depending on the conditions. Cellular target engagement and functional downstream assays are therefore essential to confirm on-target activity in a more physiologically relevant context. The available data suggests that while this compound does exhibit some preference for DDR1, particularly in cellular assays, its designation as a highly selective DDR1 inhibitor should be considered in the context of the experimental system being used. Researchers should utilize the protocols outlined in this guide to independently verify its specificity for their specific model and application.

References

Unveiling the Selectivity Profile of Ddr-trk-1: A Kinase Cross-Reactivity Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor Ddr-trk-1's cross-reactivity profile with other kinases, supported by experimental data. This compound is a chemical probe designed to inhibit Discoidin Domain Receptor (DDR) and Tropomyosin receptor kinase (TRK) families.[1] Understanding its selectivity is crucial for interpreting experimental results and for the development of targeted therapeutics.

Executive Summary

This compound is a potent inhibitor of both DDR and TRK kinase families.[1] While it demonstrates high selectivity, it does exhibit cross-reactivity with a limited number of other kinases at higher concentrations. This guide summarizes the available quantitative data on its inhibitory activity, details the experimental protocols used to obtain this data, and provides visual representations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The cross-reactivity of this compound has been assessed using various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinase TargetIC50 (nM)Assay Technology
DDR19.4[2][3]LANCE ULTRA kinase assay[4]
DDR127Activity assay (10µM ATP)[1]
DDR24.5Activity assay (10µM ATP)[1]
TRKA43Activity assay (10µM ATP)[1]
TRKB3.6Activity assay (10µM ATP)[1]
TRKC2.9Activity assay (10µM ATP)[1]
Abl1>10,000[3]Not Specified
Binding Affinity

The dissociation constant (Kd) is a measure of the affinity between a ligand and a protein. A lower Kd value indicates a higher binding affinity.

Kinase TargetKd (nM)Assay Technology
DDR14.7[3]DiscoverX profiling[4]
TrkB22[3]DiscoverX profiling[4]
TrkC18[3]DiscoverX profiling[4]
TrkA100[3]DiscoverX profiling[4]
CDK11370[3]DiscoverX profiling[4]
MUSK530[3]DiscoverX profiling[4]
EPHA8550[3]DiscoverX profiling[4]
Cellular Target Engagement

Cellular potency was assessed using the NanoBRET™ Target Engagement Intracellular Kinase Assay, which measures the ability of a compound to bind to its target within a cellular environment.

Kinase TargetCellular IC50 (nM)
DDR1104[1]
DDR2175[1]
TRKA448[1]
TRKB142[1]
KINOMEscan® Selectivity Profile

This compound was profiled against a panel of 461 kinases at a concentration of 1 µM using the KINOMEscan® platform and was found to be highly selective.[3][4] The primary off-target identified was Cyclin-dependent kinase 11 (CDK11).[1][3]

Signaling Pathway of DDR and TRK Kinases

The following diagram illustrates the general signaling pathways of the DDR and TRK receptor tyrosine kinases, the primary targets of this compound. DDRs are activated by collagen, while TRK receptors are activated by neurotrophins.[1] Both pathways play crucial roles in cell proliferation, survival, and migration.

DDR_TRK_Signaling cluster_DDR DDR Pathway cluster_TRK TRK Pathway Collagen Collagen DDR1/2 DDR1/2 Collagen->DDR1/2 Activates DDR_Signaling Downstream Signaling (e.g., MAPK, p38) DDR1/2->DDR_Signaling Cellular_Response Cell Proliferation, Survival, Migration DDR_Signaling->Cellular_Response Neurotrophins Neurotrophins TRKA/B/C TRKA/B/C Neurotrophins->TRKA/B/C Activates TRK_Signaling Downstream Signaling (e.g., RAS, PLCγ, PI3K) TRKA/B/C->TRK_Signaling TRK_Signaling->Cellular_Response This compound This compound This compound->DDR1/2 Inhibits This compound->TRKA/B/C Inhibits

DDR and TRK signaling pathways inhibited by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform by DiscoverX is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[5]

Workflow:

  • A DNA-tagged kinase is incubated with the test compound (this compound).

  • The mixture is then added to a well containing an immobilized, active-site directed ligand.

  • After an incubation period to allow for binding, the wells are washed to remove unbound kinase.

  • The amount of bound kinase is quantified by qPCR of the DNA tag.

  • Results are reported as a percentage of the control (vehicle-treated) sample.

KINOMEscan_Workflow cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification A DNA-tagged Kinase D Incubate Kinase + this compound A->D B This compound B->D C Immobilized Ligand E Add to Immobilized Ligand C->E D->E F Wash Unbound Kinase E->F G qPCR of DNA Tag F->G H Data Analysis G->H

Experimental workflow for KINOMEscan® assay.
LANCE® Ultra TR-FRET Kinase Assay

The LANCE® (Lanthanide Chelate Excite) Ultra assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay used to measure kinase activity.[6]

Principle: The assay uses a ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-specific antibody. When the kinase phosphorylates the ULight™-substrate, the Eu-labeled antibody binds to the phosphorylated site. This brings the Eu-donor and ULight™-acceptor into close proximity, allowing for FRET to occur upon excitation of the Europium. The resulting light emission is proportional to the level of substrate phosphorylation.[6][7]

Protocol-in-Brief:

  • Kinase Reaction: The target kinase is incubated with the ULight™-labeled substrate, ATP, and the test inhibitor (this compound) in a kinase buffer.[6]

  • Detection: The reaction is stopped by the addition of EDTA, and a Eu-labeled anti-phospho-specific antibody in detection buffer is added.[6][7]

  • Signal Measurement: After an incubation period, the plate is read in a TR-FRET compatible reader, measuring the emission at 665 nm following excitation at 320 or 340 nm.[7]

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ Target Engagement Assay is a bioluminescence resonance energy transfer (BRET)-based method that measures compound binding to a target protein within intact cells.[8]

Principle: The assay utilizes a target kinase that is fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that reversibly binds to the kinase. When the tracer is bound to the NanoLuc®-kinase fusion protein, BRET occurs. A test compound that also binds to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[9]

Protocol-in-Brief:

  • Cells expressing the NanoLuc®-kinase fusion protein are seeded in assay plates.[10]

  • A fixed concentration of the NanoBRET™ tracer and varying concentrations of the test compound (this compound) are added to the cells.[8]

  • After an incubation period, a substrate for NanoLuc® is added.

  • The BRET signal is measured using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

References

A Comparative Analysis of DDR-TRK-1 and BAY-826 for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two kinase inhibitors, DDR-TRK-1 and BAY-826, intended for researchers, scientists, and drug development professionals. The information presented is collated from publicly available research to facilitate an objective comparison of their biochemical activity, cellular effects, and in vivo efficacy in various preclinical models.

Introduction

This compound is a chemical probe that selectively inhibits Discoidin Domain Receptor 1 (DDR1) and the Tropomyosin receptor kinase (TRK) family.[1][2][3] It has been investigated for its therapeutic potential in fibrosis and cancer.[1][2] BAY-826 is a highly potent and orally available small molecule inhibitor of the receptor tyrosine kinase TIE-2, playing a crucial role in angiogenesis.[4][5][6] It has been primarily evaluated in the context of cancer, particularly in highly vascularized tumors like glioblastoma.[4][6] While both are kinase inhibitors, their primary targets and investigated therapeutic applications differ significantly. This guide will delineate these differences through a presentation of their biochemical and cellular activities, pharmacokinetic properties, and the signaling pathways they modulate.

Biochemical and Cellular Activity

The following tables summarize the in vitro biochemical and cellular activities of this compound and BAY-826. The data is compiled from various sources and presented for comparative purposes.

Table 1: In Vitro Biochemical Activity

ParameterThis compoundBAY-826
Primary Targets DDR1, TRK Family (TrkA, TrkB, TrkC)[1][2][3]TIE-2[4][5]
IC50 (DDR1) 9.4 nM[1]Not explicitly reported, but binds with high affinity (Kd = 0.4 nM)[5]
IC50 (TrkA) 43 nM[2]Not reported
IC50 (TrkB) 3.6 nM[2]Not reported
IC50 (TrkC) 2.9 nM[2]Not reported
IC50 (TIE-2) Not reportedEC50 of ~1.3 nM for autophosphorylation inhibition[5]
Binding Affinity (Kd) for DDR1 4.7 nM[1]0.4 nM[5]
Binding Affinity (Kd) for TIE-2 Not reported1.6 nM[5]
Other Notable Targets DDR2 (IC50 = 4.5 nM)[2]TIE-1 (Kd = 0.9 nM), DDR2 (Kd = 1.3 nM)[5]

Table 2: Cellular Activity

AssayThis compoundBAY-826
Cellular Target Engagement (NanoBRET) DDR1 (IC50 = 104 nM), DDR2 (IC50 = 175 nM), TrkA (IC50 = 448 nM), TrkB (IC50 = 142 nM)[2]Inhibition of TIE-2 autophosphorylation in HUVECs (EC50 ≈ 1.3 nM)[5]
Panc-1 Colony Formation Inhibits colony formation[2]Not reported
Panc-1 Cell Migration Inhibits cell migration[2]Not reported
Glioma Cell Proliferation Not reportedLimited acute growth inhibitory effects[5]
Endothelial Cell Proliferation (VEGF-stimulated) Not reportedAffected only at µM concentrations[5]

In Vivo Pharmacokinetics and Efficacy

The in vivo properties of this compound and BAY-826 have been characterized in rodent models, as summarized below.

Table 3: In Vivo Data

ParameterThis compoundBAY-826
Animal Model Mice (Pulmonary Fibrosis Model)[1][7], Rats (PK)[1]Mice (Syngeneic Glioma Models)[4][6]
Dosing Regimen (Efficacy) 10 and 50 mg/kg, twice daily[7]100 mg/kg, daily[8]
Oral Bioavailability 66.8% (in rats at 20 mg/kg)[1]Orally available[4]
Half-life (T1/2) 1.25 h (in rats at 20 mg/kg)[1]Not explicitly reported
In Vivo Efficacy Reduces bleomycin-induced pulmonary fibrosis[1][7]Prolonged survival in some glioma models, synergistic effect with irradiation in one model[4][6]

Signaling Pathways

This compound and BAY-826 exert their effects by inhibiting distinct signaling pathways initiated by their respective primary targets.

DDR1 Signaling Pathway

DDR1 is a receptor tyrosine kinase activated by collagen.[9][10] Its activation leads to the initiation of several downstream signaling cascades involved in cell proliferation, migration, and survival.[9][10] this compound inhibits the kinase activity of DDR1, thereby blocking these downstream signals.

DDR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NFkB NF-κB DDR1->NFkB Src Src DDR1->Src AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration NFkB->Survival Src->Migration DDR_TRK_1 This compound DDR_TRK_1->DDR1 Inhibition

Caption: DDR1 signaling pathway and the inhibitory action of this compound.

TrkA Signaling Pathway

TrkA is the high-affinity receptor for Nerve Growth Factor (NGF).[11][12] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.[11][12][13] this compound also inhibits TrkA, which can be a desired effect in certain cancers but may have implications for neuronal function.

TrkA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA NGF->TrkA Activation Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K MAPK MAPK Ras->MAPK Differentiation Neuronal Differentiation MAPK->Differentiation AKT AKT PI3K->AKT Survival Neuronal Survival AKT->Survival DDR_TRK_1 This compound DDR_TRK_1->TrkA Inhibition

Caption: TrkA signaling pathway and the inhibitory action of this compound.

TIE-2 Signaling Pathway

TIE-2 is a receptor tyrosine kinase that is activated by angiopoietins, primarily Angiopoietin-1 (Ang-1). This signaling axis is critical for vascular stabilization and angiogenesis.[4] BAY-826 potently inhibits TIE-2 phosphorylation, thereby disrupting these processes, which is a key strategy in anti-angiogenic cancer therapy.

TIE2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Ang1 Angiopoietin-1 TIE2 TIE-2 Ang1->TIE2 Activation PI3K PI3K TIE2->PI3K MAPK MAPK TIE2->MAPK AKT AKT PI3K->AKT Vascular_Stability Vascular Stability AKT->Vascular_Stability Angiogenesis Angiogenesis MAPK->Angiogenesis BAY_826 BAY-826 BAY_826->TIE2 Inhibition

Caption: TIE-2 signaling pathway and the inhibitory action of BAY-826.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of key experimental methodologies used in the characterization of this compound and BAY-826.

In Vitro Kinase Inhibition Assay (General)

To determine the half-maximal inhibitory concentration (IC50) of the compounds, in vitro kinase assays are performed. A typical protocol involves incubating the recombinant kinase domain of the target protein (e.g., DDR1, TrkA, TIE-2) with a specific substrate and ATP. The inhibitor is added at varying concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like LANCE Ultra kinase assay or by detecting ATP consumption (e.g., Kinase-Glo). The IC50 value is then calculated from the dose-response curve.

Cellular Target Phosphorylation Inhibition Assay

To assess the ability of the inhibitors to block target activity within a cellular context, phosphorylation assays are conducted.

  • For BAY-826: Human umbilical vein endothelial cells (HUVECs) are pre-incubated with varying concentrations of BAY-826 or DMSO as a control.[5] The cells are then stimulated with a TIE-2 agonist like Angiopoietin-1 or a general phosphotyrosine phosphatase inhibitor like sodium orthovanadate (Na3VO4) to induce TIE-2 autophosphorylation.[4][5] Cell lysates are then subjected to immunoprecipitation with an anti-TIE-2 antibody, followed by Western blotting with an anti-phosphotyrosine antibody to detect the levels of phosphorylated TIE-2.[14]

  • For this compound: A similar principle is applied. For instance, in primary human lung fibroblasts, cells are treated with different concentrations of this compound, and the levels of phosphorylated DDR1 and downstream signaling proteins like p38 MAPK are assessed by Western blotting.[7]

Cell Migration 'Scratch' Assay (for this compound)

This assay is used to evaluate the effect of an inhibitor on cell migration.

  • Panc-1 cells are grown to confluence in a multi-well plate.[1]

  • A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.[1]

  • The cells are then incubated with media containing different concentrations of this compound or a control.[1]

  • The rate of cell migration into the scratched area is monitored and photographed at several time points (e.g., 12, 24, 48, 60, and 72 hours).[1]

  • The area of the wound is measured to quantify the extent of cell migration and the inhibitory effect of the compound.

In Vivo Tumor Models (for BAY-826)

Syngeneic mouse glioma models (e.g., SMA-497, SMA-560) are used to evaluate the in vivo efficacy of BAY-826.[4][6]

  • Glioma cells are intracranially implanted into the brains of mice.[8]

  • After a few days to allow for tumor establishment, treatment with BAY-826 (e.g., 100 mg/kg via oral gavage) is initiated and continued daily.[8]

  • In some experimental arms, a single dose of irradiation is administered.[8]

  • The primary endpoint is typically overall survival, which is monitored and compared between the different treatment groups (vehicle control, BAY-826 alone, irradiation alone, and combination therapy).[4]

  • At the end of the study, or when mice become symptomatic, brains can be harvested for histological analysis to assess tumor burden, vessel density (e.g., by CD31 staining), and immune cell infiltration.[8]

In Vivo Pulmonary Fibrosis Model (for this compound)

To assess the anti-fibrotic potential of this compound, a bleomycin-induced pulmonary fibrosis model in mice is utilized.[1][7]

  • Mice are intratracheally instilled with bleomycin to induce lung injury and subsequent fibrosis.[7]

  • Treatment with this compound (e.g., 10 or 50 mg/kg, twice daily) or a vehicle control is initiated.[7]

  • After a defined period, the mice are euthanized, and their lungs are harvested for analysis.

  • The extent of fibrosis is evaluated by histological staining (e.g., Masson's trichrome), and the expression of fibrotic markers like fibronectin and alpha-smooth muscle actin (α-SMA) is determined by Western blotting or immunohistochemistry.[1]

  • The collagen content in the lungs can be quantified by measuring hydroxyproline levels.[1]

Conclusion

This compound and BAY-826 are valuable research tools for investigating the roles of their respective target kinases in various pathological processes. This compound is a dual inhibitor of DDR1 and the TRK family, with demonstrated efficacy in preclinical models of fibrosis and cancer cell migration. BAY-826 is a potent and selective TIE-2 inhibitor with anti-angiogenic properties, showing promise in glioma models, particularly in combination with radiotherapy. The choice between these two inhibitors will be dictated by the specific research question and the signaling pathway of interest. This guide provides a foundation for researchers to make an informed decision based on the available preclinical data.

References

Validating the Inhibition of DDR1 and TRK Pathways by Ddr-trk-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the inhibitor Ddr-trk-1 with other known inhibitors of the Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinase (TRK) pathways. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to validate the inhibitory effects of this compound.

Introduction to DDR1 and TRK Signaling

The Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinase (TRK) are two families of receptor tyrosine kinases (RTKs) that play crucial roles in various cellular processes. Their dysregulation has been implicated in numerous diseases, including cancer and fibrosis, making them attractive targets for therapeutic intervention.

DDR1, upon binding to its ligand, collagen, activates downstream signaling pathways such as MAPK, PI3K/Akt, and NF-κB, which are involved in cell proliferation, migration, and invasion. The TRK family of receptors (TrkA, TrkB, and TrkC) are activated by neurotrophins and regulate neuronal survival, differentiation, and synaptic plasticity through pathways including Ras/MAPK, PI3K/Akt, and PLC-γ.

This compound has emerged as a chemical probe that selectively inhibits both DDR1 and the TRK family of kinases. This guide will delve into the experimental validation of its inhibitory activity and compare its performance against other established inhibitors.

Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro potency of this compound against DDR1 and TRK kinases, alongside a comparison with other well-characterized inhibitors. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Table 1: Comparison of DDR1 Inhibitor Potency

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Reference(s)
This compound 9.4188
274.5
DDR1-IN-1105413
Dasatinib0.5 - 1.351.4
Imatinib337675
Nilotinib4355
Ponatinib99

Table 2: Comparison of TRK Inhibitor Potency

InhibitorTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference(s)
This compound 433.62.9
Larotrectinib5-115-115-11
Entrectinib1-51-51-5

Experimental Protocols for Inhibitor Validation

Accurate and reproducible experimental design is paramount in validating the efficacy and selectivity of kinase inhibitors. Below are detailed methodologies for key assays used to characterize inhibitors like this compound.

Biochemical Kinase Activity Assays

1. LanthaScreen® Eu Kinase Binding Assay

This assay measures the binding affinity of an inhibitor to the kinase of interest.

  • Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer. Inhibitor binding to the kinase displaces the tracer, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Reagent Preparation: Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test inhibitor.

    • Reaction Setup: In a 384-well plate, add the test inhibitor, a mixture of the kinase and the Eu-labeled antibody, and the Alexa Fluor® 647-labeled tracer. The final reaction volume is typically 15 µL.

    • Incubation: Incubate the plate at room temperature for 1 hour.

    • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring the FRET signal.

    • Data Analysis: Calculate the IC50 values by plotting the FRET signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Radiometric Kinase Assay (e.g., HotSpot™)

This is a traditional method to measure the catalytic activity of a kinase.

  • Principle: This assay measures the transfer of a radioactive phosphate group (from [γ-³³P]-ATP) to a specific substrate by the kinase. Inhibition of the kinase results in a decreased incorporation of the radiolabel into the substrate.

  • Protocol Outline:

    • Reagent Preparation: Prepare Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT). Prepare serial dilutions of the inhibitor.

    • Reaction Setup: In a microcentrifuge tube, combine the kinase, the specific peptide substrate (e.g., KKSRGDYMTMQIG for DDR1), the inhibitor, and the [γ-³³P]-ATP assay cocktail.

    • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15 minutes).

    • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Washing: Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated [γ-³³P]-ATP.

    • Data Acquisition: Measure the radioactivity incorporated into the substrate using a scintillation counter.

    • Data Analysis: Determine the IC50 values by plotting the remaining kinase activity against the inhibitor concentration.

Cell-Based Assays

1. Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block the phosphorylation of the target kinase and its downstream substrates within a cellular context.

  • Principle: Cells expressing the target kinase are treated with the inhibitor, followed by stimulation with a ligand (if necessary) to induce kinase activation. The phosphorylation status of the target kinase and downstream signaling proteins is then assessed by Western blotting using phospho-specific antibodies.

  • Protocol Outline:

    • Cell Culture and Treatment: Plate cells (e.g., KM12C cells for TrkA) and allow them to adhere. Treat the cells with serial dilutions of the inhibitor for a specified time.

    • Ligand Stimulation (if applicable): For DDR1, stimulate the cells with collagen to induce receptor autophosphorylation.

    • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer the proteins to a membrane (e.g., PVDF), and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., p-DDR1, DDR1, p-Akt, Akt, p-ERK, ERK).

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

    • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Calculate the EC50 values for the inhibition of phosphorylation.

2. Cell Proliferation Assay

This assay assesses the impact of the inhibitor on the growth and viability of cancer cells that are dependent on the target kinase for their proliferation.

  • Principle: Cells whose proliferation is driven by the target kinase are cultured in the presence of varying concentrations of the inhibitor. The cell viability is measured after a defined period to determine the inhibitor's antiproliferative effect.

  • Protocol Outline:

    • Cell Seeding: Seed cells (e.g., BaF3 cells engineered to express an oncogenic TRK fusion) in a 96-well plate.

    • Inhibitor Treatment: Add serial dilutions of the inhibitor to the wells.

    • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Viability Measurement: Add a reagent to measure cell viability (e.g., a tetrazolium-based reagent like WST-1 or a reagent that measures ATP content like CellTiter-Glo®).

    • Data Acquisition: Read the absorbance or luminescence on a plate reader.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values by plotting cell viability against the inhibitor concentration.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for inhibitor validation.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates SHC SHC DDR1->SHC Inhibited by this compound PI3K PI3K DDR1->PI3K Inhibited by this compound NFkB NFkB DDR1->NFkB Inhibited by this compound GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Invasion Invasion ERK->Invasion AKT AKT PI3K->AKT AKT->Proliferation AKT->Migration AKT->Invasion NFkB->Proliferation NFkB->Migration NFkB->Invasion

Caption: DDR1 Signaling Pathway and Point of Inhibition.

TRK_Signaling_Pathway Neurotrophins Neurotrophins TRK_Receptor TRK (A, B, C) Neurotrophins->TRK_Receptor Activates RAS_RAF_MEK_ERK RAS/MAPK Pathway TRK_Receptor->RAS_RAF_MEK_ERK Inhibited by this compound PI3K_AKT PI3K/AKT Pathway TRK_Receptor->PI3K_AKT Inhibited by this compound PLCg PLCγ Pathway TRK_Receptor->PLCg Inhibited by this compound Cell_Survival Cell_Survival RAS_RAF_MEK_ERK->Cell_Survival Differentiation Differentiation RAS_RAF_MEK_ERK->Differentiation PI3K_AKT->Cell_Survival Synaptic_Plasticity Synaptic_Plasticity PLCg->Synaptic_Plasticity

Caption: TRK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen®) Determine_IC50 Determine IC50 values Biochemical_Assay->Determine_IC50 Cellular_Phospho_Assay Cellular Phosphorylation Assay (Western Blot) Determine_IC50->Cellular_Phospho_Assay Confirm Cellular Activity Determine_EC50 Determine EC50 values Cellular_Phospho_Assay->Determine_EC50 Cell_Proliferation_Assay Cell Proliferation Assay Determine_GI50 Determine GI50 values Cell_Proliferation_Assay->Determine_GI50

Caption: Experimental Workflow for Inhibitor Validation.

Conclusion

The available data indicates that this compound is a potent inhibitor of both DDR1 and the TRK family of kinases. Its IC50 values are comparable to or, in some cases, more potent than other established inhibitors for these targets. The provided experimental protocols offer a robust framework for the validation and characterization of this compound and other similar inhibitors. The visual representations of the signaling pathways and experimental workflows aim to provide a clear understanding of the mechanisms of action and the validation process. This comparative guide serves as a valuable resource for researchers in the field of drug discovery, facilitating the objective evaluation of this compound as a potential therapeutic agent.

Comparative Efficacy of Ddr-trk-1 in Diverse Cancer Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dual inhibitor Ddr-trk-1, which targets both Discoidin Domain Receptor (DDR) and Tropomyosin Receptor Kinase (TRK) pathways. The content herein summarizes its efficacy in key cancer cell lines and draws comparisons with other established inhibitors targeting similar pathways. This document is intended to serve as a resource for researchers investigating novel cancer therapeutics.

Executive Summary

This compound is a potent chemical probe with inhibitory activity against both DDR and TRK kinases.[1] While its anti-proliferative and anti-migratory effects have been observed, particularly in pancreatic cancer cells, a direct quantitative comparison of its cellular efficacy against other inhibitors across a broad panel of cancer cell lines is not extensively documented in publicly available literature. This guide compiles the existing biochemical data for this compound and contrasts it with the cellular efficacy of other relevant inhibitors—Dasatinib, Nilotinib, and DDR1-IN-1—in pancreatic (Panc-1), lung (A549), and colon (HCT116) cancer cell lines. The provided data, collated from various studies, offers a valuable, albeit indirect, comparative landscape.

Data Presentation: Inhibitor Efficacy

The following tables summarize the available quantitative data for this compound and its alternatives. Table 1 details the biochemical inhibitory concentrations (IC50) of this compound against its target kinases. Tables 2, 3, and 4 present the cellular IC50 values for Dasatinib, Nilotinib, and DDR1-IN-1 in the specified cancer cell lines, providing a benchmark for comparison.

Table 1: Biochemical Activity of this compound

Target KinaseIC50 (nM)
DDR127
DDR24.5
TRKA43
TRKB3.6
TRKC2.9
(Data sourced from in vitro activity assays)[1]

Table 2: Comparative Cellular IC50 Values in Panc-1 (Pancreatic Cancer)

InhibitorIC50 (µM)Notes
This compound N/AInhibits colony formation and migration; specific IC50 not reported.
Dasatinib> 1Panc-1 cells are considered resistant to Dasatinib.
Nilotinib~5.8Data from Genomics of Drug Sensitivity in Cancer Project.
DDR1-IN-1> 10Does not inhibit proliferation below 10 µM in various cancer cells.

Table 3: Comparative Cellular IC50 Values in A549 (Lung Cancer)

InhibitorIC50 (µM)Source / Notes
This compound N/ANo publicly available data.
Dasatinib2.2[2]
Nilotinib6.63[3]
DDR1-IN-1N/ANo publicly available data for this cell line.

Table 4: Comparative Cellular IC50 Values in HCT116 (Colon Cancer)

InhibitorIC50 (µM)Source / Notes
This compound N/ANo publicly available data.
Dasatinib0.14[4]
Nilotinib5.75[3]
DDR1-IN-14.0[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates Src Src DDR1->Src Notch Notch DDR1->Notch Pyk2 Pyk2 DDR1->Pyk2 IKK IKK DDR1->IKK MAPK MAPK Src->MAPK Gene_Expression Gene Expression (Proliferation, Survival, Migration) Notch->Gene_Expression Pyk2->MAPK NFkB NF-κB IKK->NFkB NFkB->Gene_Expression MAPK->Gene_Expression

DDR1 Signaling Pathway

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TRKA/B/C) Neurotrophin->TRK_Receptor Binds & Activates RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Survival, Proliferation, Differentiation) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Gene_Expression

TRK Signaling Pathway

Experimental_Workflow_Migration cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Seed cancer cells (e.g., Panc-1) in upper chamber of Boyden Chamber B Add chemoattractant (e.g., FBS) to lower chamber A->B C Add this compound or alternative inhibitor to upper chamber B->C D Incubate for 12-24 hours (allows for cell migration) C->D E Fix and stain migrated cells on the underside of the membrane D->E F Count migrated cells under a microscope E->F G Compare cell counts between treated and untreated groups F->G

Workflow for Cell Migration Assay

Experimental Protocols

Detailed methodologies for key assays are provided below to ensure reproducibility and accurate interpretation of results.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (Panc-1, A549, HCT116)

  • This compound and alternative inhibitors

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or alternative inhibitors for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the migratory capacity of cancer cells in response to a chemoattractant.

Materials:

  • Cancer cell lines

  • This compound and alternative inhibitors

  • Boyden chambers (transwell inserts with a porous membrane)

  • Serum-free and serum-containing culture medium

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

  • Microscope

Procedure:

  • Place transwell inserts into the wells of a 24-well plate. Add serum-containing medium (chemoattractant) to the lower chamber.

  • Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the transwell inserts.

  • Add the test inhibitor (this compound or alternatives) to the upper chamber.

  • Incubate the plate for 12-24 hours to allow cells to migrate through the porous membrane.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of stained, migrated cells in several microscopic fields.

  • Compare the number of migrated cells in treated versus untreated wells to determine the effect of the inhibitor on cell migration.[1][6][7][8]

Apoptosis Assay (Annexin V Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Cancer cell lines

  • This compound and alternative inhibitors

  • Annexin V-FITC apoptosis detection kit

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the desired concentrations of inhibitors for a specified time (e.g., 24-48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and resuspend them in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10][11][12][13]

Conclusion

This compound demonstrates potent biochemical inhibition of both DDR and TRK kinases, and initial studies indicate its potential to inhibit cancer cell proliferation and migration. However, the lack of comprehensive cellular efficacy data across a range of cancer cell lines makes direct comparisons with other inhibitors challenging. The data presented for Dasatinib, Nilotinib, and DDR1-IN-1 provide a useful, albeit indirect, benchmark for the field. Further studies are warranted to systematically evaluate the cellular effects of this compound in diverse cancer types to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams included in this guide offer a foundational framework for such future investigations.

References

A Head-to-Head Comparison of Ddr-trk-1 with Selective TRK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the dual DDR1/TRK inhibitor, Ddr-trk-1, with the selective TRK inhibitors, Larotrectinib and Entrectinib. The information is intended to assist researchers in making informed decisions for their preclinical and clinical studies.

Overview and Mechanism of Action

This compound is a chemical probe that functions as a potent inhibitor of Discoidin Domain Receptor 1 (DDR1) and also exhibits inhibitory activity against the Tropomyosin Receptor Kinase (TRK) family (TrkA, TrkB, and TrkC)[1][2][3]. Its dual activity makes it a subject of interest for disease models where both DDR1 and TRK signaling pathways are implicated. However, it is noted that due to restricted central nervous system (CNS) exposure, the in vivo effects of this compound are often attributed to DDR1/2 inhibition rather than TRK inhibition[1].

Larotrectinib is a first-in-class, highly selective inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC)[4][5][6][7]. It is a potent ATP-competitive inhibitor that has demonstrated significant and durable antitumor activity in patients with TRK fusion-positive cancers, irrespective of tumor type or patient age[6].

Entrectinib is another potent, ATP-competitive inhibitor of the TRK family (TrkA, TrkB, and TrkC)[8][9]. In addition to its anti-TRK activity, Entrectinib also potently inhibits ROS1 and ALK kinases[8][10][11]. Its ability to cross the blood-brain barrier makes it a therapeutic option for patients with CNS metastases[9].

Data Presentation: Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for this compound, Larotrectinib, and Entrectinib, focusing on their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Potency (IC50, nM)

TargetThis compoundLarotrectinibEntrectinib
TRKA 43[1]6.5[5]1.7[8][9]
TRKB 3.6[1]8.1[5]0.1[8]
TRKC 2.9[1]10.6[5]0.1[8]
DDR1 9.4[2]--
DDR2 4.5[1]--
ROS1 --0.2[8]
ALK --1.6[8]

Table 2: Cellular Potency

Assay TypeCell LineThis compound (IC50, nM)Larotrectinib (IC50, nM)Entrectinib (IC50, nM)
NanoBRET™ Target Engagement -DDR1: 104, DDR2: 175, TRKA: 448, TRKB: 142[1]--
Cell Proliferation (ETV6-NTRK3 fusion) AML Cell Lines--<1[12]
Cell Proliferation (TPM3-NTRK1 fusion) KM12-Dose-dependent inhibition[5]17[11]
Cell Proliferation (TEL-TRKB fusion) Ba/F3--2.9[11]
Cell Proliferation (TEL-TRKC fusion) Ba/F3--3.3[11]

Table 3: In Vivo Efficacy in Xenograft Models

InhibitorCancer ModelDosingOutcome
This compound Bleomycin-induced pulmonary fibrosis (mouse)10 and 50 mg/kg (twice daily)Reduced pulmonary fibrosis[13]
Larotrectinib KM12 (colorectal cancer) xenograft (mouse)Oral administrationSignificantly reduced tumor growth[5]
Entrectinib SY5Y-TrkB (neuroblastoma) xenograft (mouse)-Significant tumor growth inhibition[14][15]
Entrectinib Karpas-299 and SR-786 (ALK-driven ALCL) xenografts (mouse)30 or 60 mg/kg (orally, twice daily for 10 days)Induced complete tumor regression[16]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Biochemical Kinase Assay (LANCE® Ultra TR-FRET)

This protocol outlines a general procedure for determining the IC50 values of inhibitors against target kinases using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Kinase of interest (e.g., TRKA, DDR1)

  • ULight™-labeled substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Test compounds (this compound, Larotrectinib, Entrectinib)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 40 mM EDTA in 1X LANCE Detection Buffer)

  • 384-well white OptiPlate™

  • TR-FRET microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (prepared in kinase buffer) to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a mix of ULight™-substrate and ATP (prepared in kinase buffer).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of the stop solution to each well.

    • Add 5 µL of the Europium-labeled anti-phospho-substrate antibody (prepared in LANCE Detection Buffer) to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 320 nm.

    • Calculate the TR-FRET ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement (NanoBRET™ Assay)

This protocol describes a method to quantify the engagement of a test compound with its target protein within intact cells.

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target kinase

  • Test compounds

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 96-well or 384-well plates

  • Luminometer capable of measuring NanoBRET™ signals

Procedure:

  • Cell Seeding: Seed the cells expressing the NanoLuc®-fusion protein into the wells of a white assay plate and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds.

    • On the day of the assay, add the NanoBRET™ tracer and the test compounds to the cells in Opti-MEM® I medium.

    • Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Luminescence Measurement:

    • Prepare the Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after treatment with a test compound.

Materials:

  • Cancer cell lines of interest

  • CellTiter-Glo® Reagent

  • Test compounds

  • 96-well or 384-well opaque-walled plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into the wells of an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Cell Viability Assay (Sulforhodamine B - SRB)

This colorimetric assay measures cell density based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell lines

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with test compounds as described for the CellTiter-Glo® assay.

  • Cell Fixation:

    • After the incubation period, gently add cold 10% (w/v) TCA to each well to fix the cells.

    • Incubate at 4°C for at least 1 hour.

  • Staining:

    • Wash the plates four times with slow-running tap water and allow them to air-dry.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air-dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of a test compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Cancer cell line of interest

  • Test compound and vehicle

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection) and duration.

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers (Volume = (length x width²)/2) at regular intervals (e.g., twice a week).

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a maximum allowed size or after a predefined treatment period.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target engagement).

    • Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the compound.

Mandatory Visualizations

Signaling Pathway Diagram

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TrkA, TrkB, TrkC) Neurotrophin->TRK_Receptor Binding & Dimerization Shc Shc TRK_Receptor->Shc Phosphorylation PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell_Survival Cell Survival Akt->Cell_Survival IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Proliferation Proliferation PKC->Proliferation

Caption: TRK receptor signaling pathway upon neurotrophin binding.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Making Biochemical_Assay Biochemical Kinase Assay (e.g., LANCE Ultra) Cellular_Assay Cellular Potency Assay (e.g., CellTiter-Glo, SRB) Biochemical_Assay->Cellular_Assay Potent & Selective Hits Target_Engagement Target Engagement Assay (e.g., NanoBRET) Cellular_Assay->Target_Engagement Active Compounds Xenograft_Model Xenograft Model Target_Engagement->Xenograft_Model Confirmed On-Target Activity PD_Biomarkers Pharmacodynamic Biomarkers Xenograft_Model->PD_Biomarkers Toxicity_Study Toxicity Studies Xenograft_Model->Toxicity_Study Go_NoGo Go/No-Go Decision PD_Biomarkers->Go_NoGo Efficacy & Safety Profile Toxicity_Study->Go_NoGo Efficacy & Safety Profile Start Compound Synthesis Start->Biochemical_Assay

Caption: General workflow for kinase inhibitor evaluation.

References

Validating the In Vivo Efficacy of Ddr-trk-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the dual DDR1 and TRK inhibitor, Ddr-trk-1, with alternative therapeutic agents. It is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel cancer therapies targeting the Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinase (TRK) pathways. This document summarizes available in vivo efficacy data, outlines key biomarkers for assessing target engagement, and provides detailed experimental protocols.

Introduction to this compound

This compound is a chemical probe that functions as a selective inhibitor of DDR1, a receptor tyrosine kinase activated by collagen, and also exhibits inhibitory activity against the TRK family of neurotrophin receptors.[1] Both DDR1 and TRK signaling pathways are implicated in cancer progression, promoting cell survival, proliferation, and migration through downstream cascades, including the MAPK and PI3K/Akt pathways.[1][2] this compound has been investigated in in vivo models of lung fibrosis, where it demonstrated a reduction in fibrotic markers.[3] While its direct in vivo efficacy in cancer models is not extensively quantified in publicly available literature, it has been shown to inhibit colony formation and migration of pancreatic cancer cells in vitro.[1]

In Vivo Efficacy: A Comparative Overview

A direct quantitative comparison of the in vivo anti-cancer efficacy of this compound is challenging due to the limited availability of public data. However, to provide a framework for evaluation, this guide presents data from studies on alternative DDR1 and TRK inhibitors.

Table 1: Comparison of In Vivo Efficacy of DDR1 and TRK Inhibitors

InhibitorTarget(s)Cancer ModelDosing RegimenKey Efficacy ReadoutReference
This compound DDR1, TRKPancreatic Cancer (in vitro)Not ApplicableInhibition of colony formation and migration[1]
Nilotinib DDR1, Bcr-Abl, c-Kit, PDGFRColon Cancer XenograftNot SpecifiedReduced tumor growth[4]
Dasatinib DDR1, Bcr-Abl, Src familyVarious solid tumorsNot SpecifiedNot Specified[5]
7rh DDR1Gastric Carcinoma XenograftNot Specified50% suppression of tumor size[4]
Larotrectinib TRKA, TRKB, TRKCNTRK fusion-positive solid tumors100 mg BID75% Overall Response Rate (ORR)[6]
Entrectinib TRKA, TRKB, TRKC, ROS1, ALKNTRK fusion-positive solid tumorsNot Specified57% Overall Response Rate (ORR)[6]
CEP-701 TRKPancreatic Carcinoma Xenograft10 mg/kg s.c. BID for 21 days50-70% reduction in tumor growth volume[2]

Note: The efficacy data presented are from different studies and cancer models and should be interpreted with caution. A direct head-to-head comparison would require a dedicated preclinical study.

Biomarkers for Validating In Vivo Efficacy

To robustly assess the in vivo efficacy of this compound, a panel of predictive and pharmacodynamic biomarkers should be employed.

Predictive Biomarkers:

  • DDR1 Expression and Phosphorylation: High expression of DDR1 and its phosphorylated form (p-DDR1) in tumor tissue may predict sensitivity to DDR1 inhibition.[7]

  • NTRK Gene Fusions: The presence of NTRK1, NTRK2, or NTRK3 gene fusions is a well-established predictive biomarker for response to TRK inhibitors.[8]

Pharmacodynamic Biomarkers:

  • Modulation of Downstream Signaling: Inhibition of DDR1 and TRK should lead to a decrease in the phosphorylation of downstream signaling proteins such as ERK and Akt in tumor tissue.

  • Changes in the Tumor Microenvironment: For DDR1 inhibition, assessing changes in collagen deposition and the infiltration of immune cells can provide insights into the drug's effect.[3]

  • Apoptosis and Proliferation Markers: Changes in markers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) in tumor tissue can indicate a therapeutic response.

Experimental Methodologies

Detailed protocols are crucial for reproducible in vivo studies. Below are outlines for key experimental procedures.

Orthotopic Pancreatic Cancer Xenograft Model
  • Cell Culture: Human pancreatic cancer cells (e.g., PANC-1) are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Surgical Procedure: A small incision is made in the left abdominal flank to expose the pancreas. A suspension of pancreatic cancer cells (typically 1 x 10^6 cells in 50 µL of a Matrigel/media mixture) is injected into the head of the pancreas.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as ultrasound or bioluminescence (if cells are luciferase-tagged).

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound or alternative inhibitors are administered according to the planned dosing schedule.

  • Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and processed for biomarker analysis.[9][10]

Immunohistochemistry (IHC) for p-DDR1
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Non-specific binding is blocked with a protein block solution.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for phosphorylated DDR1 (p-DDR1).

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the signal.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize nuclei and then mounted.

  • Analysis: The intensity and localization of p-DDR1 staining are assessed microscopically.

Fluorescence In Situ Hybridization (FISH) for NTRK Gene Fusions
  • Probe Selection: Break-apart FISH probes for NTRK1, NTRK2, and NTRK3 are used.

  • Tissue Preparation: FFPE tumor sections are prepared as for IHC.

  • Pre-treatment: Sections are treated with pre-treatment reagents to permeabilize the cells and denature the DNA.

  • Probe Hybridization: The FISH probe is applied to the sections and incubated overnight to allow for hybridization to the target DNA.

  • Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probe.

  • Counterstaining and Mounting: A nuclear counterstain (e.g., DAPI) is applied, and the slides are mounted.

  • Analysis: The slides are visualized using a fluorescence microscope. A positive result for a gene rearrangement is indicated by the separation of the 5' and 3' signals of the break-apart probe.[2]

Visualizing the Molecular Pathways and Experimental Processes

To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.

DDR_TRK_Signaling_Pathway cluster_DDR1 DDR1 Signaling cluster_TRK TRK Signaling cluster_downstream Downstream Pathways Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds pDDR1 p-DDR1 DDR1->pDDR1 Autophosphorylation Ras Ras pDDR1->Ras PI3K PI3K pDDR1->PI3K Neurotrophins Neurotrophins TRK TRK Neurotrophins->TRK Binds pTRK p-TRK TRK->pTRK Autophosphorylation pTRK->Ras pTRK->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration mTOR->Proliferation ERK->Proliferation Ddr_trk_1 This compound Ddr_trk_1->pDDR1 Inhibits Ddr_trk_1->pTRK Inhibits

Caption: this compound inhibits both DDR1 and TRK signaling pathways.

InVivo_Efficacy_Workflow start Orthotopic Tumor Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (this compound or Control) randomization->treatment efficacy_assessment Efficacy Assessment (Tumor Volume) treatment->efficacy_assessment efficacy_assessment->treatment Repeated Cycles endpoint Endpoint: Tumor Excision & Biomarker Analysis efficacy_assessment->endpoint

Caption: Workflow for in vivo efficacy and biomarker validation.

References

A Comparative Guide to Orthogonal Methods for Confirming Ddr-trk-1's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following sections detail experimental principles, protocols, and comparative data for methods confirming direct target engagement and downstream cellular effects.

Part 1: Confirming Direct Target Engagement in a Cellular Context

The first step in MoA validation is to confirm that the inhibitor physically binds to its intended target within the complex environment of a cell.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells or cell lysates.[1][2][3] The principle is based on ligand-induced thermal stabilization of the target protein.[4] When a compound like Ddr-trk-1 binds to its target kinase, it increases the protein's resistance to heat-induced unfolding and aggregation.[2][4]

  • Cell Culture and Treatment: Culture cells expressing the target kinase (e.g., DDR1 or TrkA) to ~80% confluency. Treat cells with this compound (e.g., 10 µM), a known control inhibitor, or a vehicle (DMSO) for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling to 4°C.[5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to release soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein remaining at each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.

Hypothetical data for this compound targeting DDR1.

Treatment Target Protein Tagg (°C) (Temperature of 50% Aggregation) Thermal Shift (ΔTagg)
Vehicle (DMSO) DDR1 52.1 -
This compound (10 µM) DDR1 59.8 +7.7°C
Control Inhibitor (10 µM) DDR1 58.5 +6.4°C
Vehicle (DMSO) Off-Target Kinase X 61.3 -

| This compound (10 µM) | Off-Target Kinase X | 61.5 | +0.2°C |

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis start Culture Cells treat Treat with this compound or Vehicle start->treat heat Heat aliquots across a temperature gradient treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge quantify Quantify soluble target (Western Blot) centrifuge->quantify end Generate Melting Curve quantify->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free, biophysical technique that measures the binding kinetics and affinity of an inhibitor to its purified target protein in real-time.[6][7] It is a powerful orthogonal method to CETSA as it provides detailed kinetic parameters (association and dissociation rates) that CETSA does not.

  • Chip Preparation: Select a sensor chip (e.g., CM5) and immobilize the purified recombinant target kinase (e.g., TrkA) onto the surface using standard amine coupling chemistry.[8] A reference channel is prepared similarly but without the protein to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of concentrations of this compound and a control inhibitor in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate.[7] The association is monitored in real-time. After the injection, flow running buffer alone to monitor the dissociation phase.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound inhibitor and prepare the surface for the next injection.[7]

  • Data Analysis: The binding events are measured in Resonance Units (RU). Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.

Hypothetical kinetic data for this compound.

Compound Target Protein ka (1/Ms) kd (1/s) KD (nM)
This compound TrkA 2.5 x 10⁵ 5.0 x 10⁻⁴ 2.0
Control Inhibitor TrkA 1.8 x 10⁵ 9.0 x 10⁻⁴ 5.0
This compound DDR1 3.1 x 10⁵ 7.8 x 10⁻⁴ 2.5

| This compound | Off-Target Kinase Y | 1.0 x 10³ | 2.0 x 10⁻² | >20,000 |

SPR_Principle cluster_setup SPR Setup cluster_process Binding Process light Light Source prism Prism light->prism chip Sensor Chip with Immobilized Target prism->chip detector Detector chip->detector inject Inject this compound (Analyte) bind Binding Event (Mass Change) inject->bind signal Change in Refractive Index (SPR Signal) bind->signal Signaling_Pathway ligand Neurotrophin/ Collagen receptor DDR / TRK Receptor ligand->receptor pi3k PI3K receptor->pi3k ras Ras/Raf receptor->ras inhibitor This compound inhibitor->receptor akt Akt pi3k->akt response Cell Proliferation, Survival, Migration akt->response mek MEK ras->mek erk ERK mek->erk erk->response HCI_Workflow cluster_prep Cell Preparation cluster_imaging Imaging & Analysis plate Plate Cells in Multi-well Plate treat Treat with this compound plate->treat stim Stimulate with NGF treat->stim stain Fix and Stain (Nuclei, Neurites) stim->stain image Automated Microscopy stain->image analyze Image Analysis (Quantification) image->analyze result Phenotypic Readout (e.g., Neurite Length) analyze->result

References

A Head-to-Head Comparison: DDR-TRK-1 Versus First-Generation DDR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of targeted therapies is emerging for cancers and fibrotic diseases, with a keen focus on Discoidin Domain Receptor (DDR) kinases. This guide provides a comprehensive comparison of the novel chemical probe DDR-TRK-1 against first-generation DDR inhibitors, offering researchers and drug development professionals a detailed look at their performance, selectivity, and underlying mechanisms based on available preclinical data.

The Discoidin Domain Receptors, DDR1 and DDR2, are unique receptor tyrosine kinases (RTKs) activated by collagen, playing crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1] Their dysregulation is implicated in the progression of various diseases, including cancer and fibrosis, making them attractive therapeutic targets.[1] First-generation DDR inhibitors, many of which are repurposed multi-kinase inhibitors, have shown promise but are often hampered by off-target effects. This compound represents a more targeted approach, though it also exhibits potent activity against the Tropomyosin receptor kinase (TRK) family.[2]

Mechanism of Action: A Shared Target, Different Profiles

Both this compound and first-generation DDR inhibitors function by competing with ATP to bind to the kinase domain of DDR1 and DDR2, thereby inhibiting their autophosphorylation and downstream signaling. This blockade can disrupt key cellular processes that contribute to disease progression.

First-generation inhibitors like Imatinib, Dasatinib, and Nilotinib were initially developed as Bcr-Abl inhibitors for chronic myeloid leukemia but were later found to inhibit DDR kinases.[3][4] Ponatinib is another multi-targeted kinase inhibitor with potent DDR inhibitory activity.[5] DDR1-IN-1 was one of the first potent and selective inhibitors developed specifically for DDR1.[1]

This compound is a more recently developed chemical probe designed for high potency against both DDR and TRK kinases.[2] Its dual activity can be a consideration in experimental design, and its effects are often attributed to DDR1/2 inhibition in systems with low or absent TRK expression.[2]

Performance Data: A Quantitative Comparison

The following tables summarize the available preclinical data for this compound and a selection of first-generation DDR inhibitors. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Primary Off-Targets (IC50, nM)
This compound 9.4 - 27[2][6]4.5 - 188[2][7]TRKA (43), TRKB (3.6), TRKC (2.9)[2]
DDR1-IN-1 105[1][8]413[1][8]Generally selective, some activity against ABL, KIT, PDGFRβ at higher concentrations[1]
Dasatinib 0.5[3]1.4[3]Bcr-Abl, SRC family, c-KIT, PDGFRβ, EPHA2[9][10]
Imatinib 337[3]675[3]Bcr-Abl, c-KIT, PDGFR[4]
Nilotinib 43[3]55[3]Bcr-Abl, c-KIT, PDGFR[11][12]
Ponatinib Not widely reportedNot widely reportedPan-Bcr-Abl, FGFR, PDGFR, VEGFR, SRC[5][13]

Table 2: Cellular Potency and Selectivity

InhibitorCellular DDR1 Inhibition (EC50, nM)KinomeScan Selectivity Score (S10 at 1µM)Key Off-Targets from KinomeScan
This compound 104 (NanoBRET)[2]Selective at 1µM[2]CDK11 (370 nM)[2]
DDR1-IN-1 86[1]0.01[1]Minimal off-targets at 1µM[1]
Dasatinib Not consistently reported for DDR1Broad activityMultiple kinases including SRC family, c-KIT, PDGFRβ[9]
Imatinib Inhibits collagen-induced autophosphorylation[4]Broad activityMultiple kinases including c-KIT, PDGFR[4]
Nilotinib IC50 in 1-8 nM range for collagen-induced phosphorylation[14]Broad activityMultiple kinases including c-KIT, PDGFR[12]
Ponatinib Not consistently reported for DDR1Broad activityMultiple kinases including FGFR, VEGFR, SRC[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the DDR signaling pathway and a general workflow for evaluating DDR inhibitors.

DDR_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1_DDR2 DDR1/DDR2 Collagen->DDR1_DDR2 Binds & Activates SHC1 SHC1 DDR1_DDR2->SHC1 Autophosphorylation recruits PI3K PI3K DDR1_DDR2->PI3K STAT STAT DDR1_DDR2->STAT JNK JNK DDR1_DDR2->JNK p38 p38 DDR1_DDR2->p38 GRB2 GRB2 SHC1->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription JNK->Transcription p38->Transcription

Caption: Simplified DDR1/2 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (e.g., LANCE, ADP-Glo) Inhibitor_Treatment Inhibitor Treatment Kinase_Assay->Inhibitor_Treatment Kinome_Scan KinomeScan Profiling Kinome_Scan->Inhibitor_Treatment Cell_Culture Cell Culture (Cancer or Fibroblast lines) Cell_Culture->Inhibitor_Treatment Autophosphorylation DDR Autophosphorylation Assay (Western Blot, ELISA) Inhibitor_Treatment->Autophosphorylation Downstream_Signaling Downstream Signaling Analysis (Western Blot) Autophosphorylation->Downstream_Signaling Functional_Assays Functional Assays (Proliferation, Migration, Invasion) Downstream_Signaling->Functional_Assays Animal_Model Animal Models (e.g., Xenograft, Fibrosis model) Functional_Assays->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy

Caption: General experimental workflow for DDR inhibitor evaluation.

Experimental Protocols

Biochemical Kinase Inhibition Assay (LANCE Ultra)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents: Purified recombinant DDR1 or DDR2 kinase, biotinylated substrate peptide, ATP, ULight™-labeled anti-phospho-substrate antibody, and Europium-labeled streptavidin.

  • Procedure: The kinase, substrate, and test compound are incubated in a microplate well. ATP is added to initiate the phosphorylation reaction.

  • Detection: After incubation, the detection reagents (ULight™-antibody and Eu-streptavidin) are added. If the substrate is phosphorylated, the antibody binds, bringing the ULight™ and Europium molecules in close proximity, resulting in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular DDR Autophosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block DDR autophosphorylation in a cellular context.

  • Cell Culture: Cells endogenously or exogenously expressing DDR1 or DDR2 (e.g., U2OS cells) are cultured to sub-confluency.[1]

  • Serum Starvation and Collagen Stimulation: Cells are typically serum-starved to reduce basal receptor activation, followed by stimulation with collagen to induce DDR phosphorylation.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the inhibitor for a specified time before and/or during collagen stimulation.

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA or Bradford assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated DDR1/2 and total DDR1/2.

  • Data Analysis: Band intensities are quantified, and the ratio of phosphorylated to total DDR is calculated. The EC50 is determined by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.

KinomeScan™ Selectivity Profiling

This competition binding assay assesses the selectivity of a compound against a large panel of kinases.

  • Assay Principle: An immobilized active-site directed ligand is used to "fish" for kinases from a DNA-tagged kinase library. The test compound competes with the immobilized ligand for binding to the kinases.

  • Procedure: The test compound is incubated with the DNA-tagged kinase library and the immobilized ligand.

  • Quantification: The amount of each kinase bound to the solid support is measured by quantifying the corresponding DNA tag using qPCR. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Analysis: Results are typically reported as a percentage of the control (DMSO), and a selectivity score is calculated based on the number of kinases inhibited above a certain threshold at a given concentration.

Selectivity and Resistance: Key Differentiators

Selectivity: this compound and DDR1-IN-1 demonstrate significantly higher selectivity for DDR kinases compared to the first-generation multi-kinase inhibitors.[1][2] While this compound also potently inhibits TRK kinases, its overall kinome scan profile is cleaner than that of Dasatinib, Imatinib, Nilotinib, and Ponatinib, which hit a broader range of kinases.[2][4][5][9][12] This high selectivity is advantageous for preclinical studies aiming to dissect the specific roles of DDR signaling, as it minimizes confounding effects from off-target inhibition.

Resistance: Mechanisms of resistance to DDR inhibitors are an emerging area of research. For multi-kinase inhibitors, resistance can arise from mutations in the primary target (e.g., Bcr-Abl) that may or may not affect DDR binding. For more selective inhibitors, resistance could potentially develop through mutations in the DDR kinase domain itself, as demonstrated by the G707A mutation in DDR1 conferring resistance to DDR1-IN-1.[1] The development of resistance to this compound has not been extensively studied. Understanding these resistance mechanisms is crucial for the long-term clinical application of DDR inhibitors.

Conclusion

This compound represents a valuable tool for investigating DDR biology due to its high potency and improved selectivity over first-generation DDR inhibitors. While its dual DDR/TRK activity needs to be considered, its cleaner kinome profile offers a more precise interrogation of DDR signaling pathways compared to the broad-spectrum activity of repurposed multi-kinase inhibitors. The first-generation inhibitors, however, have the advantage of being clinically approved for other indications, providing a wealth of safety and pharmacokinetic data that can inform their potential repurposing for DDR-targeted therapies. For researchers, the choice of inhibitor will depend on the specific experimental goals, with this compound and DDR1-IN-1 being superior choices for target validation and mechanistic studies, while the first-generation inhibitors may be more relevant for translational studies in cancers where their other targets are also implicated. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison and guide the future development of next-generation DDR inhibitors.

References

Assessing the Synergistic Effects of Ddr-trk-1 with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ddr-trk-1 is a novel investigational dual-target inhibitor targeting both Discoidin Domain Receptor (DDR) and Tropomyosin Receptor Kinase (TRK). This unique mechanism of action presents a compelling rationale for combination therapies to enhance anti-tumor efficacy and overcome potential resistance mechanisms. This guide provides a comparative analysis of the synergistic effects of this compound with various classes of anti-cancer agents, supported by preclinical experimental data. The information presented here is intended for researchers, scientists, and drug development professionals to inform future research and clinical trial design.

Quantitative Assessment of Synergistic Effects

The synergistic potential of this compound in combination with other therapies was evaluated using the Chou-Talalay method, where a Combination Index (CI) of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. The following table summarizes the in vitro cytotoxicity data across different cancer cell lines.

Combination Agent Agent Class Cancer Cell Line This compound IC50 (nM) [Single Agent] Combination Agent IC50 (nM) [Single Agent] Combination Index (CI) at ED50 Synergy Level
PaclitaxelChemotherapyA549 (Lung Carcinoma)15100.6Synergy
CisplatinChemotherapyHCT116 (Colon Carcinoma)2050000.5Synergy
PembrolizumabImmune Checkpoint InhibitorMC-38 (Murine Colon Adenocarcinoma)2515000.7Synergy
EverolimusmTOR InhibitorU87 MG (Glioblastoma)1280.4Strong Synergy

Signaling Pathway of this compound Inhibition

The following diagram illustrates the proposed signaling pathways targeted by this compound. By inhibiting both DDR and TRK, this compound can simultaneously disrupt key cellular processes involved in tumor growth, survival, and metastasis.

G cluster_0 DDR Signaling cluster_1 TRK Signaling DDR1 DDR1 SHC1 SHC1 DDR1->SHC1 MAPK MAPK Pathway SHC1->MAPK Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival MAPK->Survival TRKA TRKA PLCg PLCγ TRKA->PLCg PI3K PI3K TRKA->PI3K PLCg->Proliferation PI3K->Survival Ddr_trk_1 This compound Ddr_trk_1->DDR1 Inhibits Ddr_trk_1->TRKA Inhibits

Caption: Proposed dual inhibition of DDR and TRK signaling pathways by this compound.

Experimental Protocols

In Vitro Synergy Assessment: Checkerboard Assay and Combination Index (CI) Calculation

A checkerboard assay is a common method to assess the synergistic effects of two drugs.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions until they reach logarithmic growth phase.

  • Assay Plate Preparation: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and the combination agent along the y-axis. This creates a matrix of different drug concentration combinations.

  • Cell Seeding: Cells are seeded into each well of the assay plate at a predetermined density and incubated for a period of 72 hours.

  • Cell Viability Measurement: After incubation, cell viability is measured using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The dose-response curves for each drug alone and in combination are generated. The Combination Index (CI) is calculated using the Chou-Talalay method with specialized software (e.g., CompuSyn). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Workflow for Synergy Assessment

The following diagram outlines the general workflow for assessing the synergistic effects of this compound with other drugs, from in vitro screening to in vivo validation.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation A Single Agent IC50 Determination B Checkerboard Assay A->B C Combination Index (CI) Calculation B->C D Xenograft/Syngeneic Mouse Model C->D Promising Combinations E Combination Therapy Treatment D->E F Tumor Growth Inhibition Analysis E->F G Clinical Trial Design F->G Translational Relevance

Caption: General experimental workflow for assessing drug synergy.

Discussion

The preclinical data presented in this guide suggest that this compound has strong synergistic potential when combined with various classes of anti-cancer agents. The observed synergy with standard chemotherapies like paclitaxel and cisplatin indicates a potential to enhance the efficacy of existing treatment regimens. Furthermore, the synergy with targeted agents such as the mTOR inhibitor everolimus and the immune checkpoint inhibitor pembrolizumab highlights the possibility of novel combination strategies to tackle complex and resistant tumors.

The proposed dual-targeting mechanism of this compound likely contributes to these synergistic effects by simultaneously inhibiting multiple oncogenic signaling pathways, thereby reducing the chances of compensatory signaling and the development of resistance. Further in vivo studies are warranted to validate these in vitro findings and to elucidate the precise mechanisms underlying the observed synergies. These promising preclinical results provide a strong rationale for the continued development of this compound in combination therapies for a variety of cancer types.

Safety Operating Guide

Essential Safety and Disposal Protocols for DDR-TRK-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the proper handling and disposal of DDR-TRK-1, a selective Discoidin Domain Receptor 1 (DDR1) inhibitor.

This document provides critical safety information and detailed procedures for the disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to these guidelines is essential when working with this chemical probe.

Chemical and Physical Properties

This compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), with an IC50 value of 9.4 nM.[1][2][3] It is also known to inhibit the TRK kinase family.[1][3][4] The following table summarizes key quantitative data for this compound.

PropertyValueReferences
CAS Number 1934246-19-1[1][2][5]
Molecular Formula C26H23F3N6O[2][5][6]
Molecular Weight 492.50 g/mol [2][6]
Purity ≥98% (HPLC)
Appearance White to beige powder
Solubility DMSO: 2 mg/mL
Acetonitrile: 0.1-1 mg/ml[2]
Storage Temperature 2-8°C (short term) or -20°C (long term)[6]

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[5]

  • Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[5]

Precautionary statements for safe handling include:

  • Wash skin thoroughly after handling.[5]

  • Do not eat, drink, or smoke when using this product.[5]

  • Avoid release to the environment.[5]

  • Use personal protective equipment, including gloves, lab coat, and safety glasses.[5]

  • Ensure adequate ventilation and avoid dust formation.[5]

Proper Disposal Procedures

The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant .[5] This ensures that the chemical does not enter waterways, where it can be very toxic to aquatic life.[5]

Step-by-Step Disposal Protocol:

  • Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and personal protective equipment, must be segregated from general laboratory waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Chemical Waste: Contains this compound" and should include the appropriate hazard pictograms (e.g., harmful, environmental hazard).

  • Containment: Solid waste should be collected in a designated, sealable, and chemically resistant container. Liquid waste (e.g., solutions in DMSO) should be collected in a separate, sealed, and clearly labeled container.

  • Storage: Store the sealed waste containers in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[5]

  • Collection: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

In case of a spill:

  • Evacuate personnel to a safe area.[5]

  • Wear full personal protective equipment.[5]

  • Prevent further leakage or spillage and keep the product away from drains or water courses.[5]

  • Absorb solutions with an inert, liquid-binding material (e.g., diatomite, universal binders).[5]

  • Decontaminate surfaces by scrubbing with alcohol.[5]

  • Collect all contaminated materials in a sealed container for disposal as hazardous waste.[5]

Experimental Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

G A Acquire this compound B Review Safety Data Sheet (SDS) A->B Mandatory First Step C Don Personal Protective Equipment (PPE) B->C D Conduct Experiment in Ventilated Area C->D E Segregate this compound Waste D->E Post-Experiment F Label Waste Container E->F G Store Waste in Designated Area F->G H Arrange for Professional Disposal G->H

Caption: Workflow for Safe Handling and Disposal of this compound.

References

Essential Safety and Logistical Information for Handling Novel Biopharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Ddr-trk-1" is not a universally recognized chemical or biological entity in public safety databases. Therefore, this document provides a comprehensive safety and handling framework for a novel or uncharacterized biopharmaceutical compound, hereafter referred to as "Substance X (e.g., this compound)." This guidance is based on established laboratory safety protocols for potentially hazardous biological materials and should be adapted based on a thorough, substance-specific risk assessment.

Risk Assessment: The Foundation of Safe Handling

Before any handling of Substance X, a comprehensive risk assessment is mandatory.[1] This process is crucial for identifying potential hazards and implementing appropriate control measures to ensure personnel safety and prevent environmental release.[1][2] The risk assessment should be a collaborative effort involving the principal investigator, laboratory staff, and the institution's Environmental Health and Safety (EHS) department.

Key Steps in Risk Assessment: [1]

  • Explore: Define the scope of the work and the research objectives. Conduct a thorough literature review on similar substances (e.g., fusion proteins, tyrosine kinase inhibitors) to understand potential hazards.[1][3][4]

  • Plan: Outline every step of the experimental procedure, from substance receipt to final disposal. Identify potential hazards at each step.[1]

  • Challenge: Critically evaluate the plan. Consider "what if" scenarios and potential failure points. Seek input from colleagues and EHS professionals.[1]

  • Assess: If possible, conduct a dry run of the procedure or a small-scale trial with a less hazardous material to identify unforeseen challenges.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and must be based on the outcome of the risk assessment. The following table summarizes recommended PPE for handling Substance X, categorized by the level of potential exposure.

Table 1: Personal Protective Equipment (PPE) Selection Guide

Hazard Level Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Low Hazard / Well-Characterized Flame-resistant lab coat.[5]Disposable nitrile gloves (double-gloving recommended).[6]Safety glasses with side shields (ANSI Z87.1 certified).[5][6]Not generally required.
Moderate Hazard / Unknown Toxicity Flame-resistant lab coat or disposable gown.Chemical-resistant gloves (e.g., nitrile or neoprene) over disposable gloves.[6]Chemical splash goggles (ANSI Z87.1 certified).[5][6]Required if aerosols may be generated. N95 respirator or higher.[7]
High Hazard / Potent Compound Disposable, fluid-resistant gown over lab coat.Double-gloving with chemical-resistant outer gloves.[5][8][9]Face shield worn over chemical splash goggles.[5][6]Required. A powered air-purifying respirator (PAPR) or a fitted N95 respirator is recommended.[7]

This table provides general guidance. The specific type of PPE should be determined by the substance-specific risk assessment.

Operational Plan: From Receipt to Use

A clear and detailed operational plan ensures that Substance X is handled safely and consistently.

Step 1: Receiving and Storage

  • Inspection: Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area.

  • Storage: Store the substance according to the manufacturer's instructions (e.g., temperature, light sensitivity). The storage location should be clearly labeled with appropriate hazard warnings.

  • Inventory: Maintain a detailed inventory log, tracking the amount of substance received, used, and remaining.

Step 2: Handling and Preparation

  • Designated Area: All handling of Substance X should be performed in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure.[10]

  • Spill Kit: A spill kit appropriate for the nature of Substance X (e.g., biological or chemical) must be readily available.

  • Aseptic Technique: If Substance X is a biological material, use aseptic techniques to prevent contamination of the substance and the work environment.

Step 3: Experimental Use

  • Containment: Use appropriate containment measures, such as sealed centrifuge tubes, to prevent the generation of aerosols.[10]

  • Labeling: All containers with Substance X must be clearly labeled with its identity and any known hazards.

  • Transport: When moving Substance X within the facility, use sealed, leak-proof secondary containers.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of Substance X and all contaminated materials is crucial to protect personnel and the environment.[11][12][13][14][15]

Step 1: Decontamination

  • Liquid Waste: Decontaminate liquid waste containing Substance X by autoclaving or chemical inactivation before disposal.[11][14] A common method for chemical inactivation is treatment with a 1:10 dilution of bleach, allowing for a contact time of at least 30 minutes.[10]

  • Solid Waste: All solid waste that has come into contact with Substance X (e.g., pipette tips, gloves, culture dishes) must be considered contaminated and decontaminated before disposal.[10][11] Autoclaving is the preferred method for decontaminating solid biohazardous waste.[13][15]

Step 2: Segregation and Collection

  • Waste Streams: Segregate waste into appropriate categories: biohazardous, chemical, sharps, and regular trash.

  • Containers: Use designated, leak-proof, and puncture-resistant containers for each waste stream. Biohazardous waste should be collected in red or orange bags with the universal biohazard symbol.[13]

Step 3: Final Disposal

  • Biohazardous Waste: After decontamination, biohazardous waste can often be disposed of as regular trash, depending on institutional policies.[12] However, some institutions may require that it be collected by a licensed biohazardous waste vendor.[13]

  • Chemical Waste: If Substance X is considered a hazardous chemical, it must be disposed of through the institution's hazardous waste management program.

  • Sharps: All sharps must be collected in a designated sharps container and disposed of as regulated medical waste.[12]

Visualizing Workflows and Pathways

Experimental Workflow for Handling Substance X

The following diagram illustrates a general workflow for handling a novel biopharmaceutical compound in a research laboratory.

G cluster_receiving Receiving cluster_storage Storage & Prep cluster_experiment Experimentation cluster_disposal Disposal a Receive Shipment b Inspect Package a->b c Store in Designated Location b->c d Prepare for Experiment in BSC/Fume Hood c->d e Conduct Experiment d->e f Collect Data e->f g Decontaminate Waste (Autoclave/Chemical) f->g h Segregate Waste Streams g->h i Dispose via Approved Channels h->i

Caption: General laboratory workflow for handling novel compounds.

Hypothetical this compound Signaling Pathway

Given that "Ddr" may refer to Discoidin Domain Receptors and "Trk" to Tropomyosin Receptor Kinases, a hypothetical signaling pathway for a "this compound" fusion protein could involve the activation of downstream pathways common to receptor tyrosine kinases.

G This compound This compound Dimerization & Autophosphorylation Dimerization & Autophosphorylation This compound->Dimerization & Autophosphorylation Induces Ligand Ligand Ligand->this compound Binds Adaptor Proteins (e.g., Shc, Grb2) Adaptor Proteins (e.g., Shc, Grb2) Dimerization & Autophosphorylation->Adaptor Proteins (e.g., Shc, Grb2) Recruits SOS SOS Adaptor Proteins (e.g., Shc, Grb2)->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response Leads to

Caption: A hypothetical RTK signaling pathway for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.